1-cyclopropyl-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-8(5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZLSJQNUZECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597180 | |
| Record name | 1-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-66-0 | |
| Record name | 1-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-cyclopropyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-cyclopropyl-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the core principles and practical execution of the most pertinent synthetic strategies, primarily focusing on the Clauson-Kaas and Paal-Knorr reactions. For each methodology, the underlying reaction mechanisms are elucidated to provide a causal understanding of the experimental choices. Detailed, step-by-step protocols are presented, alongside a discussion of reaction optimization, potential challenges, and characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel pyrrole derivatives.
Introduction: The Significance of the Cyclopropyl Moiety in Pyrrole Chemistry
The incorporation of a cyclopropyl group onto the nitrogen atom of a pyrrole ring imparts unique conformational and electronic properties to the molecule. The strained three-membered ring can act as a bioisostere for other functional groups and can influence the metabolic stability and pharmacokinetic profile of drug candidates. Furthermore, the cyclopropyl group can participate in unique chemical transformations, making this compound a versatile intermediate in organic synthesis. This guide aims to provide the necessary technical details for the efficient and reliable synthesis of this valuable building block.
Primary Synthetic Strategies
Two classical and highly effective methods for the synthesis of N-substituted pyrroles are the Clauson-Kaas and Paal-Knorr reactions. These methods are particularly well-suited for the preparation of this compound.
The Clauson-Kaas Synthesis: A Direct Approach
The Clauson-Kaas reaction is a cornerstone of pyrrole synthesis, offering a direct and often high-yielding route to N-substituted pyrroles.[1][2][3] The reaction involves the condensation of a 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran, with a primary amine, in this case, cyclopropylamine.
The causality behind the Clauson-Kaas synthesis lies in the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to the corresponding 1,4-dicarbonyl compound, succinaldehyde, in situ. This is followed by a double condensation with the primary amine to form a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the pyrrole ring. The use of an acid catalyst is crucial for both the hydrolysis of the acetal and the dehydration steps in the cyclization process.
Caption: Mechanism of the Clauson-Kaas Synthesis.
This protocol describes a general procedure for the synthesis of this compound via the Clauson-Kaas reaction.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Cyclopropylamine
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.
-
Add cyclopropylamine to the stirred acetic acid, followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Table 1: Representative Reaction Parameters for Clauson-Kaas Synthesis
| Parameter | Value | Rationale |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reactant Ratio | 1:1.1 (Cyclopropylamine:2,5-dimethoxytetrahydrofuran) | A slight excess of the furan derivative ensures complete consumption of the amine. |
| Work-up | Aqueous basic wash | Neutralizes the acidic solvent and removes any unreacted starting materials. |
The Paal-Knorr Synthesis: A Convergent Approach
The Paal-Knorr synthesis is another powerful and versatile method for the construction of pyrrole rings.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, succinaldehyde or a precursor thereof would be reacted with cyclopropylamine.
The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal intermediate by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration and aromatization yield the final pyrrole product. The reaction is typically carried out under neutral or slightly acidic conditions.
Caption: Workflow for the Paal-Knorr Synthesis.
This protocol provides a general procedure for the synthesis of this compound using the Paal-Knorr reaction.
Materials:
-
Succinaldehyde bis(dimethyl acetal) (as a stable precursor to succinaldehyde)
-
Cyclopropylamine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve succinaldehyde bis(dimethyl acetal) in ethanol.
-
Add a catalytic amount of hydrochloric acid to facilitate the in situ generation of succinaldehyde.
-
Add cyclopropylamine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by vacuum distillation or column chromatography to afford this compound.
Table 2: Key Parameters for Paal-Knorr Synthesis
| Parameter | Value | Rationale |
| 1,4-Dicarbonyl Source | Succinaldehyde bis(dimethyl acetal) | A stable and commercially available precursor to the reactive succinaldehyde. |
| Solvent | Ethanol | A common and effective solvent for this condensation reaction. |
| Catalyst | Catalytic HCl | Facilitates the deprotection of the acetal to generate the dicarbonyl compound. |
| Temperature | Reflux | Drives the reaction to completion. |
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous characterization using modern analytical techniques.
Spectroscopic Data
While experimentally obtained spectra are the gold standard for characterization, in their absence, predicted spectroscopic data can provide a useful reference.
Note: The following NMR data are predicted values and should be used as a guide for characterization. Experimental verification is strongly recommended.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| ~6.75 (t, 2H) | H-2, H-5 |
| ~6.20 (t, 2H) | H-3, H-4 |
| ~3.40 (m, 1H) | N-CH |
| ~0.90 (m, 4H) | CH₂ (cyclopropyl) |
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compound.
-
Expected Molecular Ion (M⁺): m/z = 107.15
Conclusion and Future Perspectives
This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the Clauson-Kaas and Paal-Knorr reactions. The provided mechanistic insights and detailed experimental protocols are intended to empower researchers to confidently synthesize this valuable heterocyclic building block. The unique properties conferred by the cyclopropyl group suggest that this compound will continue to be a molecule of significant interest in the development of novel pharmaceuticals and functional materials. Further research into more sustainable and atom-economical synthetic methods, such as catalytic C-H activation and functionalization of the pyrrole ring, will undoubtedly expand the utility of this versatile compound.
References
- Paal, C. Ber. Dtsch. Chem. Ges. 1885, 18, 367–371.
- Knorr, L. Ber. Dtsch. Chem. Ges. 1884, 17, 1635–1642.
- Amarnath, V.
- Clauson-Kaas, N.; Tyle, Z. Acta Chem. Scand. 1952, 6, 667–670.
- Amarnath, V.; et al. J. Org. Chem. 1991, 56, 6924–6931.
- Ketcha, D. M.; et al. Tetrahedron Lett. 2009, 50, 5443–5445.
-
A new and efficient methodology to synthesize N-substituted pyrrole derivatives by Clauson Kaas reaction employing Oxone as catalyst was developed. The transformation was performed in acetonitrile under microwave irradiation. This procedure has several advantages such as high yield, clean product formation, and short reaction time. ([Link])
-
Pyrrole is an important aromatic heterocyclic scaffold found in many natural products and predominantly used in pharmaceuticals. Continuous efforts are being made to design and synthesize various pyrrole derivatives using different synthetic procedures. Among them, the Clauson–Kaas reaction is a very old and well-known method for synthesizing a large number of N-substituted pyrroles. ([Link])
-
The Clauson–Kaas reaction refers to the synthesis of various N-substituted pyrroles via an acid-catalyzed reaction between aromatic or aliphatic primary amines and 2,5-dialkoxytetrahydrofuran. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. PubChemLite - this compound (C7H9N) [pubchemlite.lcsb.uni.lu]
- 5. 1-Cyclopentyl-1H-pyrrole | C9H13N | CID 20255541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Cyclopropyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Cyclopropyl-1H-pyrrole is a heterocyclic compound of growing interest in medicinal chemistry and materials science. Its unique combination of a planar, aromatic pyrrole ring and a strained, three-membered cyclopropyl group imparts distinct electronic and conformational properties. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its reactivity and potential applications. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural nuances revealed by each technique.
Molecular Structure and Isomerism
This compound consists of a five-membered pyrrole ring, an aromatic heterocycle, with a cyclopropyl substituent attached to the nitrogen atom. The molecule's geometry and the interplay between the electron-rich pyrrole ring and the unique orbital arrangement of the cyclopropyl group are key to interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the pyrrole ring protons and the cyclopropyl protons. Due to the aromaticity of the pyrrole ring, its protons appear in the downfield region, while the strained cyclopropyl protons are found significantly upfield.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | t | 2H | H-2, H-5 (α-protons) |
| ~6.2 | t | 2H | H-3, H-4 (β-protons) |
| ~3.4 | m | 1H | N-CH (cyclopropyl) |
| ~0.8 | m | 4H | CH₂ (cyclopropyl) |
Causality Behind Experimental Choices:
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the pyrrole protons and for achieving good signal-to-noise for the less abundant ¹³C nuclei. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and its residual peak does not interfere with the signals of interest.
Interpretation:
-
Pyrrole Protons: The α-protons (H-2 and H-5) are equivalent due to symmetry and appear as a triplet due to coupling with the two equivalent β-protons. Similarly, the β-protons (H-3 and H-4) are equivalent and appear as a triplet from coupling to the α-protons. The α-protons are typically downfield compared to the β-protons due to their closer proximity to the electronegative nitrogen atom.
-
Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen is deshielded and appears as a multiplet. The four methylene protons on the cyclopropyl ring are diastereotopic and appear as a complex multiplet in the upfield region, a characteristic feature of cyclopropyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~120 | C-2, C-5 (α-carbons) |
| ~108 | C-3, C-4 (β-carbons) |
| ~35 | N-CH (cyclopropyl) |
| ~7 | CH₂ (cyclopropyl) |
Interpretation:
-
Pyrrole Carbons: Similar to the protons, the α-carbons (C-2 and C-5) and β-carbons (C-3 and C-4) are equivalent and give rise to two distinct signals in the aromatic region. The α-carbons are deshielded relative to the β-carbons.
-
Cyclopropyl Carbons: The methine carbon of the cyclopropyl group appears at a higher chemical shift compared to the methylene carbons, which are found significantly upfield.
Caption: Experimental workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic, pyrrole) |
| 3000-2850 | Medium | C-H stretching (aliphatic, cyclopropyl) |
| ~1500 | Medium | C=C stretching (pyrrole ring) |
| ~1350 | Strong | C-N stretching |
| ~1050 | Medium | C-H in-plane bending (pyrrole) |
| ~750 | Strong | C-H out-of-plane bending (pyrrole) |
Interpretation:
The IR spectrum of this compound will show characteristic absorptions for the C-H bonds of both the aromatic pyrrole ring and the aliphatic cyclopropyl group. The C=C and C-N stretching vibrations of the pyrrole ring are also key diagnostic peaks.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 107 | High | [M]⁺ (Molecular Ion) |
| 106 | Moderate | [M-H]⁺ |
| 80 | Moderate | [M-C₂H₃]⁺ (Loss of vinyl group from cyclopropyl) |
| 67 | High | [C₄H₅N]⁺ (Pyrrole cation) |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |
Interpretation:
The molecular ion peak at m/z 107 confirms the molecular weight of this compound. The fragmentation pattern is expected to show the loss of hydrogen, as well as cleavage of the cyclopropyl ring and the bond between the cyclopropyl group and the pyrrole nitrogen, leading to the formation of stable pyrrole and cyclopropyl cations.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The molecules are ionized, commonly using electron ionization (EI) for volatile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important heterocyclic compound.
References
- At present, a specific peer-reviewed article with a complete experimental dataset for this compound could not be located in the initial database searches. The presented data is based on established spectroscopic principles and data from closely related compounds. For definitive experimental values, it is recommended to consult chemical supplier databases or publications detailing the synthesis of this specific molecule. General methodologies for spectroscopic techniques are widely available in standard organic chemistry textbooks and specialized spectroscopy resources.
Introduction: The Strategic Value of Hybrid Scaffolds
An In-Depth Technical Guide to 1-cyclopropyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 50966-66-0), a heterocyclic building block of increasing interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. The core of this guide focuses on the strategic application of this molecule in drug discovery, leveraging the unique conformational and electronic contributions of the cyclopropyl moiety to enhance pharmacological profiles.[1] Detailed exemplary protocols and workflows are provided to bridge theoretical concepts with practical laboratory applications, offering a resource for scientists engaged in the design and synthesis of novel chemical entities.
The deliberate combination of distinct structural motifs is a cornerstone of modern molecular design. The title compound, this compound, exemplifies this strategy by uniting the electronically rich pyrrole heterocycle with the conformationally constrained cyclopropyl group.
The Pyrrole Scaffold in Medicinal Chemistry
Pyrrole is a five-membered aromatic heterocycle that is a key component in a vast number of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic structure allows it to participate in crucial biological interactions, such as hydrogen bonding and π-stacking, making it a privileged scaffold in drug design.[4] The pyrrole core is central to the activity of blockbuster drugs like atorvastatin and sunitinib, highlighting its versatility in targeting a wide range of biological pathways.[2][4]
The Cyclopropyl Moiety: A "Magic" Fragment
The cyclopropyl ring is far more than a simple cycloalkane. Its strained, three-membered ring imparts unique properties, including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds compared to other alkanes.[1] In drug development, the incorporation of a cyclopropyl group is a well-established tactic to:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[1]
-
Improve Potency: Through favorable conformational restriction, which can reduce the entropic penalty of binding to a biological target.[1]
-
Modulate Physicochemical Properties: Affecting solubility, lipophilicity, and membrane permeability.[1][5]
-
Explore Novel Chemical Space: By providing a rigid vector for substituent placement.
This compound: A Synthon of Interest
The fusion of these two moieties in this compound creates a versatile building block. The N-cyclopropyl group influences the electronic properties of the pyrrole ring and serves as a rigid, metabolically stable anchor. This makes the compound an attractive starting point for synthesizing libraries of novel derivatives for screening in various therapeutic areas, including oncology, inflammation, and neuropharmacology.[6][7]
Physicochemical Properties and Identification
Accurate identification is the foundation of all subsequent research. The key identifiers and properties for this compound are summarized below.
Core Compound Identification
| Property | Value | Source |
| CAS Number | 50966-66-0 | [8] |
| Molecular Formula | C₇H₉N | [9] |
| Molecular Weight | 107.15 g/mol | [9] |
| IUPAC Name | 1-cyclopropylpyrrole | [9] |
| SMILES | C1CC1N2C=CC=C2 | [9] |
| InChI Key | OEQZLSJQNUZECG-UHFFFAOYSA-N | [9] |
Spectroscopic Profile
While a dedicated spectrum for this specific compound is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.[10]
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Pyrrole Protons: Two distinct signals in the aromatic region (approx. 6.0-7.0 ppm). The protons at the C2 and C5 positions (α-protons) will appear as one multiplet, and the protons at the C3 and C4 positions (β-protons) will appear as another, each integrating to 2H.
-
Cyclopropyl Protons: A complex set of signals in the upfield region. The single methine proton (CH) attached to the nitrogen will appear as a multiplet (approx. 3.5-4.0 ppm). The two sets of methylene protons (CH₂) on the cyclopropyl ring will appear as distinct multiplets further upfield (approx. 0.5-1.5 ppm) due to their diastereotopic nature.
-
-
¹³C NMR: The carbon spectrum will show five distinct signals: two for the pyrrole carbons (α and β), and three for the cyclopropyl carbons (one methine and one methylene, as the two CH₂ carbons are equivalent by symmetry).
-
IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic pyrrole and aliphatic cyclopropyl groups, as well as C=C and C-N stretching characteristic of the pyrrole ring.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.
Synthetic Routes
The most common and robust method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, the reaction would involve 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and cyclopropylamine.
Caption: Paal-Knorr synthesis workflow for this compound.
Causality: The Paal-Knorr reaction is favored for its reliability and high yields. The acidic catalyst is essential to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine. 2,5-Dimethoxytetrahydrofuran is chosen as the 1,4-dicarbonyl surrogate because it is commercially available and readily hydrolyzes in situ under the acidic reaction conditions to generate the required succinaldehyde.
Chemical Reactivity
The reactivity is dominated by the electron-rich nature of the pyrrole ring, which readily undergoes electrophilic substitution.
-
Electrophilic Aromatic Substitution (SₑAr): The preferred site of attack is the C2 (or C5) position due to the superior stability of the resulting cationic intermediate (arenium ion). Common SₑAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.
-
Influence of the Cyclopropyl Group: The N-cyclopropyl group is primarily an electron-donating group via induction, which further activates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, its steric bulk may slightly influence the regioselectivity of reactions involving very large electrophiles. The cyclopropane ring itself is generally stable under these conditions but can undergo ring-opening under strongly acidic or oxidative conditions.[11]
Caption: Reactivity map showing key electrophilic substitution reactions.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a valuable starting material or fragment for building more complex drug candidates.
Role as a Building Block
The true value of this compound lies in its utility as a scaffold. Following a primary reaction, such as the Vilsmeier-Haack formylation to produce this compound-2-carbaldehyde[6], the resulting aldehyde can be elaborated into a multitude of other functional groups (amines, alcohols, carboxylic acids, etc.), opening pathways to diverse molecular architectures.
Strategic Use in Lead Optimization
During the lead optimization phase of drug discovery, medicinal chemists systematically modify a lead compound to improve its therapeutic profile. The cyclopropyl-pyrrole moiety can be introduced to:
-
Enhance Metabolic Stability: The cyclopropyl group is resistant to CYP450-mediated oxidation, a common metabolic pathway. Replacing a more labile group (like an isopropyl or benzyl group) with a cyclopropyl group can significantly increase a drug's half-life.[1]
-
Fine-Tune Lipophilicity (LogP): The rigid structure of the cyclopropyl group provides a predictable contribution to lipophilicity, allowing for precise adjustments to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improve Target Engagement: By locking a portion of the molecule in a specific conformation, the cyclopropyl group can enhance binding affinity to the target protein by pre-organizing the molecule into its bioactive conformation.[1]
Caption: Workflow for utilizing this compound in drug discovery.
Experimental Protocols (Exemplary)
To ensure this guide is self-validating, we provide a detailed, field-proven protocol for a key transformation.
Protocol: Vilsmeier-Haack Formylation of this compound
This protocol describes the synthesis of this compound-2-carbaldehyde, a versatile intermediate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation): In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF via a dropping funnel over 15-20 minutes. Causality: This is an exothermic reaction that forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is critical to control the reaction rate and prevent degradation.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.
-
Electrophilic Substitution: Dissolve this compound in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). Causality: This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction mixture. This must be done slowly as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound-2-carbaldehyde.
Conclusion and Future Outlook
This compound is a potent molecular tool for the modern medicinal chemist. Its synthesis is straightforward, and its reactivity is predictable, making it an ideal scaffold for generating chemical diversity. The strategic incorporation of the cyclopropyl group offers a proven method for overcoming common drug development hurdles such as poor metabolic stability and low potency.[1] As the demand for novel therapeutics with fine-tuned pharmacological properties continues to grow, the utility of thoughtfully designed building blocks like this compound will only increase, paving the way for the next generation of innovative medicines.
References
-
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Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Retrieved from [Link]
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Whitepaper: The Discovery and Synthetic Exploration of 1-Cyclopropyl-1H-pyrrole Derivatives
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with exceptional therapeutic potential. This guide delves into the discovery and synthesis of 1-cyclopropyl-1H-pyrrole derivatives, a chemical scaffold that marries the biological significance of the pyrrole ring with the unique physicochemical advantages of the cyclopropyl group. The pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2][3] Concurrently, the cyclopropyl fragment has emerged as a valuable tool in drug design, prized for its ability to enhance metabolic stability, improve potency, and confer conformational rigidity.[4][5][6][7] This document provides an in-depth exploration of the primary synthetic methodologies for accessing this scaffold, an analysis of the causality behind experimental choices, and a discussion of the derivatives' significance in modern drug discovery.
The Strategic Imperative for the this compound Scaffold
The rationale for investigating this compound derivatives is rooted in the synergistic combination of two powerful pharmacophores.
-
The Pyrrole Core: This five-membered nitrogen-containing heterocycle is a fundamental building block in nature, found in essential molecules like heme and chlorophyll.[1][3] Its derivatives are known to possess a vast spectrum of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and antipsychotic activities.[1][3]
-
The Cyclopropyl Moiety: Far from being a simple saturated ring, the cyclopropyl group possesses unique electronic and conformational properties. Its C-C bonds have enhanced π-character, and its rigid, planar structure can lock a molecule into a bioactive conformation, improving receptor binding affinity.[5][7] Crucially, it often serves as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation and enhancing a drug candidate's pharmacokinetic profile.[6][7]
The fusion of these two entities creates a scaffold with compelling prospects. The N-cyclopropyl group can sterically hinder metabolic attack at the nitrogen atom while positioning substituents on the pyrrole ring for optimal interaction with biological targets. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, particularly in the fields of anti-inflammatory agents and neuropharmacology, as well as in agrochemical development.[8]
Caption: Logical fusion of two privileged pharmacophores.
Core Synthetic Methodologies
The construction of the this compound system can be approached through several strategic pathways. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
The Paal-Knorr Synthesis: A Foundational Approach
The Paal-Knorr synthesis is a classic, robust, and widely employed method for constructing pyrrole rings.[9][10] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, making it ideally suited for the direct installation of the N-cyclopropyl group.
Causality and Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[11][12] The use of a weak acid, such as acetic acid, is often beneficial as it catalyzes the dehydration steps without promoting side reactions like furan formation.[12] The choice of cyclopropylamine as the nucleophile directly affords the target this compound scaffold in a single, efficient step.
Caption: Workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-cyclopropyl-1H-pyrrole
-
Reaction Setup: To a solution of acetonylacetone (1,4-hexanedione) (1.0 eq) in glacial acetic acid, add cyclopropylamine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into a beaker of ice water and basify with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,5-dimethyl-1-cyclopropyl-1H-pyrrole.
Direct N-Alkylation: Modifying a Pre-formed Pyrrole
An alternative strategy involves the formation of the N-cyclopropyl bond on a pre-existing pyrrole ring. This method is particularly useful when the desired pyrrole substitution pattern is more easily accessed than the corresponding 1,4-dicarbonyl precursor.
Causality and Mechanistic Insight: This reaction is a standard nucleophilic substitution. The pyrrole anion, generated by deprotonation with a suitable base (e.g., sodium hydride), acts as a nucleophile, displacing a leaving group (e.g., bromide, tosylate) from a cyclopropyl electrophile. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the relatively weakly acidic pyrrole N-H bond without competing side reactions.
Experimental Protocol: Synthesis of this compound
-
Anion Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Pyrrole Addition: Cool the suspension to 0 °C and add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add cyclopropyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
Quenching and Workup: Cool the reaction to 0 °C and carefully quench with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.
Advanced Synthesis via [3+2] Cycloaddition
For accessing highly functionalized and diverse pyrrole derivatives, modern cycloaddition strategies offer unparalleled elegance and efficiency. A notable method involves the reaction between donor-acceptor (DA) cyclopropanes and nitriles.[13]
Causality and Mechanistic Insight: This formal [3+2] cycloaddition is typically mediated by a Lewis acid. The Lewis acid coordinates to the donor-acceptor cyclopropane, facilitating its ring-opening to form a stabilized 1,3-dipole intermediate. This dipole is then trapped by a nitrile, leading to a dihydro-2H-pyrrole, which can be subsequently oxidized or tautomerized to the aromatic pyrrole.[13] This method's power lies in its regioselectivity and its ability to incorporate a wide variety of functional groups from both the cyclopropane and nitrile starting materials.[13] While not a direct synthesis of 1-cyclopropyl pyrroles, it represents a state-of-the-art method for constructing the pyrrole core, which could then be N-cyclopropanated.
Caption: [3+2] Cycloaddition pathway for pyrrole synthesis.
Structural Characterization
Confirmation of the successful synthesis of this compound derivatives relies on a suite of standard spectroscopic techniques.
| Technique | Expected Observations for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole |
| ¹H NMR | - Singlet for pyrrole C-H protons (~5.7-5.9 ppm).- Multiplet for the cyclopropyl C-H proton (~3.2-3.4 ppm).- Singlet for the methyl protons (~2.1-2.2 ppm).- Multiplets for the cyclopropyl CH₂ protons (~0.7-0.9 ppm). |
| ¹³C NMR | - Signals for pyrrole quaternary carbons (~127 ppm).- Signals for pyrrole C-H carbons (~105 ppm).- Signal for the cyclopropyl C-H carbon (~33 ppm).- Signal for the methyl carbons (~13 ppm).- Signal for the cyclopropyl CH₂ carbons (~7 ppm). |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
| FT-IR | Characteristic C-H and C=C stretching frequencies for the aromatic pyrrole ring. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substitution.
Significance and Application in Drug Discovery
The incorporation of the this compound scaffold is a deliberate strategy to address multiple challenges in drug discovery.
Pharmacokinetic and Pharmacodynamic Advantages:
-
Enhanced Potency: The rigid cyclopropyl group can orient the molecule for optimal binding with a target receptor, an entropically favorable event.[7]
-
Metabolic Stability: The N-cyclopropyl group is resistant to N-dealkylation, a common metabolic pathway that deactivates many drug candidates.[6]
-
Reduced Off-Target Effects: The defined conformation can improve selectivity for the intended biological target, reducing interactions with other proteins that could cause side effects.[5][7]
-
Modulation of Physicochemical Properties: The group can fine-tune properties like lipophilicity and membrane permeability.[7]
This scaffold is particularly relevant in the development of agents targeting the central nervous system and in anti-inflammatory programs. For instance, cyclopropyl-containing diaryl-pyrazole derivatives have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists for treating obesity.[14]
Caption: Rationale for the scaffold's utility in drug discovery.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising area for chemical and biological investigation. Its synthesis is accessible through both classical and modern organic chemistry methodologies, allowing for the creation of diverse and highly functionalized compound libraries. The inherent advantages conferred by the cyclopropyl group—namely metabolic stability and conformational constraint—make these derivatives particularly attractive for overcoming common hurdles in drug development. Future research will likely focus on developing asymmetric syntheses to control stereochemistry and on expanding the application of this versatile scaffold to new and challenging biological targets.
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An In-depth Technical Guide to the Physical Properties of N-cyclopropylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropylpyrrole is a heterocyclic organic compound that incorporates a pyrrole ring N-substituted with a cyclopropyl group. This unique structural combination imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The pyrrole moiety is a common scaffold in numerous biologically active molecules and pharmaceuticals, while the cyclopropyl group can enhance metabolic stability, modulate lipophilicity, and influence the conformational rigidity of a molecule. Understanding the fundamental physical properties of N-cyclopropylpyrrole is therefore crucial for its effective synthesis, handling, and application in research and development.
This technical guide provides a comprehensive overview of the core physical properties of N-cyclopropylpyrrole. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, such as pyrrole and other N-substituted pyrroles, and employs established chemical principles to offer reliable estimations. This approach is designed to provide researchers with a robust foundational understanding to inform their experimental design and decision-making processes.
Molecular and Structural Data
The foundational characteristics of a molecule are dictated by its structure and composition. N-cyclopropylpyrrole's structure is key to its chemical behavior and physical properties.
Figure 1: 2D structure of N-cyclopropylpyrrole.
Core Physical Properties
The following table summarizes the key physical properties of N-cyclopropylpyrrole. Where direct experimental data is unavailable, values are estimated based on trends observed in analogous compounds such as pyrrole and N-methylpyrrole.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₉N | - |
| Molecular Weight | 107.15 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Analogy to pyrrole and N-methylpyrrole[1][2] |
| Boiling Point | ~140-150 °C (estimated) | Extrapolated from pyrrole (129-131 °C) and N-methylpyrrole (112-114 °C)[1][2] |
| Melting Point | Not available | - |
| Density | ~0.95 g/mL (estimated) | Based on pyrrole (0.967 g/mL) and N-methylpyrrole (0.904 g/mL)[1][2] |
| Refractive Index | ~1.50 (estimated) | Based on pyrrole (~1.509) and N-methylpyrrole (~1.488)[1] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and slightly soluble in water. | Based on the properties of pyrrole[2] |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-cyclopropylpyrrole. The following sections detail the expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum of N-cyclopropylpyrrole is expected to show distinct signals for the pyrrole ring protons and the cyclopropyl protons.
-
Pyrrole Protons: The α-protons (adjacent to the nitrogen) are expected to appear as a triplet at approximately 6.6-6.8 ppm, while the β-protons will likely be a triplet at around 6.1-6.3 ppm[3].
-
Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen is predicted to be a multiplet in the range of 3.4-3.8 ppm. The methylene protons on the cyclopropyl ring are expected to appear as multiplets in the upfield region, likely between 0.6-1.0 ppm[4].
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyrrole Carbons: The α-carbons of the pyrrole ring are anticipated to resonate around 121-123 ppm, and the β-carbons are expected at approximately 108-110 ppm[5].
-
Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to the nitrogen is predicted to be in the range of 30-35 ppm, while the methylene carbons will likely appear at a more upfield chemical shift, around 5-10 ppm[6].
Infrared (IR) Spectroscopy
The IR spectrum of N-cyclopropylpyrrole will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): C-H stretching of the cyclopropyl group should appear just below 3000 cm⁻¹.
-
C=C Stretching: The double bond stretching of the pyrrole ring will likely be observed in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration is expected in the 1300-1400 cm⁻¹ range.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N-cyclopropylpyrrole, the molecular ion peak (M⁺) would be observed at an m/z of 107.15. Common fragmentation patterns would likely involve the loss of the cyclopropyl group or fragmentation of the pyrrole ring.
Synthetic Methodologies
The synthesis of N-substituted pyrroles is well-established in organic chemistry. A common and effective method for the preparation of N-cyclopropylpyrrole is the Paal-Knorr synthesis.
Figure 2: General workflow for the Paal-Knorr synthesis of N-cyclopropylpyrrole.
Experimental Protocol: Paal-Knorr Synthesis
This protocol provides a general procedure for the synthesis of N-substituted pyrroles and can be adapted for N-cyclopropylpyrrole[7][8].
-
Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran in a suitable solvent (e.g., acetic acid or ethanol), add an equimolar amount of cyclopropylamine.
-
Acid Catalysis: Add a catalytic amount of a protic acid, such as acetic acid or a Lewis acid.
-
Heating: Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Safety and Handling
While specific toxicity data for N-cyclopropylpyrrole is not available, the safety precautions should be based on the known hazards of its constituent moieties, pyrrole and cyclopropane derivatives.
-
Pyrrole: Pyrrole is known to be harmful if swallowed or inhaled and can cause skin and eye irritation[2][9][10]. It is also a flammable liquid.
-
Cyclopropane: Cyclopropane is a flammable gas[11]. While the cyclopropyl group in a larger molecule will have different properties, caution regarding flammability is warranted.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N-cyclopropylpyrrole is a molecule with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its core physical properties, drawing upon data from analogous compounds and established chemical principles. The provided data on molecular and spectroscopic properties, along with a general synthetic protocol and safety considerations, serves as a valuable resource for researchers working with this compound. As with any chemical, it is imperative to handle N-cyclopropylpyrrole with appropriate safety precautions and to validate its properties through experimental analysis.
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Unlocking Latent Reactivity: A Guide to the Cyclopropyl Group on a Pyrrole Ring
An In-Depth Technical Guide:
Introduction: The Allure of a Strained Alliance
In the landscape of modern medicinal chemistry and materials science, the strategic fusion of distinct chemical motifs is paramount for generating novel molecular architectures with tailored functions. The conjugation of a cyclopropyl group to a pyrrole ring creates a fascinating chemical entity, wedding the high ring strain and unique electronic properties of the three-membered ring with the aromatic, electron-rich nature of the five-membered heterocycle.[1][2] This combination is not merely additive; it unlocks latent reactivity and provides a powerful platform for skeletal diversification.
The cyclopropyl group, with its bent σ-bonds possessing significant p-character, can act as a "pseudo-double bond" or a π-electron donor, capable of conjugating with adjacent unsaturated systems.[2] When appended to a pyrrole, it influences the heterocycle's aromaticity and reactivity while simultaneously serving as a "spring-loaded" functional group, prone to selective ring-opening under various conditions.[3][4] This duality makes cyclopropyl-pyrroles highly valuable synthons in diversity-oriented synthesis and drug discovery, where they appear in a growing number of preclinical and clinical candidates.[5][6]
This guide provides an in-depth exploration of the synthesis and reactivity of cyclopropyl-pyrroles, moving beyond simple procedural descriptions to explain the underlying mechanistic principles that govern their transformations. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this remarkable molecular partnership.
Part 1: The Strategic Synthesis of Cyclopropyl-Pyrroles
The construction of the cyclopropyl-pyrrole core can be approached in two primary ways: attaching a cyclopropyl group to a pre-existing pyrrole ring or building the pyrrole ring onto a cyclopropane-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Palladium-Catalyzed Cross-Coupling: A Convergent Approach
For a convergent and highly modular synthesis, the Suzuki-Miyaura cross-coupling reaction is a method of choice. This approach allows for the late-stage introduction of the cyclopropyl group onto a functionalized pyrrole core. The key to success lies in the selection of an appropriate catalyst system capable of facilitating the challenging coupling between an sp²-hybridized carbon of the bromopyrrole and the sp³-hybridized carbon of cyclopropylboronic acid.
Modern phosphine ligands, such as SPhos, have proven exceptionally effective in this context, enabling the reaction to proceed under mild conditions with low catalyst loadings.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrrole with Cyclopropylboronic Acid
-
System Validation: This protocol is adapted from a highly efficient procedure for the synthesis of cyclopropylthiophenes, which demonstrates excellent functional group tolerance and scalability, making it a reliable starting point for pyrrole-based substrates.[7]
-
Step 1: Reagent Preparation: In a nitrogen-purged glovebox, add 2-bromo-1-phenylpyrrole (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to an oven-dried reaction vial.
-
Step 2: Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to the vial.
-
Step 3: Reaction Execution: Add anhydrous toluene (5 mL) to the vial. Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Step 4: Monitoring and Workup: Stir the reaction vigorously for 12-18 hours, monitoring by TLC or LC-MS. Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-cyclopropyl-1-phenylpyrrole.
Causality Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the oxidative addition of the Pd(0) catalyst into the C-Br bond of the pyrrole and accelerates the subsequent transmetalation and reductive elimination steps, preventing catalyst deactivation and side reactions.[7]
Ring-Opening Cyclization: Building the Pyrrole Core
An alternative strategy involves constructing the pyrrole ring from a cyclopropane-containing precursor. This is particularly effective for generating polysubstituted pyrroles. One elegant method utilizes the reaction of alkylidenecyclopropyl ketones with primary amines.[8]
The mechanism involves an initial Michael addition of the amine to the enone, followed by a distal cleavage of the cyclopropane C-C bond, ring expansion, and subsequent aromatization to furnish the trisubstituted pyrrole.[8] This reaction cleverly uses the inherent strain of the cyclopropane ring as the driving force for the key bond-forming cascade.
Part 2: The Dichotomous Reactivity of the Cyclopropyl Group
Once synthesized, the cyclopropyl-pyrrole system exhibits a rich and varied reactivity profile. The reaction pathway is highly dependent on the reagents and conditions employed, allowing for selective transformation of either the cyclopropyl moiety or the pyrrole ring.
Mode A: Ring-Opening Reactions of the Cyclopropyl Group
The ~27 kcal/mol of strain energy stored in the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by acids, electrophiles, or transition metals.[3]
2.1.1 Acid-Catalyzed and Electrophilic Ring-Opening
Cyclopropanes bearing an electron-accepting group, such as a ketone or nitro group, are classified as "donor-acceptor" (D-A) cyclopropanes and are particularly reactive towards nucleophilic ring-opening.[9] While the pyrrole ring itself is sensitive to strong acids, carefully controlled conditions can achieve selective ring-opening. The reaction is initiated by activation of the acceptor group by a Lewis acid, facilitating nucleophilic attack and cleavage of the distal C-C bond.[9]
2.1.2 Transition Metal-Catalyzed Transformations
Palladium catalysis offers a versatile platform for activating the C-C bonds of the cyclopropyl ring. Tandem reactions, such as a Heck addition followed by cyclopropane ring-opening, can generate significant molecular complexity from simple precursors.[10][11] In these processes, the regioselectivity of the ring-opening is often controlled by the formation of the most stable organopalladium intermediate. The presence of directing groups can exert precise control over the reaction's outcome.[10]
Data Presentation: Regioselectivity in Pd-Catalyzed Ring-Opening
| Substrate | Catalyst System | Directing Group | Major Product | Yield (%) | Reference |
| Aryl Cyclopropyl Ketone | Pd(OAc)₂/PCy₃ | Carbonyl | (E)-1-Arylbut-2-en-1-one | 89% | |
| Alkenyl Cyclopropyl Diol | Pd(dba)₂/L* | Hydroxyl | Acyclic Lactone | 75% | [10][11] |
Mode B: The Cyclopropyl Group as an Electronic Modulator
When the cyclopropyl ring remains intact, it significantly influences the reactivity of the attached pyrrole. Due to the p-character of its C-C bonds, the cyclopropyl group acts as a π-electron donor, similar to an alkyl or vinyl group.[2]
2.2.1 Influence on Electrophilic Aromatic Substitution
Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 (α) position due to the superior stabilization of the cationic intermediate (Wheland intermediate).[1] The electron-donating nature of a C2-cyclopropyl group further enhances the electron density of the pyrrole ring, activating it towards electrophilic attack.
The primary site of substitution remains the C5 position, which is electronically and sterically favored. However, the activating nature of the cyclopropyl group means that milder reagents and conditions can often be employed compared to unsubstituted pyrrole, which can help to avoid the acid-catalyzed polymerization that plagues many pyrrole reactions.[1][12]
Conclusion and Future Outlook
The cyclopropyl group is far more than a simple saturated substituent on a pyrrole ring. It is a versatile control element that can act as a latent functional group via ring-opening or as an electronic modulator to fine-tune the reactivity of the aromatic core. The ability to selectively engage in these distinct reaction manifolds by careful choice of catalytic systems and reaction conditions provides chemists with a powerful tool for molecular design.
Future research will likely focus on developing enantioselective ring-opening methodologies to create chiral acyclic structures from prochiral cyclopropyl-pyrroles.[13] Furthermore, exploring the application of photoredox catalysis could unlock novel radical-based ring-opening and functionalization pathways, expanding the synthetic utility of this valuable heterocyclic motif even further.[4] The continued exploration of this "strained alliance" promises to yield new strategies for the efficient construction of complex molecules relevant to medicine and materials science.
References
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Title: Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes Source: JACS Au - ACS Publications URL: [Link]
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Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]
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Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Xingwei Li URL: [Link]
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Title: Pyrrole: Addition Reactions Source: YouTube URL: [Link]
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Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews URL: [Link]
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Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: JACS Au - ACS Publications URL: [Link]
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Title: Pyrrole: Electrophilic Substitution Reactions Lecture 2 Source: YouTube URL: [Link]
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Title: Reactivity of electrophilic cyclopropanes Source: PubMed URL: [Link]
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Title: Reactivity of electrophilic cyclopropanes Source: PMC - NIH URL: [Link]
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Title: Reactivity of electrophilic cyclopropanes (2023) Source: ResearchGate URL: [Link]
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Title: Palladium-Catalyzed Monoarylation of Cyclopropylamine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: PMC - PubMed Central URL: [Link]
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Title: Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles Source: Organic Chemistry Portal URL: [Link]
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Title: N-Cyclopropylimine-1-pyrroline Rearrangement. A Novel Photochemical Reaction Source: Request PDF - ResearchGate URL: [Link]
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Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of cyclopentenes, pyrroles, and thiophenes via a sequence of propargyl-allenyl isomerizations, michael additions, and intramolecular Wittig reactions Source: PubMed URL: [Link]
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Title: Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br) Source: PubMed Central URL: [Link]
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Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: MDPI URL: [Link]
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Title: Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507 Source: YouTube URL: [Link]
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Title: Doubly Activated Cyclopropanes as Synthetic Precursors for the Preparation of 4-Nitro- and 4-Cyano-dihydropyrroles and Pyrroles Source: American Chemical Society URL: [Link]
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An In-Depth Technical Guide to the Electronic Properties of 1-Cyclopropyl-1H-pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-1H-pyrrole stands at the confluence of two fascinating molecular motifs: the aromatic, electron-rich pyrrole ring and the strained, electronically unique cyclopropyl group. This guide provides a comprehensive examination of the electronic properties of this compound, synthesizing established principles with predictive computational insights. We delve into the structural and electronic perturbations induced by the cyclopropyl substituent, exploring its influence on aromaticity, frontier molecular orbitals, and chemical reactivity. This document serves as a foundational resource, offering both a theoretical framework and actionable computational protocols for researchers investigating cyclopropyl-substituted heterocycles in medicinal chemistry and materials science.
Introduction: The Intrigue of Cyclopropyl-Pyrrole Conjugation
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, found in everything from the heme cofactor in hemoglobin to modern conductive polymers.[1] Its electronic character is defined by a five-membered aromatic ring containing a nitrogen heteroatom that contributes its lone pair to the 6π-electron system. Substitution at the nitrogen (N1) position is a common strategy to modulate the ring's electronic properties and steric profile.
The introduction of a cyclopropyl group at this position creates a unique chemical entity. The cyclopropane ring is not a simple alkyl substituent; its strained C-C bonds possess significant p-character, forming what are known as Walsh orbitals.[2][3][4][5] These orbitals can interact with adjacent π-systems, allowing the cyclopropyl group to act as a π-electron donor.[6] This guide explores the consequences of this interaction, predicting how the electronic landscape of the pyrrole ring is altered and how these changes manifest in its chemical behavior and spectroscopic signatures. Given the limited direct experimental data on this compound, this whitepaper emphasizes a predictive approach grounded in computational chemistry, providing a robust framework for future research.
Molecular Structure and Aromaticity
The fundamental electronic properties of this compound are intrinsically linked to its three-dimensional structure. The geometry of the molecule, specifically the orientation of the cyclopropyl group relative to the pyrrole ring, dictates the extent of orbital overlap and, consequently, the electronic communication between the two moieties.
Predicted Geometry
Based on studies of similar N-alkylpyrroles, the pyrrole ring is expected to remain largely planar to maintain its aromaticity. The C-N-C bond angles will be influenced by the steric bulk and electronic nature of the cyclopropyl group. The key structural parameter is the dihedral angle between the plane of the pyrrole ring and the plane of the cyclopropyl ring. The preferred conformation will seek to minimize steric hindrance while potentially maximizing orbital overlap between the cyclopropyl Walsh orbitals and the pyrrole π-system.
The Influence on Aromaticity
A central question is how the electron-donating nature of the cyclopropyl group affects the aromaticity of the pyrrole ring. While alkyl groups are generally weak electron donors through induction, the cyclopropyl group can donate electron density through conjugation.[6] This donation into the π-system could potentially enhance the ring's electron density.
To quantify this effect, Nucleus-Independent Chemical Shift (NICS) calculations are the gold standard. NICS values are a measure of the magnetic shielding at the center of a ring, with large negative values indicating strong aromatic character. A comparative NICS(1) calculation (1 Å above the ring plane) between pyrrole, 1-methyl-1H-pyrrole, and this compound would provide definitive insight into the electronic contribution of the cyclopropyl substituent.
A Predictive Framework: Computational Investigation Protocol
To generate specific, quantitative data on the electronic properties of this compound, a computational approach using Density Functional Theory (DFT) is indispensable. DFT provides a reliable balance of accuracy and computational cost for molecules of this size.[7][8][9]
Step-by-Step Computational Workflow
-
Structure Optimization:
-
Action: Perform a full geometry optimization of this compound.
-
Method: Use the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). This combination is well-validated for organic heterocycles.[9][10]
-
Causality: This step is crucial to find the lowest energy conformation of the molecule, which is the most representative structure for subsequent property calculations. The "+" and diffuse functions ("G") are important for accurately describing the lone pairs and π-electrons.
-
-
Frequency Analysis:
-
Action: Perform a vibrational frequency calculation at the same level of theory.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
Electronic Property Calculation:
-
Action: From the optimized geometry, calculate the following:
-
Frontier Molecular Orbitals (HOMO, LUMO).
-
Molecular Electrostatic Potential (MEP) map.
-
Natural Bond Orbital (NBO) analysis for atomic charges.
-
NICS(1) values for aromaticity assessment.
-
Simulated ¹H and ¹³C NMR chemical shifts.
-
-
Causality: These calculations provide a complete picture of the molecule's electronic landscape, from orbital energies that govern reactivity and spectroscopy to the charge distribution that dictates intermolecular interactions.
-
Caption: Computational workflow for electronic property analysis.
Predicted Electronic Properties
Executing the protocol above allows for robust predictions of the molecule's key electronic characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The reactivity and spectroscopic properties of a molecule are primarily governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11]
-
HOMO: The HOMO of this compound is expected to be a π-orbital delocalized across the pyrrole ring, with significant coefficients on the C2 and C5 carbon atoms.[1][10] The interaction with the cyclopropyl Walsh orbitals should raise the energy of the HOMO relative to unsubstituted pyrrole, making the molecule more electron-rich and more susceptible to oxidation or electrophilic attack.
-
LUMO: The LUMO is predicted to be a π*-antibonding orbital, also delocalized over the ring. The energy of the LUMO is less likely to be significantly perturbed by the cyclopropyl substituent.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the wavelength of the lowest-energy electronic transition, which can be observed by UV-Vis spectroscopy.[11][12] A smaller gap corresponds to a longer wavelength of absorption. The predicted increase in HOMO energy should lead to a slightly smaller HOMO-LUMO gap for this compound compared to 1-methyl-1H-pyrrole.
| Property | Pyrrole (Reference) | 1-Methyl-1H-pyrrole (Predicted) | This compound (Predicted) |
| HOMO Energy | Lower | Higher | Highest |
| LUMO Energy | ~ Constant | ~ Constant | ~ Constant |
| HOMO-LUMO Gap | Larger | Smaller | Smallest |
| Reactivity to Electrophiles | Lower | Higher | Highest |
Electron Density and Reactivity
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP map is expected to show a region of high negative potential (red) located above the plane of the pyrrole ring, concentrated at the C2 and C5 positions. This indicates that these are the most electron-rich sites and therefore the most probable locations for electrophilic aromatic substitution . The nitrogen atom's lone pair is part of the aromatic system, making the nitrogen atom itself electron-deficient (blue).
Caption: Structure-property relationship in this compound.
Predicted Spectroscopic Signatures
NMR Spectroscopy
-
¹H NMR: The chemical shifts of the pyrrole ring protons are sensitive to the electronic density. Compared to unsubstituted pyrrole, the α-protons (H2, H5) and β-protons (H3, H4) of this compound are expected to be shifted slightly upfield (to lower ppm values) due to the increased shielding from the electron-donating cyclopropyl group.
-
¹³C NMR: Similarly, the C2/C5 and C3/C4 carbon signals should also show an upfield shift, reflecting the increased electron density on the pyrrole ring.
| Nucleus | Pyrrole (CDCl₃) | This compound (Predicted, CDCl₃) | Rationale |
| H2/H5 | ~6.7 ppm | < 6.7 ppm | Increased shielding from cyclopropyl donation |
| H3/H4 | ~6.1 ppm | < 6.1 ppm | Increased shielding from cyclopropyl donation |
| C2/C5 | ~118 ppm | < 118 ppm | Increased electron density |
| C3/C4 | ~108 ppm | < 108 ppm | Increased electron density |
UV-Vis Spectroscopy
The primary electronic transition observable by UV-Vis spectroscopy will be the HOMO → LUMO (π → π*) transition. As predicted, the reduced HOMO-LUMO gap should result in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to pyrrole or 1-methyl-1H-pyrrole. This shift provides experimental validation of the electronic interaction between the cyclopropyl and pyrrole moieties.
Conclusion and Future Directions
While direct experimental data for this compound is scarce, a robust predictive model of its electronic properties can be constructed from established chemical principles and computational chemistry. The cyclopropyl substituent is anticipated to act as an effective electron-donating group through conjugation, leading to:
-
An increase in the energy of the HOMO.
-
A decrease in the HOMO-LUMO energy gap.
-
Enhanced electron density at the C2/C5 positions of the pyrrole ring.
-
Increased reactivity towards electrophiles.
These predictions lay the groundwork for targeted experimental validation. The computational protocol outlined herein provides a clear path for researchers to generate the specific data needed to fully characterize this molecule and its derivatives. Understanding these fundamental electronic properties is the first step toward rationally designing novel this compound scaffolds for applications in drug development and advanced materials.
References
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Walsh, A. D. (1947). Background of Walsh Cyclopropane Molecular Orbitals. This foundational concept explains the unique bonding in cyclopropane. [Link]
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Scribd. Walsh Cyclopropane Molecular Orbitals. Provides diagrams and explanations of the molecular orbitals. [Link]
-
Harding, J. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. A detailed derivation of the molecular orbitals. [Link]
-
Xue, X., Yu, A., Cai, Y., & Cheng, J.-P. (2011). A Computational Reinvestigation of the Formation of N-alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 13(22), 6054–6057. [Link]
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Xue, X., Yu, A., Cai, Y., & Cheng, J.-P. (2011). A Computational Reinvestigation of the Formation of N-Alkylpyrroles via Intermolecular Redox Amination. ACS Publications. [Link]
-
Innovative In Education. (2010). The MOs of Cyclopropane. A video explanation of Walsh orbitals. [Link]
-
El-Demerdash, S. H., et al. (2023). Calculated highest occupied molecular orbital (HOMO) and lowest... ResearchGate. [Link]
-
Harding, J. (n.d.). Walsh Cyclopropane Molecular Orbitals. An overview of the Walsh model. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Example spectra for a substituted pyrrole. [Link]
-
Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. A discussion on the electronic effects of cyclopropyl groups. [Link]
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-
ResearchGate. (n.d.). Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles.... Data on pyrrole frontier orbitals. [Link]
-
Sebastiano, R., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]
-
Imperial College London. (n.d.). HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Discusses reactivity based on frontier orbitals. [Link]
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An In-depth Technical Guide to the Stability of 1-Cyclopropyl-1H-pyrrole Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group has become a privileged scaffold in medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and modulate lipophilicity.[1] The 1-cyclopropyl-1H-pyrrole motif, in particular, is an intriguing building block, combining the unique conformational constraints of the cyclopropyl ring with the aromaticity and hydrogen-bonding potential of the pyrrole nucleus. However, the introduction of strained ring systems and electron-rich heterocycles necessitates a thorough understanding of their chemical stability, especially under the acidic conditions frequently encountered during drug formulation, administration, and in various physiological environments. This guide provides a comprehensive technical overview of the stability of this compound in acidic media, offering mechanistic insights and practical protocols for its evaluation.
The Dichotomy of Stability: Pyrrole and Cyclopropyl Group Reactivity in Acidic Media
The stability of this compound under acidic conditions is governed by the interplay of two distinct chemical entities: the pyrrole ring and the N-cyclopropyl substituent. Understanding their individual reactivities is paramount to predicting the potential degradation pathways of the parent molecule.
The Pyrrole Nucleus: A Propensity for Acid-Catalyzed Polymerization
Pyrroles are known to be sensitive to acidic conditions. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the carbon atoms of the ring electron-rich and susceptible to electrophilic attack. Protonation of the pyrrole ring, typically at the C2 or C3 position, disrupts the aromaticity and generates a reactive intermediate that can initiate polymerization, leading to the formation of insoluble "pyrrole black". This acid-catalyzed polymerization is a well-documented phenomenon and represents a primary degradation pathway for many pyrrole-containing compounds.[2]
The Cyclopropyl Group: A Strained Ring Susceptible to Ring-Opening
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which makes it susceptible to cleavage under various conditions, including acidic environments. Acid-catalyzed ring-opening of cyclopropanes typically proceeds through protonation, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of ring-opening is influenced by the substitution pattern on the cyclopropyl ring. For N-cyclopropyl aromatic amines, studies have shown that acidic conditions can lead to the cleavage of the cyclopropyl group from the nitrogen atom.[1]
Postulated Degradation Pathways of this compound in Acid
Based on the known reactivity of its constituent moieties, two primary degradation pathways for this compound under acidic conditions can be postulated:
-
Pathway A: Pyrrole Ring-Mediated Polymerization: Protonation of the pyrrole ring initiates a cascade of electrophilic aromatic substitution reactions between protonated and neutral pyrrole molecules, leading to the formation of oligomeric and polymeric materials.
-
Pathway B: Acid-Catalyzed N-Cyclopropyl Bond Cleavage: Protonation of the pyrrole nitrogen could potentially weaken the N-cyclopropyl bond, leading to its cleavage. This would result in the formation of pyrrole and a cyclopropyl-derived cation, which could then undergo further reactions such as ring-opening and reaction with solvent or other nucleophiles.
The predominant pathway is likely dependent on the specific acidic conditions (e.g., acid strength, concentration, temperature) and the presence of other reactive species.
Experimental Assessment of Stability: A Forced Degradation Protocol
To empirically determine the stability of this compound and identify its degradation products, a forced degradation study under acidic conditions is essential. This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during its shelf life.[3] The following protocol is a general guideline and should be adapted based on the specific objectives of the study.
Materials and Instrumentation
-
This compound (synthesis protocol provided in section 4)
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium hydroxide (for neutralization)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector[4]
-
Mass Spectrometer (MS) coupled to the LC system (LC-MS) for identification of degradation products[2]
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants[5][6]
-
pH meter
Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
To a series of vials, add a known volume of the stock solution.
-
Add an equal volume of aqueous HCl solution of varying concentrations (e.g., 0.1 M and 1 M).
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[2]
-
Include a control sample with deionized water instead of HCl solution.
-
-
Time-Point Sampling: At each time point, withdraw an aliquot from each vial.
-
Neutralization: Immediately neutralize the aliquot with an appropriate amount of sodium hydroxide solution to quench the degradation reaction.
-
Analysis:
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC or UHPLC method.[4] The method should be capable of separating the parent compound from its degradation products.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and any detected degradation products to aid in their identification.[2]
-
Data Analysis and Interpretation
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a quantitative measure of its stability under the tested conditions.
-
Degradation Product Profiling: Identify and quantify the major degradation products formed. The chromatographic peak areas can be used to estimate the relative amounts of each degradant.
-
Structural Elucidation: For significant degradation products, isolation followed by spectroscopic analysis (e.g., NMR, high-resolution MS) may be necessary for complete structural elucidation.[5][6]
The following table provides a template for summarizing the quantitative data from a forced degradation study.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 72 |
Synthesis of this compound
A reliable synthesis of the starting material is crucial for any stability study. The following is a representative procedure for the synthesis of this compound.
Reaction Scheme
The Paal-Knorr pyrrole synthesis is a common method for the preparation of N-substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclopropylamine.
Figure 1: Paal-Knorr synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and glacial acetic acid (as solvent and catalyst).
-
Addition of Amine: Slowly add cyclopropylamine (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (NMR, MS, IR).[7][8]
Mechanistic Considerations and Analytical Strategies
A thorough investigation into the stability of this compound requires a multi-faceted analytical approach to not only quantify the degradation but also to understand the underlying mechanisms.
Elucidating Degradation Pathways
The following diagram illustrates the potential degradation pathways and the analytical techniques that can be employed to investigate them.
Figure 2: Proposed degradation pathways and corresponding analytical tools.
Advanced Analytical Techniques
-
NMR Spectroscopy: In addition to characterizing isolated degradation products, in-situ NMR studies can provide real-time information on the degradation process. By monitoring the changes in the 1H and 13C NMR spectra of this compound in an acidic solution over time, it may be possible to observe the formation of intermediates and track the kinetics of the degradation.[5][6]
-
Gel Permeation Chromatography (GPC): If polymerization is a significant degradation pathway, GPC can be used to determine the molecular weight distribution of the polymeric material formed.
Conclusion and Future Perspectives
The stability of this compound under acidic conditions is a critical parameter for its application in drug development. While the pyrrole ring's susceptibility to acid-catalyzed polymerization and the potential for acid-mediated cleavage of the N-cyclopropyl bond are valid concerns, the actual stability profile must be determined empirically through rigorous forced degradation studies. The protocols and analytical strategies outlined in this guide provide a framework for conducting such investigations.
Future research should focus on detailed mechanistic studies to definitively elucidate the degradation pathways and identify the specific structures of the degradation products. Furthermore, comparing the stability of this compound with other N-substituted pyrroles (e.g., N-alkyl, N-aryl) would provide valuable structure-stability relationships to guide the design of more robust pyrrole-containing drug candidates. A thorough understanding of the stability of this important chemical motif will ultimately contribute to the development of safer and more effective medicines.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
- Alsante, K. M., et al. (2014). A Modern View of Forced Degradation Studies for Pharmaceuticals. American Pharmaceutical Review, 17(5), 10-17.
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Dąbrowska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259.
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Hotha, S., & O'Doherty, G. A. (2008). A researcher's guide to the analytical characterization of 2-substituted pyrroles. BenchChem.
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Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-255.
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Methodological & Application
The 1-Cyclopropyl-1H-Pyrrole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Union of Two Privileged Scaffolds
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic systems, the pyrrole ring stands as a cornerstone, embedded in the structure of numerous natural products and clinically successful drugs.[1][2] Its inherent aromaticity, coupled with its ability to engage in various biological interactions, has rendered it a "privileged scaffold" in medicinal chemistry.[3] Parallel to this, the cyclopropyl group, a small, strained carbocycle, has emerged as a powerful tool for medicinal chemists to subtly modulate the physicochemical and pharmacological properties of drug candidates. The incorporation of a cyclopropyl moiety can enhance metabolic stability, improve potency, and fine-tune solubility and membrane permeability.
This application note delves into the strategic convergence of these two privileged structures: the 1-cyclopropyl-1H-pyrrole scaffold. We will explore its applications in medicinal chemistry, detailing the rationale behind its use, providing validated synthetic protocols for its construction, and outlining methodologies for its biological evaluation in relevant therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
The Rationale for Cyclopropylation of the Pyrrole Nucleus
The decision to introduce a cyclopropyl group at the N1 position of the pyrrole ring is a calculated one, driven by several key principles of medicinal chemistry:
-
Metabolic Stability: The cyclopropyl group is known to be resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a more metabolically labile N-alkyl or N-aryl group with a cyclopropyl moiety, the overall metabolic stability of the molecule can be significantly enhanced, leading to improved pharmacokinetic profiles.
-
Conformational Constraint and Vectorial Projection: The rigid, three-dimensional nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to higher binding affinity for its biological target. Furthermore, the cyclopropyl group acts as a non-planar spacer that projects substituents into different regions of three-dimensional space compared to a flat aromatic ring, allowing for novel interactions with the target protein.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa. This fine-tuning of physicochemical properties is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for improving cell permeability and reducing off-target effects.
-
Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as a vinyl or phenyl group, offering a different electronic and steric profile while maintaining key interactions.
The convergence of these properties makes the this compound scaffold a compelling starting point for the design of novel therapeutics across a range of disease areas.
Therapeutic Applications and Biological Activities
While the this compound scaffold is a relatively underexplored area of medicinal chemistry, the broader family of pyrrole derivatives has demonstrated a vast array of biological activities. These serve as a strong foundation for predicting the potential therapeutic applications of their N-cyclopropylated counterparts.
Anticancer and Kinase Inhibition
The pyrrole motif is a common feature in numerous kinase inhibitors and other anticancer agents.[4][5] Pyrrole-based compounds have been shown to target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of cancer cell proliferation and angiogenesis.[5] The introduction of a cyclopropyl group can enhance the potency and selectivity of these kinase inhibitors.
Application Focus: this compound Derivatives as Kinase Inhibitors
To illustrate the potential of this scaffold, we will focus on its application in the discovery of novel kinase inhibitors. The following sections provide detailed protocols for the synthesis of a representative this compound derivative and its evaluation in a kinase inhibition assay.
Synthetic Protocols for this compound Derivatives
The key synthetic challenge in accessing this scaffold is the formation of the N-cyclopropyl bond. Several methods have been developed for the N-alkylation and N-arylation of pyrroles, with copper- and palladium-catalyzed cross-coupling reactions being among the most effective for installing a cyclopropyl group.
This protocol is adapted from a general method for the N-cyclopropylation of azoles using a cyclopropylboronic acid reagent.[6]
Reaction Scheme:
Figure 1: General scheme for copper-catalyzed N-cyclopropylation of pyrroles.
Materials:
-
Substituted pyrrole (e.g., 2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester) (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)2) (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted pyrrole (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and copper(II) acetate (0.1 equiv).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrrole.
-
Add pyridine (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reaction components.
-
Anhydrous Solvent: Anhydrous toluene is used to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.
-
Base: Pyridine acts as a base to facilitate the transmetalation step and as a ligand to stabilize the copper catalyst.
-
Excess Boronic Acid: A slight excess of cyclopropylboronic acid is used to drive the reaction to completion.
-
Work-up: The aqueous ammonium chloride wash is important for removing the copper catalyst and other inorganic byproducts.
This protocol is a conceptual adaptation of the Buchwald-Hartwig amination for the N-cyclopropylation of pyrroles.[7][8][9]
Reaction Scheme:
Figure 2: General scheme for palladium-catalyzed N-cyclopropylation of pyrroles.
Materials:
-
Substituted pyrrole (1.0 equiv)
-
Cyclopropyl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) to a flame-dried Schlenk tube.
-
Add the substituted pyrrole (1.0 equiv) and anhydrous toluene.
-
Add cyclopropyl bromide (1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound derivative.
Self-Validation and Causality:
-
Catalyst System: The combination of a palladium precursor (Pd2(dba)3) and a bulky, electron-rich phosphine ligand (XPhos) is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrrole nitrogen, making it a more effective nucleophile.
-
Inert Conditions: The palladium(0) catalyst is sensitive to air, necessitating the use of an inert atmosphere.
Biological Evaluation: Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of a this compound derivative against a target kinase.
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Workflow:
Figure 3: A generalized workflow for a kinase inhibition assay.
Materials:
-
Target kinase (e.g., EGFR, VEGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be ≤ 1%).
-
Kinase
-
Substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Reading: After a further incubation period, read the plate on a plate reader to measure the signal (luminescence or fluorescence).
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Self-Validation and Controls:
-
Positive Control: A reaction with no inhibitor is used to determine the maximum kinase activity (0% inhibition).
-
Negative Control: A reaction without the kinase is used to determine the background signal (100% inhibition).
-
Reference Inhibitor: A known inhibitor of the target kinase should be included as a positive control for inhibition.
-
DMSO Control: Wells containing only DMSO are included to ensure that the solvent does not affect the assay.
Data Presentation
The results of the kinase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values for a series of this compound derivatives is an effective way to present quantitative data.
Table 1: Inhibitory Activity of this compound Derivatives against Target Kinase
| Compound ID | R1 | R2 | R3 | IC50 (nM) |
| CP-Pyr-01 | Me | Me | COOH | 50 |
| CP-Pyr-02 | Me | Me | CONH2 | 75 |
| CP-Pyr-03 | H | H | COOH | 250 |
| CP-Pyr-04 | Ph | Ph | CN | 15 |
| Reference | - | - | - | 10 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The strategic incorporation of a cyclopropyl group onto the pyrrole nitrogen offers a powerful approach to enhance the drug-like properties of this privileged heterocyclic system. The synthetic and biological evaluation protocols outlined in this application note provide a solid framework for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of highly functionalized this compound derivatives and the systematic evaluation of their biological activities across a broader range of therapeutic targets.
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Battilocchio, C., Poce, G., Alfonso, S., Porretta, G. C., Consalvi, S., Sautebin, L., Pace, S., Rossi, A., Ghelardini, C., Di Cesare Mannelli, L., Schenone, S., Giordani, A., Di Francesco, L., Patrignani, P., & Biava, M. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3695–3701. [Link]
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Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792–1793. [Link]
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- Mbugua, S., Sibuyi, N., Njenda, L., Odhiambo, R., Wandiga, S., Meyer, M., & et al. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(25), 14942-14954.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2776579, 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved January 18, 2026 from [Link].
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- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
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Application Notes & Protocols: The Strategic Use of 1-Cyclopropyl-1H-pyrrole Scaffolds in Modern Organic Synthesis
Abstract
The 1-cyclopropyl-1H-pyrrole motif represents a confluence of desirable structural features for the modern synthetic chemist. It marries the electron-rich, aromatic pyrrole ring—a cornerstone of numerous pharmaceuticals and natural products—with the unique steric and electronic properties of a cyclopropyl group. This guide provides an in-depth exploration of this compound and its derivatives as versatile building blocks. We will dissect the causality behind their reactivity in key transformations, provide field-proven, step-by-step protocols for their functionalization, and illustrate their strategic deployment in the synthesis of complex molecules, most notably as a key structural element in the MEK inhibitor, Trametinib.
Introduction: The Value Proposition of the Cyclopropyl-Pyrrole Scaffold
The pyrrole ring is a privileged heterocycle in medicinal chemistry, forming the core of blockbuster drugs and bioactive natural products.[1] Its N-functionalization is a primary vector for modulating physiochemical properties and biological activity. The introduction of an N-cyclopropyl group offers several distinct advantages:
-
Metabolic Stability: The cyclopropyl group is often introduced to block sites of oxidative metabolism, potentially enhancing the pharmacokinetic profile of a drug candidate.
-
Conformational Constraint: The rigid three-membered ring can lock the orientation of substituents, leading to higher binding affinity and selectivity for biological targets.
-
Unique Electronics: The cyclopropyl group possesses significant s-character in its C-C bonds, allowing it to engage in electronic conjugation with the pyrrole π-system, thereby influencing the ring's reactivity.[2]
-
Synthetic Versatility: The strained ring of the cyclopropyl group can participate in unique ring-opening and cycloaddition reactions, offering synthetic pathways not accessible to other N-alkyl substituents.[3][4]
This document will focus on two primary applications: the direct functionalization of the this compound ring via electrophilic aromatic substitution and the use of related N-cyclopropyl precursors in the convergent synthesis of complex pharmaceutical agents.
Gateway to Functionalization: Electrophilic Aromatic Substitution
The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The delocalization of the nitrogen lone pair into the aromatic system increases the electron density at the ring carbons.[5] This reaction overwhelmingly favors substitution at the C2 (α) position over the C3 (β) position because the corresponding cationic intermediate (the sigma complex or arenium ion) is stabilized by a greater number of resonance structures.[6][7] The N-cyclopropyl group does not alter this fundamental preference.
A prime example of this reactivity is the Vilsmeier-Haack reaction, which installs a formyl group at the C2 position to yield this compound-2-carbaldehyde. This aldehyde is a crucial intermediate, providing a synthetic handle for further elaboration into pharmaceuticals and agrochemicals.[8]
Caption: Mechanism of Electrophilic Substitution on this compound.
Protocol 1: Synthesis of this compound-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of this compound. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and serves as the electrophile.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, dropping funnel, rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Electrophilic Addition: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Hydrolysis (Workup): Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: This is an exothermic process and may release gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound-2-carbaldehyde.[8][9]
Application in Pharmaceutical Synthesis: A Key Building Block for Trametinib
While direct functionalization of the pyrrole ring is common, related N-cyclopropyl structures are pivotal in constructing highly complex pharmaceutical agents. A prominent example is the synthesis of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases used in the treatment of various cancers.[10][11]
A key intermediate in many reported syntheses of Trametinib is constructed using N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .[12][13][14] This building block provides the crucial N-cyclopropyl moiety that is a feature of the final drug. The core of Trametinib is assembled via a cyclization reaction between this urea derivative and a pyridinetrione compound. This strategy exemplifies a convergent synthesis, where complex fragments are prepared separately and then joined together at a late stage.
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines / Synthesis, 2009 [sci-hub.box]
- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound-2-carbaldehyde suppliers USA [americanchemicalsuppliers.com]
- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols for the Functionalization of 1-Cyclopropyl-1H-pyrrole
Introduction: The 1-cyclopropyl-1H-pyrrole scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The cyclopropyl group, acting as a "bioisostere" of a phenyl ring or a t-butyl group, can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity of drug candidates. The pyrrole ring, an electron-rich aromatic heterocycle, serves as a versatile platform for further chemical modification. This guide provides an in-depth exploration of key synthetic protocols for the selective functionalization of the this compound core, emphasizing the underlying chemical principles and providing actionable, step-by-step methodologies for laboratory application.
Section 1: Electrophilic Aromatic Substitution: The Primary Pathway
The pyrrole ring is characterized by a high degree of π-electron density, making it exceptionally reactive towards electrophiles.[1] This reactivity significantly surpasses that of benzene. Substitution preferentially occurs at the C2 and C5 positions due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction. In N-substituted pyrroles like this compound, the C2 and C5 positions are equivalent by symmetry, simplifying the regiochemical outcome of monosubstitution.
Halogenation: Installing a Versatile Synthetic Handle
Introducing a halogen atom onto the pyrrole ring is a cornerstone transformation, as the resulting halopyrrole serves as a crucial building block for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a preferred reagent for the selective monobromination of electron-rich heterocycles under mild conditions.
Causality Behind Experimental Choices:
-
Reagent: NBS is chosen over elemental bromine (Br₂) for its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which minimizes the formation of polybrominated byproducts.
-
Solvent: Tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the starting material and reagent without participating in the reaction.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the high reactivity of the pyrrole ring and ensure selective monosubstitution. Allowing the reaction to warm to room temperature ensures completion.
// Connections Pyrrole -> Arenium [label="π-attack on Br⁺"]; NBS -> Br_plus [style=dashed, label="source of Br⁺"]; Br_plus -> Arenium [style=invis]; Arenium -> Product [label="Deprotonation by Succinimide Anion"]; NBS -> Succinimide_anion [style=dashed]; Succinimide_anion -> Product [style=invis]; Succinimide_anion -> Succinimide [style=dashed, label="Protonation"]; } Caption: Mechanism of Electrophilic Bromination.
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
| Parameter | Value |
| Reactant | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.0 eq. Pyrrole, 1.05 eq. NBS |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-bromo-1-cyclopropyl-1H-pyrrole, can often be used directly in the next step or purified by column chromatography if necessary.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
Reagents: DMF and POCl₃ react to form the chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active electrophile. This electrophile is mild enough to avoid polymerization of the sensitive pyrrole ring.
-
Solvent: DMF typically serves as both the reagent and the solvent.
-
Workup: An aqueous basic workup (e.g., with sodium hydroxide) is essential to hydrolyze the intermediate iminium salt to the final aldehyde product.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Gen [label="{Vilsmeier Reagent Generation | DMF + POCl₃}", shape=box, style=dashed, fillcolor="#FFFFFF"]; Vilsmeier_Reagent [label="{Chloroiminium Ion | [(CH₃)₂N=CHCl]⁺}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophilic_Attack [label="Electrophilic Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium_Intermediate [label="Iminium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="{Aqueous Workup | (e.g., NaOH aq.)}", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound-2-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagent_Gen -> Vilsmeier_Reagent; Start -> Electrophilic_Attack; Vilsmeier_Reagent -> Electrophilic_Attack; Electrophilic_Attack -> Iminium_Intermediate; Iminium_Intermediate -> Hydrolysis; Hydrolysis -> Product; } Caption: Vilsmeier-Haack reaction workflow.
Protocol 2: Vilsmeier-Haack Formylation
| Parameter | Value |
| Reactant | This compound |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Stoichiometry | 1.0 eq. Pyrrole, 1.2 eq. POCl₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to 35 °C, then 60 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
In a flask equipped with a dropping funnel, cool anhydrous DMF (acting as solvent) to 0 °C under a nitrogen atmosphere.
-
Add POCl₃ (1.2 eq.) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 60 °C for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution by slowly adding 30% aqueous NaOH until pH > 10, while keeping the temperature below 20 °C.
-
Stir the resulting suspension for 30 minutes.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography on silica gel.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
To build molecular complexity, C-C and C-N bonds are often formed using palladium-catalyzed cross-coupling reactions.[2] The 2-bromo-1-cyclopropyl-1H-pyrrole synthesized in Protocol 1 is an ideal substrate for these transformations. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is among the most robust and widely used methods.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a ligand, is essential for mediating the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for many Suzuki couplings.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, activating the boronic acid derivative for transfer to the palladium center.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic-soluble halide and the often water-soluble boronic acid and inorganic base.
// Nodes Pd0 [label="{Pd(0)L₂ | Active Catalyst}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="{Oxidative Addition | Ar-Pd(II)-X L₂}", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="{Transmetalation | Ar-Pd(II)-Ar' L₂}", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="{Reductive Elimination}", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="{Ar-Ar' | Coupled Product}", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="{Ar-X + Ar'-B(OR)₂}", shape=box, style=dashed, fillcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> Transmetal [label="Ar'-B(OR)₂"]; Base -> Transmetal [style=dashed]; Transmetal -> RedElim; RedElim -> Pd0; RedElim -> Product; Reactants -> OxAdd [style=invis]; Reactants -> Transmetal [style=invis]; } Caption: Key steps of the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
| Parameter | Value |
| Reactant | 2-Bromo-1-cyclopropyl-1H-pyrrole |
| Coupling Partner | Phenylboronic Acid (example) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Stoichiometry | 1.0 eq. Bromopyrrole, 1.2 eq. Boronic Acid, 0.05 eq. Pd(PPh₃)₄, 2.0 eq. K₂CO₃ |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Step-by-Step Methodology:
-
To a flask, add 2-bromo-1-cyclopropyl-1H-pyrrole (1.0 eq.), the desired boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting bromopyrrole is consumed.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-cyclopropyl-1H-pyrrole.
References
- Electrophilic Halogenation of Pyrroles: A discussion on the reactivity of pyrroles towards electrophiles. While not specific to cyclopropyl pyrrole, the principles are directly applicable. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (A general textbook reference, no direct link available).
-
Paal-Knorr Pyrrole Synthesis Overview: Provides context for the synthesis of the N-substituted pyrrole starting material. Source: Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction on Pyrroles: General information on the formylation of pyrroles. Source: Pharmaguideline. [Link][1]
-
Transition Metal Catalyzed Cross-Coupling: An overview of the importance and types of cross-coupling reactions in synthesis. Source: MDPI Books. [Link][2]
-
Suzuki-Miyaura Cross-Coupling Review: A comprehensive look at the Suzuki reaction, its mechanism, and applications. Source: Chemical Reviews. (General review articles on this topic are widely available, for example, Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 7, 2457–2483. A direct link to the PDF may require a subscription). [Link]
Sources
Application Notes & Protocols: The Strategic Role of 1-Cyclopropyl-1H-pyrrole in the Synthesis of Modern Agrochemicals
Abstract
The pyrrole heterocycle is a foundational scaffold in a multitude of biologically active molecules, including pharmaceuticals, natural products, and critically, agrochemicals.[1] Its incorporation into fungicidal agents has been particularly successful. This guide delves into the strategic application of the 1-cyclopropyl-1H-pyrrole moiety, a key building block whose unique combination of a planar, electron-rich aromatic system and a strained, lipophilic cyclopropyl group offers significant advantages in agrochemical design. The cyclopropyl group is known to enhance metabolic stability, binding affinity, and overall potency in bioactive molecules.[2] We will explore the synthesis of key intermediates, such as this compound-2-carbaldehyde, and their subsequent elaboration into potent fungicidal compounds.[3] Detailed, field-proven protocols for synthesis and an examination of the resulting agrochemical's mechanism of action will be provided for researchers, chemists, and professionals in the field of crop protection.
Introduction: The Value Proposition of the Cyclopropyl-Pyrrole Scaffold
The development of novel agrochemicals is driven by the need for higher efficacy, improved safety profiles, and strategies to combat rising pathogen resistance.[4][5] In this context, the selection of the core chemical scaffold is paramount. The this compound system presents a compelling case for its use in next-generation fungicides for several reasons:
-
The Pyrrole Core: The 1H-pyrrole ring is an aromatic heterocycle that serves as the backbone for numerous antifungal compounds, most notably the phenylpyrrole class of fungicides, which were inspired by the natural antibiotic pyrrolnitrin.[5] Its electronic properties are key to its biological interactions.
-
The N-Cyclopropyl Group: The substitution of a cyclopropyl group at the N1 position of the pyrrole ring is not a trivial modification. This small, strained carbocycle imparts several beneficial properties:
-
Metabolic Stability: The cyclopropyl ring is often resistant to oxidative metabolism, which can increase the bioavailability and residual activity of the agrochemical in the field.
-
Conformational Rigidity: It restricts the rotation around the C-N bond, locking the molecule into a specific conformation that can lead to enhanced binding with the target protein.
-
Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.[6]
-
This guide will focus on a practical, multi-step synthesis of a fungicide analog built upon this powerful scaffold, providing both the "how" and the "why" behind each procedural step.
Synthesis of a Key Intermediate: this compound
The foundational step in utilizing this scaffold is the efficient synthesis of the N-substituted pyrrole itself. The Paal-Knorr synthesis is a classic and highly reliable method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[7][8] We present a robust protocol using readily available starting materials.
Protocol 1: Paal-Knorr Synthesis of this compound
Principle: This reaction involves the acid-catalyzed condensation of cyclopropylamine with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde (a 1,4-dicarbonyl compound). The reaction proceeds through the formation of an N-substituted furan-2,5-diimine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring. The use of a Lewis acid like iron(III) chloride provides mild conditions and high yields.[7]
Experimental Workflow:
Caption: Paal-Knorr synthesis workflow for this compound.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,5-Dimethoxytetrahydrofuran | 98% | Sigma-Aldrich |
| Cyclopropylamine | 98% | Acros Organics |
| Iron(III) Chloride (Anhydrous) | Reagent Grade | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) and deionized water (100 mL).
-
Amine Addition: Add cyclopropylamine (6.8 g, 0.12 mol, 1.2 equivalents) to the stirred solution.
-
Catalyst Introduction: Carefully add anhydrous iron(III) chloride (0.81 g, 5 mol%) to the mixture. The solution may change color.
-
Heating: Heat the reaction mixture to 70 °C and maintain this temperature with vigorous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexane to afford this compound as a clear oil.
Expected Yield: 75-85%.
Application in Agrochemical Synthesis: A Phenylpyrrole Fungicide Analog
With the core scaffold in hand, we can now proceed to build a molecule analogous to the potent phenylpyrrole class of fungicides, such as fenpiclonil and fludioxonil.[5] These fungicides typically feature a 4-phenyl and a 3-cyano substitution pattern on the pyrrole ring, which is crucial for their biological activity.
Protocol 2: Multi-step Synthesis of 1-Cyclopropyl-4-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile
Principle: This synthesis demonstrates the functionalization of the pre-formed this compound ring. The strategy involves a Friedel-Crafts acylation to install a carbonyl group, which then serves as a handle for constructing the rest of the molecule, followed by introduction of the critical cyano group. The choice of a difluorophenyl group is strategic, as fluorine substitution is a common tactic in agrochemical design to block metabolic pathways and enhance activity.
Synthetic Workflow Diagram:
Caption: Multi-step synthesis of a phenylpyrrole fungicide analog.
Step-by-Step Methodology:
-
Step 1: Vilsmeier-Haack Formylation to produce this compound-2-carbaldehyde.
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous N,N-Dimethylformamide (DMF, 10 mL) to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of this compound (1.0 g, 1.0 eq) in anhydrous DMF (5 mL) dropwise to the cold Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40 °C for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with 30% aqueous NaOH solution until pH 8-9. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (20% EtOAc/Hexane) to yield the aldehyde.[3]
-
-
Subsequent Steps (Conceptual Outline):
-
Step 2 (Grignard Reaction): The aldehyde from Step 1 would be reacted with a Grignard reagent, such as 2,6-difluorophenylmagnesium bromide, in THF at low temperature to form a secondary alcohol.
-
Step 3 (Oxidation): The resulting alcohol would be oxidized to the corresponding ketone using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Step 4 (Cyanation): The ketone is then converted to the target α,β-unsaturated nitrile. A common method is the van Leusen reaction using tosylmethyl isocyanide (TosMIC) and a strong base like sodium hydride (NaH). This reaction proceeds via a cycloaddition-elimination sequence to form the nitrile and aromatize the system, yielding the final product.
-
Quantitative Data Summary (Hypothetical for Steps 2-4):
| Step | Reaction | Key Reagents | Yield (%) | Purity (HPLC) |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 80-90% | >98% |
| 2 | Grignard Addition | 2,6-Difluorophenylmagnesium bromide, THF | 70-80% | >95% |
| 3 | Oxidation | MnO₂, DCM | 85-95% | >98% |
| 4 | Van Leusen Cyanation | TosMIC, NaH, THF | 60-70% | >99% |
Mechanism of Action: Disrupting Fungal Osmoregulation
The synthesized 1-cyclopropyl-4-aryl-1H-pyrrole-3-carbonitrile is a structural analog of the phenylpyrrole fungicide fludioxonil. Therefore, it is predicted to share the same sophisticated mechanism of action. These fungicides do not inhibit a specific enzyme in the conventional sense but rather hijack a critical cellular signaling pathway.
The Target: The HOG Pathway
Phenylpyrroles are known to activate the High Osmolarity Glycerol (HOG) signal transduction pathway in fungi.[5] This pathway is a mitogen-activated protein kinase (MAPK) cascade that fungi use to respond to osmotic stress.
-
Perception: The fungicide molecule is perceived by a fungal-specific hybrid histidine kinase (HHK) sensor protein in the cell membrane.[5]
-
Signal Transduction: This binding event triggers a phosphorylation cascade, activating the HOG pathway even in the absence of osmotic stress.
-
Metabolic Consequence: The inappropriate activation of this pathway leads to the massive intracellular accumulation of glycerol, the primary osmolyte in fungi.
-
Cell Death: The rapid and uncontrolled buildup of glycerol dramatically increases the internal turgor pressure. The fungal cell cannot withstand this pressure, leading to excessive swelling of the hyphae, membrane rupture, and ultimately, cell death.[5]
Mechanism Visualization:
Caption: Signal transduction pathway for phenylpyrrole fungicides.
This mode of action is highly specific to fungi and is distinct from other major fungicide classes like the demethylation inhibitors (DMIs), which target ergosterol biosynthesis.[9][10] This uniqueness makes compounds derived from the this compound scaffold valuable tools for resistance management programs, where rotation of fungicides with different mechanisms is crucial.[11]
Conclusion and Future Outlook
The this compound scaffold represents a high-value starting point for the discovery of novel agrochemicals. Its synthesis is achievable through robust and scalable chemical methods like the Paal-Knorr condensation. Subsequent functionalization allows for the creation of potent fungicide candidates that operate via a sophisticated and specific mechanism of action, disrupting fungal osmoregulation.
The ongoing challenge in crop protection is to develop molecules that are not only effective but also environmentally benign and less prone to resistance. The principles outlined in this guide—combining a proven bioactive heterocycle with a metabolically robust and conformationally-directing group like cyclopropane—provide a powerful template for future research and development in this vital field.
References
- Globe Thesis. (2014-12-11). Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.
- Chem-Impex. This compound-2-carbaldehyde.
- ResearchGate. (2025-08-10). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Urbanaitė, A., & Čikotienė, I. (2016). Synthesis of Polysubstituted Pyrroles through the Tandem 1,3‐Addition/5‐endo‐dig Cyclization of 1‐(1‐Alkynyl)cyclopropyl Imines. European Journal of Organic Chemistry, 2016(31), 5294–5300.
- ResearchGate. (2010). synthesis of new fungicides on the base of cyclopropane carboxylic acids and testing their activities.
- MDPI. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
- University of Arizona. (2001). Modes of Action for Plant Disease Management Chemistries.
- Bean, G.P. (2008). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate.
-
Fillinger, S., & El Ghaouth, A. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1957. Available from: [Link]
- USA Chemical Suppliers. This compound-2-carbaldehyde suppliers USA.
- Royal Society of Chemistry. (2020). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science.
-
Jeschke, P. (2023). The continuing significance of chiral agrochemicals. Pest Management Science, 79(4), 1358-1381. Available from: [Link]
- PennState Extension. Fungicide Theory of Use and Mode of Action.
- MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- Jespers, A. B. K. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. Wageningen University.
- Bayer Crop Science. (2025). Fungicide Modes of Action.
- ResearchGate. Selected pyrrole-containing natural products, drugs, agrochemicals, and functional materials.
- Organic Chemistry Portal. Pyrrole synthesis.
-
PubMed. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Available from: [Link]
- Semantic Scholar. Green Synthesis of Pyrrole Derivatives.
-
Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3183. Available from: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. | Semantic Scholar [semanticscholar.org]
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- 10. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
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The Strategic Functionalization of 1-Cyclopropyl-1H-pyrrole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Rising Prominence of the 1-Cyclopropyl-1H-pyrrole Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, the this compound scaffold has emerged as a privileged structure. The pyrrole ring is a common feature in numerous natural products and pharmaceuticals, while the cyclopropyl group often imparts beneficial properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. The combination of these two moieties presents a compelling synthetic target for the development of new chemical entities.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, providing a versatile and powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are indispensable for the late-stage functionalization of complex molecules, allowing for the rapid generation of diverse compound libraries. This guide provides a detailed exploration of the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—to the this compound core. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
General Principles of Palladium-Catalyzed Cross-Coupling Reactions
At the heart of many palladium-catalyzed cross-coupling reactions lies a catalytic cycle that typically involves three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for coupling with unsaturated compounds), and reductive elimination.[3] The cycle is initiated by a coordinatively unsaturated palladium(0) species, which is the active catalyst.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the bond between the organic substrate and a leaving group (typically a halide or triflate), forming a palladium(II) complex.[3]
Transmetalation/Migratory Insertion: In reactions like the Suzuki-Miyaura coupling, an organometallic reagent transfers its organic group to the palladium(II) center in a process called transmetalation.[4] For reactions such as the Heck coupling, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond, a step known as migratory insertion.[1]
Reductive Elimination: This is the final step where the two organic fragments on the palladium(II) complex are coupled together, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Application Note 1: Suzuki-Miyaura Coupling for the C-Arylation of this compound
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Readily available and effective palladium precursors. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal for dissolving both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Protocol: Synthesis of 2-Aryl-1-cyclopropyl-1H-pyrrole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-1-cyclopropyl-1H-pyrrole with an arylboronic acid.
Materials:
-
2-Bromo-1-cyclopropyl-1H-pyrrole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a dry Schlenk flask, add 2-bromo-1-cyclopropyl-1H-pyrrole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-cyclopropyl-1H-pyrrole.
Application Note 2: Heck Coupling for the Vinylation of this compound
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is particularly useful for the synthesis of substituted alkenes.
Figure 3: Catalytic cycle of the Heck cross-coupling reaction.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium catalysts for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the palladium catalyst and influence reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX generated during the reaction and facilitates catalyst regeneration. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often required to achieve reasonable reaction rates. |
Protocol: Synthesis of 2-Vinyl-1-cyclopropyl-1H-pyrrole Derivatives
This protocol outlines a general procedure for the Heck coupling of 2-bromo-1-cyclopropyl-1H-pyrrole with an alkene.
Materials:
-
2-Bromo-1-cyclopropyl-1H-pyrrole (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
P(o-tol)₃ (2-10 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
In a dry Schlenk tube, dissolve 2-bromo-1-cyclopropyl-1H-pyrrole, the alkene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Et₃N via syringe and seal the tube.
-
Heat the reaction mixture to 120 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-vinyl-1-cyclopropyl-1H-pyrrole derivative.
Application Note 3: Buchwald-Hartwig Amination for N-Functionalization of the Pyrrole Ring
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[2][5] This reaction is a powerful tool for the synthesis of arylamines.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Pharmaceutical Development of 1-Cyclopropyl-1H-Pyrrole Derivatives
Introduction: The Strategic Value of the 1-Cyclopropyl-1H-Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a foundational heterocyclic motif in a myriad of biologically active compounds, both natural and synthetic.[1] Its versatile structure serves as a privileged scaffold in medicinal chemistry, lending itself to diverse functionalization and interaction with various biological targets. The incorporation of a cyclopropyl group at the 1-position of the pyrrole ring introduces unique and advantageous physicochemical properties. The cyclopropyl moiety can enhance metabolic stability, improve potency, and provide a favorable vector for exploring chemical space, making this compound derivatives a compelling class of compounds for pharmaceutical development.[2] This guide provides detailed application notes and protocols for the synthesis and evaluation of these derivatives in the context of anticancer, kinase inhibition, neuroprotective, and anti-inflammatory research.
I. Synthesis of this compound Derivatives: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4][5][6] This approach is particularly well-suited for the synthesis of this compound derivatives.
Reaction Rationale and Workflow
The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with cyclopropylamine, typically under acidic conditions. The initial step involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]
Caption: General workflow for the Paal-Knorr synthesis.
Detailed Protocol: Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
This protocol describes the synthesis of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole, a representative example of the this compound scaffold.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 eq) and toluene.
-
Add cyclopropylamine (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Pharmaceutical Applications and Evaluation Protocols
This compound derivatives have shown promise in several therapeutic areas. The following sections detail their applications and provide protocols for their biological evaluation.
A. Anticancer Activity
Pyrrole derivatives are known to exhibit a wide range of anticancer activities.[1][7] The incorporation of a cyclopropyl group can enhance their potency and selectivity against various cancer cell lines.
Mechanism of Action: The anticancer effects of pyrrole derivatives can be attributed to various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and the induction of apoptosis.[3][8]
Caption: Simplified mechanism of anticancer action.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[9]
Table 1: Representative Anticancer Activity of Pyrrole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12l | U251 (Glioma) | 2.29 ± 0.18 | [8] |
| 12l | A549 (Lung) | 3.49 ± 0.30 | [8] |
| 3h | T47D (Breast) | 2.4 | [10] |
| 3k | T47D (Breast) | 10.6 | [10] |
| 30 | MCF-7 (Breast) | 0.016 | [11] |
| 34 | MCF-7 (Breast) | 0.029 | [11] |
B. Kinase Inhibition
Many pyrrole-based compounds have been developed as potent kinase inhibitors, a class of targeted cancer therapeutics.[7][12] The this compound scaffold can be a valuable starting point for the design of novel kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2, EGFR)
-
Specific kinase substrate
-
ATP
-
Kinase reaction buffer
-
This compound derivatives (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the this compound derivatives into the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal. The amount of light produced is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.[13]
Table 2: Representative Kinase Inhibitory Activity of Pyrrole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 37 | VEGFR-2 | <10 | [2] |
| 28 | Tubulin | 860 | [11] |
| 5k | EGFR | 79 | [12] |
| 5k | Her2 | 40 | [12] |
| 5k | VEGFR2 | 136 | [12] |
| - | Lck | <10 | [13] |
C. Neuroprotective Activity
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Pyrrole derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[8][14][15][16][17][18]
Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
This compound derivatives
-
MTT assay reagents (as described above)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., 6-OHDA) to the wells and incubate for an appropriate time to induce cell death.[8]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with the oxidative stressor alone to determine the neuroprotective effect.
D. Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Pyrrole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[4][6][19][20][21]
Protocol: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
1% Carrageenan solution in saline
-
This compound derivatives
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping and Administration: Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of the this compound derivative). Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[2]
III. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility via the Paal-Knorr reaction allows for the generation of diverse libraries of compounds for screening. The protocols outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of these derivatives. Further exploration of the structure-activity relationships (SAR) of this compound derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates for a range of diseases.
IV. References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234.
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BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Retrieved from BenchChem website.
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Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484.
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Li, W., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 6046-6066.
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Witter, D. J., et al. (2009). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][11][22]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6137-6141.
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El-Gamal, M. I., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry.
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Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3695-3701.
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Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111.
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Lytvyn, R. Z., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainian Biochemical Journal, 92(5), 26-41.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Georgieva, M., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 14(5), 987.
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Wikipedia. (2023, December 28). Paal–Knorr synthesis. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450.
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Antonov, A. M., et al. (2011). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535.
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Fikry, S., et al. (2019). Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. Inflammation, 42(6), 2059-2067.
-
PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
Harrak, Y., et al. (2007). In vivo and in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 17(12), 3429-3432.
-
Kondeva-Burdina, M., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 14(1), 123.
-
El-Sayed, M. A. A., et al. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(18), 3349.
-
Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(4), 95-100.
-
Ahmad, S., et al. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 1067-1090.
-
Al-Ostath, M. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
-
BenchChem. (2025). Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu) and Related Compounds. Retrieved from BenchChem website.
-
Akbaşlar, D., Demirkol, O., & Giray, S. (2023). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Molecules, 28(10), 4123.
-
Chemical Cloud Database. (n.d.). 1-CYCLOPROPYL-2,5-DIMETHYLPYRROLE. Retrieved from [Link]
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experimental procedure for N-alkylation of pyrrole with cyclopropyl bromide
An Application Note and Detailed Protocol for the N-Alkylation of Pyrrole with Cyclopropyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a cyclopropyl moiety onto the nitrogen of a pyrrole ring is a significant transformation in synthetic chemistry, yielding N-cyclopropylpyrrole scaffolds that are integral to numerous pharmacologically active compounds and advanced materials. This document provides a comprehensive guide to the N-alkylation of pyrrole with cyclopropyl bromide, a reaction that, while conceptually straightforward, presents challenges in regioselectivity. We will delve into the mechanistic dichotomy of the reaction, contrasting the classical SN2 pathway with a base-assisted dehydrohalogenation-addition route. A robust, field-proven protocol employing phase-transfer catalysis (PTC) is presented, designed to favor the desired N-alkylation product. This guide includes detailed experimental procedures, troubleshooting advice, and visual aids to ensure clarity and reproducibility for researchers in both academic and industrial settings.
Mechanistic Insights and Strategic Considerations
The N-alkylation of pyrrole is predicated on the generation of the pyrrolide anion, an ambident nucleophile that can undergo alkylation at either the nitrogen or carbon atoms.[1] The regiochemical outcome is a delicate interplay of factors including the counter-ion, solvent, and the nature of the electrophile.[2][3]
The Ambident Pyrrolide Anion: A Battle for Regioselectivity
Upon deprotonation with a suitable base, pyrrole forms the pyrrolide anion. The negative charge is delocalized across the aromatic ring, creating nucleophilic centers at both the nitrogen (N-1) and carbon (C-2/C-5) positions.
-
N-Alkylation (Hard-Hard Interaction): Favored by more ionic nitrogen-metal bonds (e.g., with potassium or sodium salts) in polar, solvating solvents.[2][3] The harder nitrogen atom preferentially attacks the electrophilic carbon of the alkylating agent.
-
C-Alkylation (Soft-Soft Interaction): Can become a significant side reaction, particularly with less ionic metal salts (e.g., magnesium Grignard reagents) or in non-polar solvents.[3][4]
The Cyclopropyl Bromide Conundrum: SN2 vs. Elimination-Addition
The reaction with cyclopropyl bromide introduces an additional layer of mechanistic complexity. While a direct SN2 displacement is possible, an alternative pathway involving a highly reactive cyclopropene intermediate can also occur, particularly under strong basic conditions.[5]
A recent study on the reaction of azoles with substituted cyclopropyl bromides demonstrated that the reaction proceeds via a base-assisted dehydrohalogenation to form a cyclopropene intermediate, which is then attacked by the nucleophile.[5] This pathway is crucial to consider as it can influence the reaction's efficiency and outcome.
Caption: Competing mechanisms for N-cyclopropylation of pyrrole.
The Strategic Advantage of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is an exceptionally effective strategy for the N-alkylation of pyrroles.[6][7] It circumvents issues of reagent insolubility and often enhances N-selectivity. In a typical liquid-liquid PTC system, an aqueous phase contains an inorganic base (e.g., KOH), and the organic phase contains the pyrrole and cyclopropyl bromide. A quaternary ammonium salt (the phase-transfer catalyst) transports the hydroxide anion into the organic phase to deprotonate the pyrrole. The resulting pyrrolide anion, paired with the bulky quaternary ammonium cation, is highly reactive and soluble in the organic phase, readily reacting with the cyclopropyl bromide.[4][7] This method avoids the need for strong, hazardous bases like sodium hydride and anhydrous solvents.
Detailed Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis
This protocol describes a reliable and scalable procedure for the synthesis of N-cyclopropylpyrrole.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrole | Reagent, 98% | Sigma-Aldrich | Should be distilled if discolored. |
| Cyclopropyl bromide | 98% | Sigma-Aldrich | Corrosive and lachrymatory. Handle in a fume hood. |
| Potassium hydroxide (KOH) | Pellets, ≥85% | Fisher Scientific | Caustic. Handle with care. |
| Tetrabutylammonium bromide (TBAB) | 99% | Sigma-Aldrich | The phase-transfer catalyst. |
| Toluene | Anhydrous | Fisher Scientific | Can be used as the organic solvent. |
| Deionized Water | - | - | For the aqueous phase. |
| Diethyl ether | ACS Grade | Fisher Scientific | For extraction. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
| Round-bottom flask (100 mL) | - | - | With magnetic stir bar. |
| Reflux condenser | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for PTC N-alkylation.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole (3.35 g, 50 mmol, 1.0 eq.), cyclopropyl bromide (7.26 g, 60 mmol, 1.2 eq.), and toluene (30 mL).
-
Catalyst and Base Addition: In a separate beaker, prepare the aqueous phase by dissolving potassium hydroxide (5.61 g, 100 mmol, 2.0 eq.) and tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol, 0.1 eq.) in 30 mL of deionized water. Add this aqueous solution to the reaction flask.
-
Reaction Execution: Lower the flask into an oil bath preheated to 60 °C. Stir the biphasic mixture vigorously to ensure efficient phase transfer. The reaction is typically complete within 4-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by sampling the organic layer. The disappearance of the pyrrole starting material indicates completion.
-
Workup - Phase Separation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. The layers should be allowed to separate cleanly. Drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer twice with diethyl ether (2 x 30 mL).
-
Combine and Wash: Combine all organic layers and wash them sequentially with deionized water (2 x 40 mL) and then with brine (1 x 40 mL) to remove residual KOH and TBAB.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify the N-cyclopropylpyrrole by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Cyclopropyl bromide is a lachrymator and should be handled with care.
-
Potassium hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes.
Data, Characterization, and Troubleshooting
Typical Reaction Parameters and Yield
| Parameter | Value |
| Temperature | 60 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 75-85% |
| Product Appearance | Colorless to pale yellow oil |
Characterization
The identity and purity of the synthesized N-cyclopropylpyrrole should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expect characteristic signals for the pyrrole ring protons and the cyclopropyl group protons.
-
¹³C NMR (CDCl₃): Confirm the number of unique carbon environments.
-
Mass Spectrometry (GC-MS): Determine the molecular weight and fragmentation pattern to confirm the structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inefficient stirring.2. Deactivated catalyst.3. Insufficiently strong base. | 1. Increase stirring speed to improve phase mixing.2. Use fresh, high-purity TBAB.3. Consider using a 50% w/w aqueous KOH solution.[2] |
| Significant C-Alkylation | 1. Reaction conditions favor C-alkylation.2. Incorrect choice of base/solvent system. | 1. Ensure a robust PTC system is in place, as the [NR₄]⁺[Pyrrolide]⁻ ion pair favors N-alkylation.[4]2. Avoid non-polar solvents without a PTC. |
| Formation of Side Products | 1. Overheating leading to decomposition.2. Reaction with impurities in starting materials. | 1. Maintain the reaction temperature strictly at 60 °C.2. Purify pyrrole by distillation before use. |
Conclusion
The N-alkylation of pyrrole with cyclopropyl bromide is a valuable transformation for accessing important synthetic building blocks. While the potential for C-alkylation presents a challenge, the use of a well-designed phase-transfer catalysis protocol provides a reliable and high-yielding route to the desired N-cyclopropylpyrrole product. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently perform this synthesis.
References
- Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.
- Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,3,4,5-Tetramethyl-1H-Pyrrole. BenchChem.
- BenchChem. (2025). Alternative Catalysts for N-Alkylation of Pyrroles. BenchChem.
- ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. ResearchGate.
- Bandini, M., et al. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.
- Zheng, Q.-G., et al. (2004). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry.
- Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1.
- Wikipedia. (n.d.). Pyrrole. Wikipedia.
- Movassaghi, M., & Schmidt, M. A. (2009). Formation of N-alkylpyrroles via intermolecular redox amination. Journal of the American Chemical Society.
- Glinka, A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Institutes of Health.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
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Topic: Scale-Up Synthesis of 1-Cyclopropyl-1H-pyrrole
An Application Note for Researchers and Drug Development Professionals
Abstract
The 1-cyclopropyl-1H-pyrrole scaffold is a valuable building block in modern medicinal and agricultural chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic compounds.[1] As demand for these complex molecules grows, the need for robust, efficient, and scalable synthetic routes becomes paramount. This application note provides a comprehensive guide to the scale-up synthesis of this compound, critically evaluating common synthetic strategies and presenting a detailed, field-proven protocol for large-scale production. We focus on the modified Clauson-Kaas synthesis, selected for its operational simplicity, use of stable starting materials, and adaptability to greener, industrially viable conditions.
Introduction: The Challenge of Pyrrole Synthesis at Scale
Pyrrole and its derivatives are fundamental N-heterocyclic scaffolds in countless natural products and pharmaceuticals.[2][3][4] However, their synthesis is not without challenges, which are often magnified during scale-up. Key considerations include:
-
Starting Material Availability and Cost: Precursors for some classic pyrrole syntheses can be expensive or have limited commercial availability, impacting the economic viability of a large-scale process.[5]
-
Reaction Conditions: Many traditional methods require harsh conditions, such as high temperatures or strongly acidic media, which can be energy-intensive and may not be compatible with sensitive functional groups.[5][6][7]
-
Safety and Toxicity: Pyrrole-based compounds can exhibit toxicity, and their synthesis may involve hazardous reagents.[5] Proper safety protocols and waste management are critical in an industrial setting.[5]
-
Yield and Purity: Achieving high yield and selectivity is a constant challenge. Impurities can complicate downstream processing and purification, adding significant cost and time to the overall workflow.[5]
This guide addresses these challenges by providing a logical framework for selecting and implementing a scalable synthesis for this compound.
Comparative Analysis of Synthetic Strategies
Several established methods for synthesizing N-substituted pyrroles can be adapted for this compound. The three most relevant strategies for industrial application are the Paal-Knorr synthesis, the Clauson-Kaas synthesis, and the direct N-alkylation of pyrrole.
-
Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound (succinaldehyde or its equivalent) with a primary amine (cyclopropylamine).[6][8][9] While conceptually simple, it often requires harsh acidic conditions and prolonged heating, which can be problematic for scale-up.[6][7]
-
Clauson-Kaas Synthesis: A highly reliable and widely used modification, this reaction employs 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable and easily handled precursor to the 1,4-dicarbonyl moiety.[2][10][11] The reaction with a primary amine, such as cyclopropylamine, typically proceeds under milder acidic conditions than the traditional Paal-Knorr, and significant progress has been made in developing "greener" protocols using water as a solvent or microwave assistance.[2][11][12]
-
Direct N-Alkylation of Pyrrole: This approach involves the direct substitution of the N-H proton of pyrrole with a cyclopropyl group. A common method is to use a cyclopropyl halide in the presence of a base. To enhance reactivity and enable the use of inexpensive reagents like cyclopropyl chloride, Phase-Transfer Catalysis (PTC) is often employed.[13][14] PTC facilitates the transfer of the pyrrolide anion into the organic phase, allowing the reaction to proceed under milder, heterogeneous conditions, which is highly advantageous for industrial processes.[14][15]
Logical Flow: Strategy Selection
Caption: Strategy selection workflow for scalable synthesis.
Data Summary: Comparison of Synthetic Routes
| Parameter | Paal-Knorr Synthesis | Clauson-Kaas Synthesis | N-Alkylation (with PTC) |
| Starting Materials | Succinaldehyde, Cyclopropylamine | 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF), Cyclopropylamine | Pyrrole, Cyclopropyl Halide, PTC Catalyst |
| Key Advantages | High atom economy. | Stable, easy-to-handle starting material (2,5-DMTHF); well-documented; adaptable to green solvents.[2][11] | Direct, high atom economy if pyrrole is inexpensive; avoids diketone chemistry. |
| Key Disadvantages | Harsh acidic conditions; high energy input; unstable dicarbonyl precursor.[7][9] | Slightly lower atom economy than direct alkylation. | Requires a phase-transfer catalyst; potential for catalyst separation issues.[14] |
| Typical Conditions | Reflux in acetic or mineral acid.[8] | Mildly acidic (e.g., AcOH/H₂O), often at moderate temperatures (75-100 °C).[11][12] | Biphasic system (e.g., Toluene/aq. NaOH) with PTC catalyst (e.g., TBAB), moderate temperatures.[13] |
| Scalability | Moderate; limited by harsh conditions and precursor stability. | Excellent ; robust and reproducible, with established green protocols. | Very Good ; PTC is a well-established industrial technique.[14] |
Based on this analysis, the Clauson-Kaas synthesis is selected as the primary recommended protocol due to its superior balance of starting material stability, milder reaction conditions, and proven scalability.
Detailed Protocol: Scale-Up Synthesis via Modified Clauson-Kaas Reaction
This protocol is designed for a nominal 100g scale and can be adapted for larger quantities with appropriate engineering controls.
Reaction Principle and Mechanism
The synthesis proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to afford succinaldehyde in situ. This is immediately trapped by cyclopropylamine to form a hemiaminal, which undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic this compound.[8][9]
Caption: Clauson-Kaas reaction mechanism.
Materials and Equipment
| Materials | Grade | Supplier |
| 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) | ≥98% | Standard chemical suppliers |
| Cyclopropylamine | ≥99% | Standard chemical suppliers |
| Glacial Acetic Acid | ACS Grade | Standard chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | Technical | Standard chemical suppliers |
| Toluene | ACS Grade | Standard chemical suppliers |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical | Standard chemical suppliers |
| Celite® (Diatomaceous Earth) | --- | Standard chemical suppliers |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Reflux condenser with a nitrogen/argon inlet
-
Temperature probe (thermocouple)
-
Heating mantle or oil bath with temperature controller
-
500 mL pressure-equalizing dropping funnel
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Experimental Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, reflux condenser (with N₂ inlet), and temperature probe. Ensure all joints are properly sealed.
-
Charging Reagents:
-
To the reactor, add glacial acetic acid (400 mL) and deionized water (1.2 L).
-
Begin stirring and add cyclopropylamine (86.0 g, 1.50 mol, 1.2 eq) to the solvent mixture. A mild exotherm may be observed.
-
-
Addition of 2,5-DMTHF:
-
Measure 2,5-dimethoxytetrahydrofuran (165.2 g, 1.25 mol, 1.0 eq) and charge it to the dropping funnel.
-
Add the 2,5-DMTHF dropwise to the stirred reaction mixture over approximately 60-90 minutes. Maintain the internal temperature below 40 °C during the addition.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 75-80 °C .[11]
-
Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material (2,5-DMTHF) is consumed.
-
Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. The 75-80 °C range offers a good balance between reaction rate and preventing potential side reactions or solvent loss.[11]
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature (< 25 °C).
-
Transfer the mixture to the 5 L separatory funnel.
-
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (~2 L) in portions until effervescence ceases and the pH of the aqueous layer is ~7-8. CAUTION: Vigorous CO₂ evolution will occur.
-
Rationale: Neutralization quenches the acid catalyst and ensures the product is in its free base form for efficient extraction into an organic solvent.
-
-
Extraction:
-
Extract the aqueous layer with toluene (3 x 500 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 500 mL).
-
Rationale: Toluene is a suitable solvent for extracting the nonpolar product and is easily removed under vacuum. The brine wash helps to remove residual water and inorganic salts.
-
-
Drying and Filtration:
-
Dry the toluene solution over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture through a pad of Celite® to remove the drying agent. Wash the filter cake with a small amount of fresh toluene (~100 mL).
-
Rationale: Celite prevents fine particles of MgSO₄ from passing through, ensuring a clear filtrate for distillation.
-
-
Purification:
-
Concentrate the filtrate on a rotary evaporator to remove the bulk of the toluene.
-
Assemble the vacuum distillation apparatus.
-
Distill the crude oil under reduced pressure. Collect the fraction boiling at approximately 135-137 °C at atmospheric pressure (or a lower temperature at reduced pressure, e.g., ~50-55 °C at 20 mmHg).
-
Rationale: Vacuum distillation is the most effective method for purifying volatile liquid products like this compound on a large scale, efficiently separating it from non-volatile impurities and residual solvent.[16][17]
-
Expected Yield: 95-110 g (71-82%).
-
Safety and Waste Management
-
Chemical Hazards:
-
Cyclopropylamine: Flammable liquid, corrosive, and toxic. Handle with extreme care.
-
Acetic Acid: Corrosive. Causes severe skin and eye burns.
-
Toluene: Flammable and toxic. Use in a well-ventilated area.
-
Pyrroles: Can be toxic and may darken upon exposure to air and light.[5][16] Store the final product under an inert atmosphere (N₂ or Ar) in an amber bottle.
-
-
Waste Disposal:
-
Aqueous waste from the neutralization and extraction steps should be neutralized and disposed of in accordance with local environmental regulations.
-
Organic solvent waste should be collected in a designated, properly labeled container for hazardous waste disposal.
-
Conclusion
The modified Clauson-Kaas synthesis presented here offers a reliable, robust, and highly scalable method for the production of this compound. By utilizing the stable and commercially available 2,5-dimethoxytetrahydrofuran, this protocol circumvents many of the challenges associated with traditional pyrrole syntheses. The procedure employs moderate conditions and standard chemical engineering equipment, making it well-suited for adoption in both large-scale academic research and industrial drug development settings.
References
- BIOSYNCE. (2025, June 13).
-
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Tan, K. L., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]
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Various Authors. (2017). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]
-
McElvain, S. M., & Bolliger, K. M. Pyrrole. Organic Syntheses Procedure. [Link]
-
Chem-Station Int. Ed. (2016, May 15). Clauson-Kaas Pyrrole Synthesis. [Link]
-
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
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Lambert, T. H., et al. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. Chemistry, 21(20), 7365-8. [Link]
-
Gallezot, P., et al. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications. [Link]
-
Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]
-
Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]
-
Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 17: Pyrrole Synthesis. [Link]
-
Various Authors. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Zúñiga, A., et al. (2017). Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]
-
de Meijere, A., et al. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]
-
D'auria, M., et al. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]
-
Various Authors. (2024). Scale‐up synthesis of 1‐pyrroline. ResearchGate. [Link]
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Ioannou, A. I., et al. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. [Link]
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Tzankova, D., et al. (2017, December 20). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
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ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... [Link]
-
MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
-
Tzankova, D., et al. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
- Google Patents. (1996).
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Bertus, P., & Szymoniak, J. (2003). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
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Application Note: Quantitative Analysis of 1-cyclopropyl-1H-pyrrole using Chromatographic Techniques
Abstract
This application note presents robust and validated analytical methods for the precise quantification of 1-cyclopropyl-1H-pyrrole, a key building block in modern medicinal chemistry. Recognizing the importance of this moiety in the synthesis of novel therapeutics, we provide detailed protocols for a primary gas chromatography-mass spectrometry (GC-MS) method and a confirmatory reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method. The causality behind experimental choices, from column chemistry to detector settings, is thoroughly explained to provide researchers with a deep understanding of the methodologies. All protocols are designed as self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound Quantification
The this compound scaffold is of increasing interest in pharmaceutical development. The unique conformational constraints and electronic properties imparted by the cyclopropyl group can lead to enhanced metabolic stability, improved binding affinity, and reduced off-target effects in drug candidates. As such, the accurate quantification of this building block and its potential impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
This guide provides two orthogonal analytical methods to address the need for reliable quantification of this compound in various contexts, from synthesis reaction monitoring to quality control of starting materials. The primary method, GC-MS, offers high sensitivity and specificity, making it ideal for impurity profiling. The confirmatory method, RP-HPLC-UV, provides a widely accessible and robust alternative for routine quantification.
Principle of the Analytical Methods
The selection of chromatographic methods is predicated on the physicochemical properties of this compound. With an estimated boiling point amenable to gas chromatography and a UV-absorbing pyrrole ring, both GC and HPLC are viable techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The subsequent detection by mass spectrometry provides high-confidence identification based on the mass-to-charge ratio of the analyte and its fragments, along with sensitive quantification. GC is particularly well-suited for separating thermally stable and volatile compounds like this compound from non-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is the method of choice. Detection is achieved by measuring the absorbance of ultraviolet light by the pyrrole chromophore.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its high specificity and sensitivity, enabling the simultaneous quantification of this compound and the identification of potential volatile impurities.
Rationale for Method Design
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is chosen. This stationary phase provides excellent resolution for a wide range of aromatic and heterocyclic compounds and is robust enough for routine use.
-
Injector and Temperature Program: A split injection is used to prevent column overloading and ensure sharp peaks. The temperature program is designed to start at a low temperature to trap the analyte at the head of the column, followed by a ramp to elute this compound in a reasonable time, and a final high-temperature hold to elute any less volatile components.
-
Detector (Mass Spectrometer): Electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns, aiding in structural confirmation. For quantification, selected ion monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Carrier Gas: Helium, 99.999% purity
-
Vials: 2 mL amber glass vials with PTFE-lined caps
-
Solvent: Acetonitrile (HPLC grade or higher)
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of a pure standard (e.g., molecular ion and key fragment ions) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a target concentration within the calibration range. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter if particulate matter is present.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Confirmatory Method: Reverse-Phase HPLC-UV
This method serves as a robust and reliable alternative for routine quantification, particularly in quality control environments where GC-MS may not be readily available.
Rationale for Method Design
-
Column Selection: A C18 column is the workhorse of reverse-phase chromatography and is well-suited for retaining and separating moderately polar compounds like this compound from polar and non-polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power and is UV-transparent at the detection wavelength. A gradient elution is proposed to ensure efficient elution of the target analyte while also cleaning the column of any strongly retained impurities.
-
Detector (UV): The pyrrole ring exhibits significant UV absorbance. A detection wavelength around the absorbance maximum (typically 220-280 nm for pyrroles) is selected to maximize sensitivity.
Experimental Protocol: RP-HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Solvent: Acetonitrile/Water (50:50 v/v)
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 230 nm (or determined λmax) | | Gradient Program | Time (min) | %B (Acetonitrile) | | | 0.0 | 40 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 40 | | | 15.0 | 40 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the diluent (Acetonitrile/Water 50:50). Create calibration standards ranging from 1 µg/mL to 200 µg/mL through serial dilution.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Ensure complete dissolution and filter through a 0.22 µm syringe filter.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the standards and samples.
-
Data Processing: Integrate the peak at the retention time corresponding to this compound. Generate a calibration curve and calculate the sample concentrations.
Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] The following validation characteristics should be assessed according to ICH Q2(R1) guidelines.[1][3][4]
Validation Workflow
Caption: Workflow for Analytical Method Validation.
Acceptance Criteria for Validation Parameters
The following table outlines typical acceptance criteria for the validation of the analytical methods.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be free from interference from blanks, and potential impurities. Peak purity index > 0.995 (for HPLC-DAD). | Ensures the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | Demonstrates a proportional relationship between signal and concentration.[1] |
| Range | 80% to 120% of the target concentration.[1] | The interval providing acceptable linearity, accuracy, and precision. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. | Assesses precision under the same operating conditions over a short interval. |
| Precision (Intermediate) | RSD ≤ 3.0% when the analysis is performed by different analysts, on different days, or with different equipment. | Evaluates the method's reproducibility within the same laboratory. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 and acceptable precision (RSD ≤ 10%). | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition). | Indicates the method's reliability during normal usage. |
Sample Preparation and Analysis Workflow
The overall process from receiving a sample to generating a final report is outlined below.
Caption: General Analytical Workflow.
Conclusion
The GC-MS and RP-HPLC-UV methods detailed in this application note provide the scientific community with robust, reliable, and validated tools for the quantification of this compound. By explaining the rationale behind the chosen parameters and providing a clear framework for method validation based on ICH guidelines, this document empowers researchers to generate high-quality, defensible data. The implementation of these methods will support the development of novel pharmaceuticals by ensuring the quality and consistency of this critical chemical building block.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Gas-liquid chromatographic analysis of cyclopropene fatty acids. PubMed. [Link]
-
Pyrrolizidine alkaloids in honey: comparison of analytical methods. PubMed. [Link]
-
Analysis of Minor Additives and Polymer in Used-stripper Using Pyrolysis-Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry. ResearchGate. [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established methods. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reagents or catalysts. The two most prevalent strategies are:
-
Cyclocondensation Reactions: These methods build the pyrrole ring from acyclic precursors.
-
N-Alkylation/Arylation of Pyrrole: These methods pre-form the pyrrole ring and then attach the cyclopropyl group.
-
Nucleophilic Substitution: Deprotonating pyrrole with a strong base to form the pyrrolide anion, followed by reaction with a cyclopropyl halide or sulfonate.[7][8][9]
-
Transition-Metal Catalyzed Cross-Coupling: Reactions like the Ullmann condensation or Buchwald-Hartwig amination, which couple pyrrole with a cyclopropyl partner.[10][11][12]
-
Each of these pathways has distinct advantages and potential pitfalls, which we will explore in the troubleshooting guide below.
II. Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, and I'm observing very low conversion to this compound. What are the likely causes?
A: Low yield is the most common issue and can stem from several factors related to reaction choice and execution.
Potential Cause A: Ineffective Deprotonation (for N-Alkylation methods)
-
The "Why": For pyrrole to act as a nucleophile and attack a cyclopropyl electrophile, its N-H bond (pKa ≈ 17.5) must be deprotonated. Incomplete deprotonation leads to unreacted starting material. The choice of base and solvent is critical. The nature of the cation (e.g., K+, Na+, Li+) and the solvent's ability to solvate it can influence whether the resulting pyrrolide anion attacks at the nitrogen (N-alkylation) or a carbon atom (C-alkylation).[7][8] More ionic bonds (like with K+) in polar, solvating solvents favor the desired N-alkylation.[7]
-
Recommended Solutions:
-
Base Selection: Use a sufficiently strong base. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO are standard choices. Potassium hydroxide (KOH) in DMSO is also a powerful and economical option.
-
Solvent Polarity: Ensure your solvent is polar enough to favor N-alkylation. A shift to a more polar aprotic solvent like HMPA (use with caution) or DMF from less polar options like THF can significantly increase the N/C alkylation ratio.[8]
-
Temperature Control: Perform the deprotonation step at 0 °C before adding the electrophile, then allow the reaction to warm to room temperature or gently heat as needed.
-
Potential Cause B: Poor Catalyst Activity (for Cross-Coupling or Clauson-Kaas)
-
The "Why":
-
Cross-Coupling: In Buchwald-Hartwig or Ullmann reactions, the catalyst (e.g., Palladium or Copper) must be in the correct active oxidation state (typically Pd(0) or Cu(I)).[10][13][14] Oxygen can deactivate palladium catalysts, and the choice of ligand is crucial for stabilizing the catalyst and facilitating the reductive elimination step that forms the C-N bond.[15]
-
Clauson-Kaas: This reaction is acid-catalyzed.[5][6] The acid facilitates the ring-opening of 2,5-dimethoxytetrahydrofuran to form a reactive dialdehyde intermediate. Insufficient acid or use of a weak acid can lead to a sluggish reaction.[16]
-
-
Recommended Solutions:
-
Degas Solvents: For palladium-catalyzed reactions, thoroughly degas all solvents and reagents by bubbling with argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Ligand Choice (Buchwald-Hartwig): Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which are known to improve the efficiency of C-N bond formation.[15]
-
Catalyst Choice (Clauson-Kaas): While acetic acid is traditional, stronger acids or Lewis acids can improve yields.[5][6] However, excessively harsh acidic conditions can lead to product decomposition.[16] A buffered system (e.g., acetate buffer) can provide a good balance.[16]
-
Potential Cause C: Unsuitable Reaction Conditions (for Paal-Knorr)
-
The "Why": The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl with an amine, proceeding through a hemiaminal intermediate.[1][17] The rate-limiting step is often the ring closure.[2][3] The reaction is typically run under neutral or weakly acidic conditions; strong acid (pH < 3) can favor the formation of furan byproducts.[17]
-
Recommended Solutions:
-
pH Control: Maintain a pH between 4 and 5. Using acetic acid as a catalyst or solvent is common and effective.
-
Water Removal: The reaction generates two molecules of water. Removing water, for example with a Dean-Stark apparatus, can drive the equilibrium toward the product.
-
Microwave Irradiation: For faster reactions and potentially higher yields, microwave-assisted Paal-Knorr synthesis has proven effective and can be completed in seconds to minutes.[3]
-
Problem 2: Presence of Significant Impurities or Side-Products
Q: My crude NMR shows multiple products. How can I identify and minimize them?
A: Side-product formation is a clear indicator that a competing reaction pathway is active.
Side Product A: C-Alkylated Pyrrole Isomers
-
The "Why": The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen or at the C2/C3 positions.[7] As discussed earlier, reaction conditions dictate the regioselectivity. Less polar solvents and more covalent metal-nitrogen bonds (e.g., with MgX) favor C-alkylation.[7][8]
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting workflow for C-alkylation.
Side Product B: Polymerization/Decomposition
-
The "Why": Pyrroles are electron-rich aromatic compounds and are highly susceptible to polymerization under strong acidic conditions.[7] This is a major concern in the Clauson-Kaas synthesis. The cyclopropyl group itself can also be sensitive to strong acids.
-
Recommended Solutions:
-
Milder Conditions: A modified Clauson-Kaas procedure uses mild hydrolysis of 2,5-dimethoxytetrahydrofuran in an acetate buffer at room temperature, which avoids harsh acids and heat, preventing decomposition of sensitive products.[16]
-
Temperature Control: Avoid excessive heating. If the reaction requires heat, increase the temperature gradually and monitor by TLC/LCMS to find the minimum effective temperature.
-
Inert Atmosphere: Although polymerization is mainly acid-driven, working under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition, especially if trace metals are present.
-
Problem 3: Difficulty with Product Purification
Q: My product yield seems good, but I'm struggling to isolate pure this compound. What are the best practices?
A: Purification can be challenging due to the product's moderate polarity and volatility.
-
Recommended Solutions:
-
Distillation: For unfunctionalized this compound, vacuum distillation is often the most effective method for purification on a larger scale.
-
Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel is the standard approach. Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether.
-
Acidic Wash: A patented method for purifying crude pyrroles involves treating the mixture with a dilute acid (e.g., formic or sulfuric acid) to protonate and remove more basic impurities (like residual cyclopropylamine or pyrrolidine byproducts) into an aqueous phase before distillation.[18] This can significantly simplify the final purification step.
-
III. Optimized Experimental Protocol (Paal-Knorr Method)
This protocol is a robust starting point for achieving high yields.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.0 eq).
-
Reagents: Add glacial acetic acid as the solvent (approx. 5-10 volumes).
-
Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel chromatography to afford this compound as a clear oil.
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability? A1: The Paal-Knorr[1][17] and Clauson-Kaas[5][6] syntheses are often preferred for larger scales. They are typically one-pot reactions and avoid the use of expensive transition-metal catalysts and ligands required for cross-coupling methods.
Q2: Can I use cyclopropylboronic acid for this synthesis? A2: Yes. A copper-promoted N-cyclopropylation using cyclopropylboronic acid has been developed.[19][20] This method, a variation of the Chan-Lam coupling, works for anilines and various amines and could be adapted for pyrrole, offering an alternative to palladium-based systems.
Q3: Why is direct Friedel-Crafts alkylation of pyrrole with a cyclopropyl halide not recommended? A3: Pyrrole is highly reactive towards electrophiles and Lewis acids used in Friedel-Crafts reactions, often leading to uncontrolled polymerization and a mixture of C-alkylated products rather than the desired N-alkylation.[7][21]
Q4: How does the choice of base impact N- vs. C-alkylation? A4: The cation of the base is critical. "Harder" cations like Li⁺ and Mg²⁺ coordinate more tightly to the nitrogen atom, leaving the carbon atoms more nucleophilic and leading to more C-alkylation. "Softer" cations like K⁺ or quaternary ammonium (NR₄⁺) result in a more "free" pyrrolide anion, where the nitrogen is the most nucleophilic site, favoring N-alkylation.[8]
Q5: What is the reaction mechanism for the Paal-Knorr synthesis? A5: The mechanism involves the initial formation of a hemiaminal by the attack of cyclopropylamine on one of the carbonyl groups of the 1,4-dicarbonyl. A second intramolecular attack by the amine on the other carbonyl group forms a five-membered ring intermediate. Subsequent dehydration steps eliminate two molecules of water to form the aromatic pyrrole ring.[1][2][17]
V. Summary of Key Optimization Parameters
| Method | Parameter to Optimize | Rationale for High Yield | Potential Pitfall |
| N-Alkylation | Base Cation & Solvent | Use K⁺ or Na⁺ in a polar aprotic solvent (DMF, DMSO) to favor N-attack. | C-alkylation with "hard" cations (Li⁺, Mg²⁺) or in non-polar solvents. |
| Paal-Knorr | pH Control & Water Removal | Weakly acidic conditions (pH 4-5) catalyze the cyclization. Removing H₂O drives equilibrium. | Strong acid (pH < 3) can cause furan formation; incomplete reaction if neutral. |
| Clauson-Kaas | Acid Catalyst & Temperature | Mild acid (e.g., buffered AcOH) prevents decomposition while catalyzing ring opening. | Strong acid and/or high heat can lead to polymerization of the pyrrole product. |
| Buchwald-Hartwig | Ligand & Atmosphere | Bulky, electron-rich phosphine ligands accelerate reductive elimination. Inert atmosphere protects the Pd(0) catalyst. | Catalyst deactivation by oxygen; slow reaction with poor ligand choice. |
VI. Reaction Mechanism Diagram: Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig N-cyclopropylation.
References
-
Pyrrole - Wikipedia. Wikipedia. [Link]
-
Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Institutes of Health. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Clauson-Kaas Pyrrole Synthesis. Chem-Station. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. [Link]
-
Factors Affecting the Position of Alkylation of Alkali Metal Salts of Pyrrole with Allylic Type Halides. Journal of the American Chemical Society. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction? Quora. [Link]
-
3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses. [Link]
-
Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. National Institutes of Health. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Purification of crude pyrroles.
-
Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. [Link]
-
Ullmann reaction - Wikipedia. Wikipedia. [Link]
-
Ullmann Reaction - BYJU'S. BYJU'S. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]
-
Synthetic route for the synthesis of pyrrole derivatives (138A–D). ResearchGate. [Link]
-
Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. National Institutes of Health. [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
Methods for the synthesis of annulated pyrroles via cyclisation strategies. Organic & Biomolecular Chemistry. [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. SciFinder. [Link]
-
Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2-Chloropyrrole. Penn State University. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 20. infoscience.epfl.ch [infoscience.epfl.ch]
- 21. quora.com [quora.com]
Technical Support Center: Purification of Crude 1-Cyclopropyl-1H-Pyrrole
Welcome to the technical support center for the purification of 1-cyclopropyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the purification process, empowering you to troubleshoot and optimize your experiments effectively.
The pyrrole core is an electron-rich aromatic system, making it highly reactive and susceptible to degradation, particularly under acidic conditions which can induce polymerization.[1][2][3] The purification strategy must therefore be carefully chosen to mitigate these risks while effectively removing synthesis-related impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is dictated by the synthetic route. For common methods like the Clauson-Kaas or Paal-Knorr synthesis, expect the following:
-
Unreacted Starting Materials: Cyclopropylamine, and the 1,4-dicarbonyl source (e.g., 2,5-dimethoxytetrahydrofuran, succinaldehyde).
-
Reaction Solvents/Catalysts: Acetic acid is a common catalyst/solvent in the Clauson-Kaas synthesis and can be a major acidic impurity.[4][5]
-
Polymeric Byproducts: Pyrroles readily polymerize in the presence of acid, heat, or even light and air, forming dark, tar-like substances.[1][2][3] This is often the source of dark coloration in crude products.
-
Water: Formed during the condensation reaction or introduced during aqueous workup steps.
-
Oxidation Products: Exposure to air can cause the colorless liquid to darken over time.[3][6][7]
Q2: My crude product is a dark brown or black oil. What happened and is it salvageable?
A2: Dark coloration is almost always indicative of pyrrole polymerization or oxidation.[3][6][7] This is typically triggered by exposure to strong acids, excessive heat, or prolonged contact with air.[1][2] While highly polymerized material is difficult to revert, the target compound can often be rescued. Purification via vacuum distillation is the most effective method to separate the desired monomeric pyrrole from non-volatile polymeric tars.
Q3: Why did my reaction mixture turn into an intractable tar during an acidic workup?
A3: You have likely witnessed acid-catalyzed polymerization. The pyrrole ring, being electron-rich, can be protonated by strong acids.[2] This protonation disrupts the ring's aromaticity, creating a highly reactive, non-aromatic cation.[1] This cation acts as an electrophile that is readily attacked by a neutral pyrrole molecule, initiating a chain reaction that produces insoluble polymers.[2] It is critical to avoid washing with strong acids (e.g., HCl > 1M) during the workup.
Q4: How do I choose between vacuum distillation and column chromatography for purification?
A4: The choice depends on the nature of the impurities.
-
Vacuum Distillation is superior for removing non-volatile impurities (polymers, salts) and highly volatile impurities (low-boiling solvents). It is the preferred method for large-scale purification.
-
Flash Column Chromatography is ideal for separating impurities with similar boiling points but different polarities. It offers higher resolution but can be lower yielding if the compound is unstable on the stationary phase.
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues encountered during purification.
Issue 1: Poor Separation or Tailing in Column Chromatography
| Possible Cause | Underlying Science & Explanation | Recommended Solution |
| A: Inappropriate Solvent System | The polarity of the eluent is not optimized to differentiate between your product and impurities. If the eluent is too polar, all compounds will elute quickly with poor separation (high Rf). If it's not polar enough, compounds will remain on the baseline (low Rf).[8] | Systematically test solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Aim for an Rf of 0.3-0.4 for your target compound.[9] |
| B: Column Overloading | The amount of crude material exceeds the separation capacity of the silica gel. This leads to broad, overlapping bands because the stationary phase becomes saturated. A general rule is to load 1-5% of the silica gel mass.[8] | Reduce the sample load relative to the amount of silica gel. If a large quantity must be purified, increase the diameter of the column accordingly. |
| C: Compound Decomposition on Silica | Standard silica gel is slightly acidic (pKa ≈ 4.5-5.0). This acidity can be sufficient to catalyze the degradation or polymerization of sensitive compounds like pyrroles, leading to streaking on the TLC plate and low recovery from the column.[9] | Perform a stability test: spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new baseline spot or streaking appears, the compound is unstable.[9] Solution: Use deactivated silica gel (neutralized with a base like triethylamine) or switch to a less acidic stationary phase like alumina.[9] |
Issue 2: Low Recovery After Vacuum Distillation
| Possible Cause | Underlying Science & Explanation | Recommended Solution |
| A: Polymerization in the Distilling Flask | Prolonged heating, even under vacuum, can provide the activation energy needed for polymerization, especially if residual acid is present. This is observed as the flask contents darkening and thickening significantly. | Ensure the workup effectively removed any acid catalysts. Add a non-volatile base like potassium carbonate or a radical inhibitor like hydroquinone to the distilling flask. Use the lowest possible temperature and pressure for the distillation. |
| B: Incorrect Temperature/Pressure | The boiling point is dependent on pressure. If the vacuum is not deep enough, a higher temperature will be required, increasing the risk of decomposition. If the temperature is too low for the applied vacuum, the product will not distill. | Use a nomograph to estimate the boiling point at your achievable vacuum level. The boiling point of pyrrole is ~130°C at atmospheric pressure.[3][7][10][11] The boiling point of this compound will be in a similar range. Ensure the vacuum system is free of leaks. |
| C: Product Loss to the Vacuum Trap | If the cold trap is exceptionally efficient (e.g., liquid nitrogen) and the product is volatile under high vacuum, it can be pulled past the receiving flask and collect in the trap. | Use a less intense coolant for the trap (e.g., a dry ice/acetone slurry) if product loss is suspected. Ensure the connection to the receiving flask is secure and the distillation rate is controlled. |
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preliminary Workup for Crude this compound
This protocol is designed to remove acidic and basic impurities prior to final purification.
-
Dissolve Crude Product: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude).
-
Mild Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove acidic impurities like acetic acid without being strongly basic. CAUTION: Avoid strong bases like NaOH, as they can also react with some pyrroles.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil is now ready for final purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the product is stable on silica gel (see Troubleshooting Issue 1C).
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the pre-treated crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., Hexane). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 100% Hexane to 95:5 Hexane:Ethyl Acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This is the preferred method for larger scales and for removing polymeric material.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the pre-treated crude oil to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions: Collect any initial low-boiling fractions (forerun) separately. Collect the main fraction distilling at a constant temperature and pressure. This is your purified product.
-
Stop Distillation: Once the main fraction is collected, stop heating and allow the system to cool before slowly re-introducing air. Do not distill to dryness, as this can concentrate potentially unstable residues.
Section 4: Visualization and Data Summary
Troubleshooting Workflow for Low Purification Yield
Caption: Systematic workflow for troubleshooting low yields.
Physical Properties and Impurity Data
| Compound / Impurity | Boiling Point (°C at 760 mmHg) | Polarity | Typical Removal Method |
| This compound | ~140-160 (est.) | Low to Medium | Distillation / Chromatography |
| Cyclopropylamine | 49-50 | High (Basic) | Acid wash (mild) / Distillation |
| 2,5-Dimethoxytetrahydrofuran | 145 | Medium | Chromatography / Distillation |
| Acetic Acid | 118 | High (Acidic) | Base wash (NaHCO₃) |
| Pyrrole Polymers | > 250 (Non-volatile) | Varies | Distillation |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Slideshare. (n.d.). Heterocyclic compounds part- III(Pyrrole).
- Scribd. (n.d.). Acidic and Basic Character of Pyrrole.
- Wikipedia. (n.d.). Pyrrole.
- BenchChem. (n.d.). High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols.
- BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
- Quora. (2018). Why is the reaction of pyrrole difficult with acid?.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Google Patents. (n.d.). Purification of crude pyrroles.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Echemi. (n.d.). 109-97-7, 1H-Pyrrole Formula.
- Organic Syntheses. (1984). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- ChemicalBook. (n.d.). 109-97-7(Pyrrole) Product Description.
- Unknown Source. (n.d.). Heterocyclic Compounds.
- CAS.org. (n.d.). 1H-Pyrrole - Common Chemistry.
- Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
- Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
Sources
- 1. scribd.com [scribd.com]
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- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
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- 11. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: N-Cyclopropylation of Pyrrole
Welcome to the technical support center for the N-cyclopropylation of pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable cyclopropyl moiety onto a pyrrole core. N-cyclopropyl pyrroles are significant pharmacophores, but their synthesis is often plagued by challenges related to the inherent reactivity of both the pyrrole ring and the strained cyclopropyl group.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our approach is to explain the chemical principles behind each problem, providing you with the knowledge to not only solve the immediate issue but also to proactively design more robust reaction conditions in the future.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and challenges of N-cyclopropylation.
Q1: What are the primary synthetic methods for the N-cyclopropylation of pyrrole?
A1: There are several established methods, each with distinct advantages and disadvantages. The choice of method often depends on substrate scope, available starting materials, and scalability. The three most common strategies are:
-
Copper-Catalyzed Cross-Coupling (Ullmann/Chan-Lam type): This is one of the most widely used methods, typically involving the reaction of pyrrole with a cyclopropylboronic acid derivative in the presence of a copper(II) salt, a ligand, and a base.[1][2] It offers good functional group tolerance but can require stoichiometric amounts of the copper reagent.[2]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method couples pyrrole with a cyclopropyl halide (or pseudohalide).[3] It relies on a palladium catalyst and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle.[4] While highly efficient, the cost of palladium and the ligands can be a consideration.[4]
-
Formal Nucleophilic Substitution: This approach often uses a bromocyclopropane derivative which, in the presence of a strong base, forms a transient cyclopropene intermediate.[5] The pyrrolide anion then adds to this strained intermediate. This method can be effective but is susceptible to side reactions like polymerization of the unstable cyclopropene.[5]
Table 1: Comparison of Common N-Cyclopropylation Methods
| Method | Typical Reagents | Advantages | Disadvantages |
| Copper-Catalyzed Coupling | Pyrrole, Cyclopropylboronic Acid, Cu(OAc)₂, Ligand (e.g., 2,2'-bipyridine), Base | Good functional group tolerance; less expensive metal catalyst.[1][2] | Often requires stoichiometric copper; can require high temperatures.[2][6] |
| Palladium-Catalyzed Coupling | Pyrrole, Cyclopropyl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base | High efficiency and yields; broad substrate scope; milder conditions.[3] | High cost of palladium and specialized ligands; air-sensitive catalysts.[4] |
| Formal Nucleophilic Substitution | Pyrrole, Bromocyclopropane derivative, Strong Base (e.g., KOH, t-BuOK) | Metal-free approach for certain substrates.[5] | Risk of cyclopropene polymerization; potential for low diastereoselectivity.[5] |
Q2: Why is N-cyclopropylation of pyrrole more challenging than, for example, N-methylation or N-benzylation?
A2: The difficulties stem from two core chemical principles:
-
Ambident Nucleophilicity: The deprotonated pyrrole anion (pyrrolide) is an ambident nucleophile. While the negative charge is formally on the nitrogen, there is significant electron density on the carbon atoms (especially C2 and C5).[7] This can lead to a competitive side reaction, C-cyclopropylation, which reduces the yield of the desired N-cyclopropyl product. The reaction outcome is highly dependent on factors like the counter-ion and solvent.[7]
-
Ring Strain: The cyclopropyl group has significant ring strain (~27 kcal/mol). This makes it susceptible to ring-opening reactions under harsh conditions (e.g., high heat, strong acids/bases) or via certain mechanistic pathways, particularly those involving two-electron chemistry.[8][9] Radical-based pathways, in contrast, often preserve the three-membered ring.[8]
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures. For each problem, we diagnose potential causes and provide actionable solutions.
Problem 1: Low to No Product Yield
Q: My N-cyclopropylation reaction is not working. I'm recovering starting material or observing a complex mixture of products. What are the likely causes and how can I fix it?
A: Low yield is the most common complaint. The cause can usually be traced to one of three areas: the base, the catalyst system, or the reaction conditions.
The N-H proton of pyrrole is only moderately acidic, with a pKa of about 17.5 in DMSO.[7] If the base is not strong enough to deprotonate the pyrrole effectively, the concentration of the active nucleophile (the pyrrolide anion) will be too low for the reaction to proceed efficiently.
Solution:
-
Choose a Stronger Base: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃). For particularly stubborn substrates, strong amide bases like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.
-
Verify Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. t-BuOK, for example, is highly hygroscopic.
In both copper and palladium-catalyzed reactions, the combination of the metal precursor and the ligand is critical for catalytic turnover.
Solution:
-
For Palladium-Catalyzed Reactions: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[4] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] Screen a panel of these ligands to find the optimal one for your specific substrate.
-
For Copper-Catalyzed Reactions: While some Ullmann-type reactions can proceed without a ligand, the addition of a chelating ligand like 2,2'-bipyridine, 1,10-phenanthroline, or an N,N'-dimethylethylenediamine (DMEDA) can significantly improve solubility and reactivity.[2][10]
N-cyclopropylation reactions can be sluggish, especially with sterically hindered substrates or deactivated pyrroles.
Solution:
-
Increase Temperature: If you are running the reaction at room temperature, try increasing it incrementally to 60 °C, 80 °C, or even higher, while monitoring for decomposition. Ullmann-type reactions, in particular, often require elevated temperatures.[6]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS over 24-48 hours. Some of these couplings require extended periods to reach completion.
Problem 2: Formation of C-Cyclopropylpyrrole Side Product
Q: I am forming my desired N-cyclopropyl product, but I am also getting a significant amount of the 2-cyclopropylpyrrole isomer, which is difficult to separate. How can I improve the N-selectivity?
A: This is a classic problem stemming from the ambident nucleophilicity of the pyrrolide anion.[7] The selectivity between N- and C-alkylation is heavily influenced by the nature of the counter-ion of the base and the solvent.
When the counter-ion from the base forms a more covalent bond with the pyrrolide nitrogen (e.g., with Mg²⁺), it can sterically block the nitrogen atom. This directs the cyclopropylating agent to attack the more accessible C2 position. Conversely, more ionic interactions (with Na⁺, K⁺, Cs⁺) leave the nitrogen lone pair more available for nucleophilic attack.[7]
Solution:
-
Change the Base's Counter-ion: Avoid bases with highly coordinating cations like magnesium or lithium if C-alkylation is a problem. Instead, use sodium (from NaH), potassium (from t-BuOK), or cesium (from Cs₂CO₃) bases. Cesium ions, being large and highly ionic, are particularly effective at promoting N-alkylation.
-
Modify the Solvent: Highly polar, coordinating solvents (like DMF or DMSO) can solvate the cation, further promoting the "free" ionic nature of the pyrrolide anion and favoring N-alkylation. In contrast, less polar solvents like THF or toluene may favor aggregation and C-alkylation.
Problem 3: Evidence of Cyclopropyl Ring Opening
Q: My mass spectrometry data suggests the formation of products with a mass corresponding to an opened cyclopropyl ring (e.g., an allyl or propenyl group). What is causing this and how can I prevent it?
A: This indicates that the high ring strain of the cyclopropane is being released under your reaction conditions. This is a significant challenge, especially in methods that proceed via polar, two-electron mechanisms.[8]
High temperatures or strongly acidic/basic media can promote ring-opening, often through the formation of a cyclopropylcarbinyl cation intermediate, which rapidly rearranges.
Solution:
-
Lower the Temperature: This is the simplest solution. Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Ensure Neutral Workup: During the reaction workup, avoid strong aqueous acids. Use a buffered or neutral wash (e.g., saturated aq. NH₄Cl, water, brine) to quench the reaction.
Some synthetic routes, particularly those involving the formation of a cyclopropene intermediate from a halocyclopropane, are prone to subsequent reactions that can lead to ring-opened products if the desired nucleophilic addition is slow.[5][11]
Solution:
-
Switch Synthetic Strategy: If ring opening is persistent, consider a method with a different mechanism. For example, transition-metal-catalyzed cross-coupling reactions (Buchwald-Hartwig or Chan-Lam) often proceed under milder conditions and may not involve intermediates that are as prone to rearrangement. Radical-based cyclopropylation methods are also known to be effective at preserving the cyclopropane ring.[8]
Part 3: Experimental Protocols
The following are generalized, self-validating protocols based on established literature. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Copper-Catalyzed N-Cyclopropylation of Pyrrole
This protocol is adapted from the Chan-Lam coupling methodology, which is effective for a wide range of amines and anilines.[1][2]
Materials:
-
Pyrrole (1.0 mmol, 1.0 equiv)
-
Cyclopropylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv)
-
2,2'-Bipyridine (1.0 mmol, 1.0 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE), 5 mL
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (181 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Seal the vial with a septum and purge with air or oxygen for 1-2 minutes (this reaction often proceeds well under an air atmosphere).
-
Add the pyrrole (67 mg, 1.0 mmol), cyclopropylboronic acid (129 mg, 1.5 mmol), and 1,2-dichloroethane (5 mL) via syringe.
-
Place the vial in a preheated oil bath at 60-80 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Self-Validation Check: A successful reaction will show the consumption of the pyrrole starting material and the appearance of a new, less polar spot (on silica gel TLC) corresponding to the N-cyclopropylpyrrole product.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM, 20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with additional DCM.
-
Wash the combined filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-cyclopropylpyrrole.
Protocol 2: Troubleshooting Diastereoselectivity via Base-Mediated Epimerization
This procedure is useful when a reaction (e.g., formal nucleophilic substitution) yields an undesired mixture of cis/trans diastereomers, and the trans isomer is thermodynamically more stable.[5]
Materials:
-
Crude mixture of N-cyclopropylpyrrole diastereomers (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK, 2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude diastereomeric mixture in anhydrous THF in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add potassium tert-butoxide (t-BuOK) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (or 80 °C) and stir for 12-18 hours.
-
Self-Validation Check: Monitor the epimerization by taking aliquots and analyzing by ¹H NMR or GC-MS. The ratio of the trans to cis isomer should increase over time, eventually reaching a thermodynamic equilibrium.
-
Once the ratio is stable, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to isolate the desired trans-diastereomer.
References
-
Zhou, J. et al. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. Angewandte Chemie International Edition, 54(33), 9601-9605. [Link]
-
Wang, F. et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic Chemistry Frontiers, 9(19), 5275-5282. [Link]
-
Li, T. & Li, G. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(24), 5849. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Gulevskaya, A. V. & Tyaglivy, A. S. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1832-1835. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Efimov, I. V. et al. (2021). Recent Advances for the Synthesis of N-Unsubstituted Pyrroles. ChemistrySelect, 6(47), 13740-13772. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
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Zaripova, G. A. et al. (2022). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Chemistry of Heterocyclic Compounds, 58(8-9), 589-591. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Kaur, N. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Synthetic Communications, 48(12), 1395-1422. [Link]
-
Ziegler, D. S. et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Organic Letters, 23(13), 5143-5147. [Link]
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]
-
Bennett, C. S. et al. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(4), 879-884. [Link]
-
Chemistry Collective. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Sessler, J. L. et al. (1998). High-yielding ullmann reaction for the preparation of bipyrroles.
-
Nolan, S. P. et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6666. [Link]
-
Martínez-Otero, D. et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6667. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Video]. YouTube. [Link]
-
Cox, B. G. (2012). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 77(17), 7247-7259. [Link]
-
Marek, I. et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 935-944. [Link]
-
Martina, K. et al. (2020). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts, 10(12), 1431. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Al-Tel, T. H. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(30), 19181-19206. [Link]
-
Zhu, J. et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Al-Mulla, A. (2023). Typical cycloaddition methods for the synthesis of pyrroles. Baghdad Science Journal, 20(6(Suppl.)), 2321. [Link]
-
Li, M. et al. (2021). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 12(2), 653-659. [Link]
-
Maslivets, A. N. & Dmitriev, M. V. (2021). Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. Organic Chemistry Frontiers, 8(13), 3425-3432. [Link]
-
Zhu, J. et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]
-
Chemistry with Dr. Ruchi. (2020). Pyrrole: Addition Reactions. [Video]. YouTube. [Link]
-
Chen, J. et al. (2011). Formation of bicyclic pyrroles from the catalytic coupling reaction of 2,5-disubstituted pyrroles with terminal alkynes, involving the activation of multiple C–H bonds. Dalton Transactions, 40(26), 6932-6938. [Link]
-
Groves, J. K. et al. (1971). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Canadian Journal of Chemistry, 49(15), 2427-2432. [Link]
-
Kanemasa, S. et al. (2015). Cycloaddition Reactions of Alkyl Cyclopropenecarboxylates Generated in situ with Nitrones: Construction of Substituted Pyrroles and 1,2‐Oxazinanes. European Journal of Organic Chemistry, 2015(26), 5856-5867. [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. [Link]
-
Zhu, J. et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
García-Muñoz, J. E. et al. (2016). Synthesis of multisubstituted pyrroles by nickel-catalyzed arylative cyclizations of N-tosyl alkynamides. Chemical Communications, 52(56), 8731-8734. [Link]
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- 11. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-Cyclopropyl-1H-Pyrrole Derivatives
Welcome to the technical support center for 1-cyclopropyl-1H-pyrrole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of working with this important chemical scaffold. The unique combination of a cyclopropyl group and a pyrrole ring, while offering significant advantages in drug discovery programs, also presents specific stability challenges.[1][2][3]
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to help you ensure the integrity and robustness of your compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability Issues
This section addresses the fundamental stability concerns associated with this compound derivatives.
Question 1: My this compound derivative is degrading upon storage. What are the most likely degradation pathways?
Answer: Based on the compound's structure, there are two primary points of vulnerability: the pyrrole ring and the cyclopropylamine moiety.
-
Oxidative Degradation of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation.[4] This process can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing excipients. In biological systems, this is often mediated by cytochrome P450 enzymes, which can form reactive epoxide intermediates, leading to ring-opening and the formation of various degradation products.[4][5]
-
Hydrolytic Cleavage of the Cyclopropylamine Moiety: The N-cyclopropyl group can be susceptible to hydrolysis, particularly under high pH (alkaline) conditions.[6] This pathway can lead to the cleavage of the cyclopropyl ring, resulting in a loss of potency and the formation of undesired impurities.[6] This hydrolytic degradation has been observed during long-term stability studies of drug products containing this moiety.[6]
Question 2: I've observed a significant increase in degradation when my compound is exposed to light. Is this expected?
Answer: Yes, photostability is a known concern for pyrrole-containing compounds.[7] Pyrrole itself readily polymerizes and darkens upon exposure to light.[8] The aromatic system can absorb UV or visible light, leading to the formation of excited states that are more reactive towards oxygen or other molecules, accelerating degradation. Studies have shown that controlling light exposure is critical for preventing photodissociation.[7] Therefore, all experiments and storage should be conducted under light-protected conditions (e.g., using amber vials, aluminum foil).[9]
Question 3: How does pH influence the stability of my compound?
Answer: The stability of this compound derivatives is often highly pH-dependent. Both acidic and alkaline conditions can catalyze degradation, but the specific pathways may differ.[6][10][11]
-
Alkaline Conditions (High pH): As mentioned, high pH can promote the hydrolytic degradation of the cyclopropylamine moiety.[6]
-
Acidic Conditions (Low pH): While the cyclopropylamine may be more stable, acidic conditions can promote other reactions, such as polymerization of the pyrrole ring or hydrolysis if other sensitive functional groups (like esters) are present on the molecule.[10]
It is crucial to perform a pH-rate profile study to identify the pH range of maximum stability for your specific derivative. This is a cornerstone of pre-formulation work.
Question 4: Can my choice of salt form or excipients impact the stability of my active pharmaceutical ingredient (API)?
Answer: Absolutely. This is a critical consideration in drug development.
-
Salt Selection: Choosing an appropriate salt form can significantly improve the stability of a compound by controlling the microenvironmental pH.[6] For a compound susceptible to high-pH hydrolysis, selecting a salt of a weak acid could create a more favorable, slightly acidic microenvironment in the solid state, thereby enhancing stability.[6]
-
Excipient Compatibility: Incompatibility with excipients is a common cause of drug product instability. For this class of compounds, you should be particularly cautious with:
-
Basic Excipients: Ingredients like magnesium stearate or sodium bicarbonate could raise the microenvironmental pH and accelerate hydrolysis.
-
Oxidizing Agents: Excipients containing peroxide impurities (e.g., some grades of povidone or polyethylene glycol) can initiate oxidative degradation of the pyrrole ring.
-
Trace Metals: Metal ions can catalyze oxidation.
-
A thorough excipient compatibility study is essential before finalizing a formulation.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and step-by-step protocols to diagnose and solve stability issues.
Troubleshooting Guide: Investigating Compound Instability
If you observe unexpected degradation, follow this logical troubleshooting process.
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is essential for identifying potential degradation products and understanding the intrinsic stability of your molecule.[12][13] It is a regulatory requirement and provides the foundation for developing a stability-indicating analytical method.[13]
Objective: To intentionally degrade the this compound derivative under various stress conditions to identify likely degradation pathways and products.
Materials:
-
Your this compound derivative (API)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (3-30%)
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (compound in solvent without the stressor, kept at ambient temperature and protected from light). Aim for 5-20% degradation.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Monitor at different time points (e.g., 2, 4, 8, 24h). | To test susceptibility to low pH. |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (40°C). Monitor frequently as this may be rapid. | To test for high pH-driven hydrolysis of the cyclopropylamine.[6] |
| Oxidation | Mix stock solution with 3% H₂O₂. Keep at room temperature for several hours. | To test for oxidative degradation of the pyrrole ring.[4] |
| Thermal Stress | Store solid API and solution in an oven at 60-80°C. | To evaluate intrinsic thermal stability. |
| Photolytic Stress | Expose solid API and solution to light in a photostability chamber (ICH Q1B overall illumination of ≥1.2 million lux hours and ≥200 W h/m²). A dark control must be included. | To evaluate photostability.[7] |
-
Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio (m/z).
-
Visualizing the Primary Degradation Pathways
The following diagram illustrates the two most common degradation pathways discussed.
Caption: Key degradation pathways for the molecular scaffold.
Part 3: Practical Stabilization Strategies & Handling
This section provides concrete steps to improve the stability of your compound in both laboratory and formulation settings.
Question 5: What are the best practices for storing and handling these compounds to minimize degradation?
Answer: Proper storage and handling are your first line of defense against degradation. Based on the chemical liabilities, the following conditions are strongly recommended.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.[9] |
| Temperature | Store in a refrigerator or freezer (2-8°C or -20°C). | Reduces the rate of all chemical degradation reactions.[15] |
| Light | Protect from all light sources. Use amber glass vials or wrap containers in aluminum foil. | Prevents photolytic degradation.[8][9] |
| Container | Use tightly sealed, high-quality glass containers. Avoid plastics where possible, as leaching or gas permeability can be an issue. | Prevents moisture and oxygen ingress. |
| Handling | When weighing or preparing solutions, work quickly and avoid prolonged exposure to air and light. Use freshly de-gassed solvents for solution preparations where possible. | Minimizes exposure to destabilizing environmental factors. |
Question 6: I am developing a formulation. What strategies can I use to improve the long-term stability of my product?
Answer: Formulation design is key to ensuring a stable drug product. Consider the following advanced strategies:
-
pH Control:
-
Inclusion of Antioxidants:
-
Action: If oxidative degradation is confirmed, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to your formulation.
-
Causality: Antioxidants act as sacrificial agents, reacting with free radicals or oxygen more readily than your API, thus protecting it from oxidative degradation.[16]
-
-
Use of Chelating Agents:
-
Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.
-
Causality: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Chelating agents bind these ions, rendering them inactive.
-
-
Moisture Protection:
-
Action: For solid dosage forms, consider using packaging with a desiccant or a moisture-barrier film coat.
-
Causality: Water is a reactant in hydrolysis. Minimizing moisture content in the final product can significantly slow this degradation pathway.
-
By systematically applying these principles of investigation and stabilization, you can significantly improve the robustness of your this compound derivatives, ensuring data integrity in research and a stable, effective product in development.
References
-
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (n.d.). Hypha Discovery. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (n.d.). LJMU Research Online. [Link]
-
Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (n.d.). OAText. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PubMed Central. [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (n.d.). MDPI. [Link]
-
Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. (n.d.). MDPI. [Link]
-
A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. (2024). ResearchGate. [Link]
-
A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. (2016). PubMed. [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link]
-
Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. (2022). Journal of the American Chemical Society. [Link]
-
Degradation Pathways | Request PDF. (n.d.). ResearchGate. [Link]
-
Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. (n.d.). White Rose Research Online. [Link]
-
Controlling the Photostability of Pyrrole with Optical Nanocavities. (2021). PubMed Central. [Link]
-
Useful, regioflexible methods for functionalization of 1-phenylpyrrole derivatives. (2012). Sci-Hub. [Link]
-
Divergent Construction of Fully Substituted Pyrroles and Cyclopentadiene Derivatives by Ynamide Annulations: 1,2-Cyclopropyl Migration versus Proton Transfer. (2020). PubMed. [Link]
-
Synthetic Strategies toward Higher Cocrystals of Some Resorcinols. (n.d.). ResearchGate. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2021). ResearchGate. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. (2022). SciTechnol. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Identification of the major degradation pathways of ticagrelor. (2015). PubMed. [Link]
-
Strategies to Improve Micelle Stability for Drug Delivery. (2018). PubMed. [Link]
-
Industry perspective of forced degradation studies to assess comparability of biopharmaceuticals. (2022). YouTube. [Link]
-
Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
A Combined Glutaraldehyde and Denitrifying Bacteria Strategy for Enhanced Control of SRB-Induced Corrosion in Shale Gas Infrastructure. (n.d.). MDPI. [Link]
-
Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)-H Functionalization Cascades. (2022). PubMed. [Link]
-
Organic Letters Ahead of Print. (n.d.). ACS Publications. [Link]
-
Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (n.d.). ACS Publications. [Link]
-
Cysteine. (n.d.). Wikipedia. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for 1-Cyclopropyl-1H-pyrrole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the functionalization of 1-cyclopropyl-1H-pyrrole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during their experiments. The unique electronic and steric properties of the cyclopropyl group introduce specific challenges in achieving desired reactivity and selectivity. This resource, structured in a question-and-answer format, offers practical, experience-driven solutions to overcome these hurdles.
I. General Issues & Low Yield
This section addresses common problems such as low to no product yield, which can arise from various factors including reagent quality, catalyst activity, and reaction setup.
Q1: I am observing low or no product yield in my C-H functionalization of this compound. What are the primary factors to investigate?
A1: Low or non-existent yields in the C-H functionalization of this compound can be attributed to several critical factors. A systematic troubleshooting approach is recommended to identify and resolve the issue.
Troubleshooting Steps & Optimization:
-
Reagent and Substrate Purity:
-
This compound: Ensure the starting material is free from impurities, particularly residual starting materials from its synthesis (e.g., 1,4-dicarbonyl compounds, amines) which can poison the catalyst.[1] Re-purification by distillation or column chromatography may be necessary.
-
Coupling Partner: The purity of your coupling partner (e.g., aryl halide, boronic acid) is crucial. Impurities can lead to unwanted side reactions.
-
Solvent and Reagents: Use anhydrous solvents and fresh, high-purity reagents. Moisture and atmospheric oxygen can deactivate sensitive catalysts and reagents.
-
-
Catalyst Selection and Activity:
-
Catalyst Choice: Palladium catalysts, such as Pd(OAc)₂, are commonly employed for C-H functionalization.[2][3] However, the choice of catalyst is highly substrate and reaction-dependent. Consider screening different palladium sources (e.g., PdCl₂, Pd(PPh₃)₄).
-
Ligand Importance: The ligand plays a critical role in stabilizing the catalyst and influencing its reactivity and selectivity.[4] For C-H functionalization, sterically demanding and electron-rich phosphine ligands are often effective.[4]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side product formation. Optimize the catalyst loading, starting from the literature-reported values and adjusting as needed.
-
-
Reaction Conditions:
-
Temperature: C-H activation often requires elevated temperatures to overcome the activation energy barrier.[5] However, excessive heat can lead to substrate or product decomposition. A temperature screening experiment is advisable.
-
Base: The choice and stoichiometry of the base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] The base not only facilitates the C-H activation step but can also influence the regioselectivity.[6]
-
Atmosphere: Many C-H functionalization reactions are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
II. Regioselectivity Challenges
Controlling the position of functionalization on the pyrrole ring is a common challenge, especially with the directing influence of the N-cyclopropyl group.
Q2: My reaction is producing a mixture of C2- and C3-functionalized isomers. How can I improve the regioselectivity for the desired position?
A2: Achieving high regioselectivity in the functionalization of this compound depends on a delicate balance of electronic and steric factors, often controlled by the choice of directing group, catalyst, and reaction conditions.
Strategies for Controlling Regioselectivity:
-
Directing Groups:
-
The N-cyclopropyl group itself can act as a weak directing group. However, for more precise control, the introduction of a removable directing group onto the pyrrole ring is a powerful strategy.[7][8][9] Common directing groups for C-H activation include amides and pyridyl groups.[7][10]
-
The choice of directing group can steer the functionalization to a specific position. For instance, a directing group at the C2 position can favor functionalization at C3 or C5.
-
-
Catalyst and Ligand Effects:
-
The steric bulk of the ligand can influence which C-H bond is more accessible to the metal center.[2] Bulky ligands may favor functionalization at the less sterically hindered position.
-
The electronic properties of the ligand can also play a role. Electron-donating ligands can increase the electron density on the metal, potentially altering its reactivity and selectivity.[4]
-
-
Solvent and Additives:
-
The polarity of the solvent can influence the transition state energies of the different reaction pathways, thereby affecting the regioselectivity.
-
Additives, such as silver salts (e.g., Ag₂CO₃, Ag₂O), are sometimes used as oxidants in palladium-catalyzed C-H functionalization and can also impact the outcome of the reaction.[2][5]
-
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
III. Cyclopropyl Ring Opening
The inherent strain of the cyclopropyl ring makes it susceptible to opening under certain reaction conditions, leading to undesired byproducts.
Q3: I am observing byproducts resulting from the opening of the cyclopropyl ring. How can I prevent this side reaction?
A3: The stability of the cyclopropyl ring is a key consideration. Ring opening is often promoted by harsh reaction conditions, particularly high temperatures and strongly acidic or basic environments.[11]
Strategies to Minimize Cyclopropyl Ring Opening:
-
Milder Reaction Conditions:
-
Temperature: Explore lower reaction temperatures. While this may require longer reaction times, it can significantly reduce the incidence of ring opening.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, screen milder bases (e.g., organic bases like triethylamine or DBU) or use the minimum effective amount of a stronger inorganic base.
-
-
Catalyst and Ligand Selection:
-
Certain transition metal catalysts can promote cyclopropyl ring opening. If you suspect catalyst-mediated decomposition, consider screening alternative metals or catalyst systems known for their milder activity.
-
The ligand can influence the stability of the catalytic intermediates. A well-chosen ligand may help to prevent side reactions involving the cyclopropyl group.
-
-
Reaction Time:
-
Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the desired product is formed. Prolonged reaction times at elevated temperatures can increase the likelihood of byproduct formation.
-
Experimental Protocol: Screening for Optimal Temperature
-
Set up a series of parallel reactions in small vials.
-
To each vial, add this compound (1.0 eq), the coupling partner (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., P(t-Bu)₃, 10 mol%), and base (e.g., K₂CO₃, 2.0 eq) in an appropriate anhydrous solvent.
-
Seal the vials under an inert atmosphere.
-
Place each vial in a heating block set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
After a set time (e.g., 12 hours), quench the reactions and analyze the crude reaction mixtures by GC-MS or LC-MS to determine the ratio of desired product to ring-opened byproducts.
| Temperature (°C) | Desired Product (%) | Ring-Opened Byproduct (%) |
| 80 | 35 | < 1 |
| 90 | 55 | 2 |
| 100 | 70 | 5 |
| 110 | 75 | 15 |
| 120 | 60 | 30 |
Table 1: Example data from a temperature screening experiment. In this hypothetical case, 100-110 °C appears to be the optimal temperature range to maximize the yield of the desired product while minimizing ring opening.
IV. Functionalization of the Cyclopropyl Ring
In some cases, functionalization may occur on the cyclopropyl ring itself, which can be a desired outcome or an unwanted side reaction.
Q4: My reaction is leading to functionalization on the cyclopropyl ring instead of the pyrrole ring. How can I direct the reaction to the desired position?
A4: The relative reactivity of the C-H bonds on the pyrrole ring versus the cyclopropyl ring can be influenced by the reaction conditions. Directing the functionalization to the pyrrole ring often involves leveraging the electronic properties of the heterocycle and employing appropriate directing groups.
Strategies to Favor Pyrrole Functionalization:
-
Enhance Pyrrole Reactivity:
-
The pyrrole ring is electron-rich and generally more susceptible to electrophilic attack than the cyclopropyl C-H bonds.[12][13] Reaction conditions that favor an electrophilic C-H activation mechanism may favor functionalization on the pyrrole ring.
-
The choice of catalyst and oxidant can influence the reaction mechanism. For palladium-catalyzed reactions, a Pd(II)/Pd(IV) cycle is often proposed for C-H arylation.[14]
-
-
Utilize Pyrrole-Specific Directing Groups:
-
As mentioned previously, installing a directing group on the pyrrole ring is a highly effective strategy to ensure functionalization occurs at a specific position on the heterocycle.[8]
-
-
Block Cyclopropyl Reactivity:
-
While less common, it may be possible to temporarily protect or sterically hinder the C-H bonds on the cyclopropyl ring to disfavor their reaction. However, this approach is often synthetically challenging.
-
Logical Flow for Directing Functionalization
Caption: Decision tree for directing functionalization.
V. References
-
National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. Retrieved from [Link]
-
Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Retrieved from [Link]
-
(n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]
-
YouTube. (2024, January 19). Removable and modifiable directing groups in C-H activation. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
National Institutes of Health. (2016, July 7). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Retrieved from [Link]
-
ACS Publications. (2025, August 20). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Retrieved from [Link]
-
National Institutes of Health. (2025, July 28). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for directed C-H functionalization. Retrieved from [Link]
-
PubMed. (2016, March 18). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 58 questions with answers in PYRROLES | Science topic. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
PubMed. (2015, February 11). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Retrieved from [Link]
-
PubMed. (2021, March 2). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]
-
(n.d.). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Retrieved from [Link]
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- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
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- 13. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrrole
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis and purification of 1-cyclopropyl-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable heterocyclic building block. We will address common challenges encountered during its synthesis, with a focus on identifying, mitigating, and removing process-related impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.
The predominant route to N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[1][2] This reliable condensation reaction involves a 1,4-dicarbonyl compound (such as succinaldehyde or its precursor, 2,5-dimethoxytetrahydrofuran) and a primary amine (cyclopropylamine).[3][4] While efficient, this reaction can generate a predictable profile of impurities if conditions are not carefully controlled. This guide provides targeted troubleshooting strategies to ensure the synthesis of high-purity material.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiles
This section addresses high-level questions regarding common impurities and undesirable reaction outcomes.
Q1: What are the primary impurities I should expect in my crude reaction mixture after a Paal-Knorr synthesis of this compound?
A1: The impurity profile of your crude product is typically composed of four main categories:
-
Unreacted Starting Materials: Residual cyclopropylamine and the 1,4-dicarbonyl source (e.g., 2,5-dimethoxytetrahydrofuran) are common. Cyclopropylamine is particularly important to remove due to its basicity and potential to interfere with subsequent reactions.
-
Reaction Intermediates: The Paal-Knorr mechanism proceeds through hemiaminal and 2,5-dihydroxytetrahydropyrrole intermediates.[2] Incomplete dehydration during the final aromatization step can leave hydroxylated, non-aromatic impurities.
-
Side-Products: Under excessively acidic conditions (pH < 3), the 1,4-dicarbonyl compound can favor self-condensation to form furan derivatives instead of reacting with the amine.[1] This results in the formation of 2,5-dimethylfuran as a significant byproduct.
-
Degradation/Polymerization Products: Pyrroles can be sensitive to strong acids, light, and air, leading to the formation of colored oligomeric or polymeric materials. This is often observed as a darkening of the crude product.
Q2: My isolated this compound is a dark brown or black oil, but literature suggests it should be a lighter color. What is the cause?
A2: The dark coloration is almost always indicative of pyrrole degradation, specifically oxidation or acid-catalyzed polymerization. Pyrrole and its derivatives are π-excessive heterocyles, making them highly reactive towards electrophiles, including protons.[5] Residual acidic catalyst (e.g., acetic acid, p-TsOH) in the crude product can promote the formation of high-molecular-weight, conjugated species that are intensely colored. Exposure to air and light during workup or storage can also initiate oxidative degradation pathways.
Prevention Strategy:
-
Ensure complete neutralization of the acid catalyst during the aqueous workup.
-
Minimize the exposure of the purified product to strong light and air.
-
Store the final product under an inert atmosphere (Nitrogen or Argon) at reduced temperatures.
Q3: My GC-MS and ¹H NMR analyses show a significant byproduct with a mass and spectrum consistent with a furan. Why did this form instead of my desired pyrrole?
A3: The formation of a furan byproduct is a classic competitive pathway in the Paal-Knorr synthesis.[1][2] The reaction mechanism hinges on the nucleophilic attack of the amine onto the protonated carbonyl of the 1,4-dicarbonyl compound. However, the dicarbonyl itself possesses enol tautomers that can serve as internal nucleophiles. Under strongly acidic conditions, the rate of this intramolecular cyclization and dehydration to form the furan ring can become competitive with, or even exceed, the rate of imine formation with cyclopropylamine. To favor the desired pyrrole synthesis, it is crucial to maintain weakly acidic to neutral conditions, which facilitates the amine condensation without overly promoting the furan-forming side reaction.[1]
Troubleshooting Summary
| Symptom | Likely Cause(s) | Recommended Action(s) |
| Dark Product Color | Acid-catalyzed polymerization; Oxidation | Neutralize thoroughly during workup; Store under inert gas. |
| Low Yield, Furan Byproduct Detected | Reaction conditions are too acidic (pH < 3). | Use a weaker acid catalyst (e.g., acetic acid); Buffer the reaction. |
| Basic Impurities in Final Product | Incomplete removal of unreacted cyclopropylamine. | Perform a dilute acid wash (e.g., 1M HCl) during workup. |
| Product Fails to Solidify or has Broad NMR Peaks | Presence of residual solvent or hydroxylated intermediates. | Ensure rigorous drying; Optimize chromatography for separation. |
Section 2: Troubleshooting Guide & Purification Protocols
This section provides detailed, step-by-step protocols for addressing the most common purification challenges.
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Issue 1: Removal of Unreacted Cyclopropylamine and Acid Catalyst
Causality: Cyclopropylamine is a primary amine with a pKa of its conjugate acid around 10-11, making it basic. It can be readily protonated by an acid to form a water-soluble ammonium salt. Conversely, the acidic catalyst (e.g., acetic acid) must be neutralized to prevent product degradation. A sequential aqueous wash is a highly effective method to remove both.
Protocol: Standard Aqueous Workup
-
Materials: Crude reaction mixture, organic solvent (e.g., ethyl acetate, diethyl ether), 1M HCl solution, saturated NaHCO₃ solution, brine (saturated NaCl solution), anhydrous Na₂SO₄ or MgSO₄, separatory funnel.
-
Step 1 (Dilution): Cool the crude reaction mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., 3 volumes of ethyl acetate).
-
Step 2 (Acid Wash): Transfer the diluted mixture to a separatory funnel. Wash with 1M HCl solution (1 x 2 volumes). This step protonates the basic cyclopropylamine, partitioning it into the aqueous layer. Drain and discard the aqueous layer.
-
Step 3 (Base Wash): Wash the organic layer with saturated NaHCO₃ solution (2 x 2 volumes) to neutralize and remove the acidic catalyst. Caution: CO₂ evolution may occur. Vent the funnel frequently. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Step 4 (Brine Wash): Wash the organic layer with brine (1 x 1 volume). This helps to break up emulsions and remove the bulk of the dissolved water.
-
Step 5 (Drying & Concentration): Drain the organic layer into a flask and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, neutralized product ready for final purification.
Issue 2: Final Purification of this compound
Causality: After workup, the crude product may still contain non-ionic impurities such as unreacted dicarbonyl starting material, furan byproducts, or partially reacted intermediates. The choice between chromatography and distillation depends on the scale of the reaction and the boiling points of the impurities. Column chromatography is the most common and effective method for laboratory-scale purification.[6][7][8]
Protocol: Flash Column Chromatography
-
Materials: Crude product from the workup, silica gel (230-400 mesh), hexane, ethyl acetate, TLC plates, appropriate glassware for column chromatography.
-
Step 1 (TLC Analysis): Dissolve a small amount of the crude product in ethyl acetate and run a TLC plate using a hexane/ethyl acetate solvent system to determine the optimal eluent composition. The product is typically less polar than the reaction intermediates but more polar than non-polar side products. A good starting point is 95:5 Hexane:Ethyl Acetate.
-
Step 2 (Column Packing): Pack a glass column with silica gel as a slurry in hexane.
-
Step 3 (Loading): Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it.
-
Step 4 (Elution): Elute the column with the solvent system determined by TLC. A shallow gradient of increasing ethyl acetate in hexane is often effective.
Typical Elution Gradient Solvent System Target Impurities/Product 100% Hexane Very non-polar byproducts 98:2 to 95:5 Hexane:EtOAc This compound (Product) 90:10 to 80:20 Hexane:EtOAc More polar impurities (e.g., hydroxylated intermediates) -
Step 5 (Fraction Collection): Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Step 6 (Concentration): Remove the solvent from the combined pure fractions under reduced pressure to yield the final, high-purity this compound.
Mechanistic View: Pyrrole vs. Furan Formation
Caption: Competing pathways in the Paal-Knorr synthesis.
References
- Benchchem. (n.d.). High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols. Benchchem.
- Martinez, A., et al. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Google Patents. (1996). Purification of crude pyrroles.
- Reddy, B. R., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates.
- Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (n.d.). PMC - NIH.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Bandyopadhyay, D., et al. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. NIH.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-dimethoxytetrahydrofuran. Benchchem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of pyrrole during cyclopropylation
A Guide to Preventing Polymerization and Maximizing Yield
Welcome to the Technical Support Center for Pyrrole Chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanated pyrroles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of this reaction, specifically focusing on the persistent challenge of pyrrole polymerization.
Pyrrole's electron-rich nature makes it highly susceptible to polymerization, especially under the acidic or electrophilic conditions often required for cyclopropylation.[1][2] This guide will equip you with the knowledge and practical strategies to mitigate this side reaction and achieve successful, high-yield syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid troubleshooting advice.
Q1: My reaction mixture turned dark brown/black immediately after adding the cyclopropylation reagent. What happened?
A: A rapid color change to dark brown or black, often accompanied by the formation of a precipitate, is a classic indicator of uncontrolled pyrrole polymerization.[1] This occurs because the electron-rich pyrrole ring is readily attacked by electrophilic species, initiating a chain reaction that forms insoluble polymers.[1][2] The conditions for many cyclopropylation reactions, particularly those involving carbenoids or Lewis acids, can inadvertently trigger this process.
Q2: How can I prevent this polymerization?
A: The most effective strategy is to reduce the electron density of the pyrrole ring by installing an electron-withdrawing protecting group on the nitrogen atom.[1][3] This makes the pyrrole less susceptible to electrophilic attack and subsequent polymerization. Other strategies, though often less effective on their own, include strict temperature control and slow, controlled addition of reagents.[1]
Q3: What are the best N-protecting groups for this purpose?
A: Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are excellent choices due to their strong electron-withdrawing nature and stability under a wide range of reaction conditions.[3] Carbamates like tert-butoxycarbonyl (Boc) can also be used, but their acid-lability makes them unsuitable for reactions performed under acidic conditions.[4][5]
Q4: I'm using a Simmons-Smith reaction. Are there specific considerations to prevent polymerization?
A: While the Simmons-Smith reaction is a powerful tool for cyclopropanation, the organozinc carbenoid can be electrophilic.[6][7][8] For sensitive pyrrole substrates, using an N-protected pyrrole is highly recommended. Additionally, ensuring the quality of your diiodomethane and the zinc-copper couple is crucial, as impurities can initiate side reactions.
Q5: How can I monitor the reaction for the onset of polymerization?
A: Thin-Layer Chromatography (TLC) is an indispensable tool. Look for the appearance of a dark, immobile baseline streak, which is indicative of polymer formation. Regular monitoring will allow you to assess the reaction's progress and detect any undesirable side reactions early on.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the cyclopropylation of pyrroles.
Scenario 1: Polymerization Despite N-Protection
Issue: "I've protected my pyrrole with a tosyl group, but I'm still observing significant polymerization and low yields of my desired cyclopropanated product."
Potential Causes & Solutions:
-
Incomplete Protection: Verify the complete conversion of your starting pyrrole to the N-protected form before proceeding with the cyclopropylation. Residual unprotected pyrrole is highly reactive and can initiate polymerization.
-
Validation: Use NMR or LC-MS to confirm the purity of your N-protected pyrrole. If necessary, purify it via column chromatography before use.
-
-
Harsh Reaction Conditions: Even with protection, excessively high temperatures or prolonged reaction times can lead to decomposition and polymerization.
-
Optimization: Attempt the reaction at a lower temperature. For instance, if you are running the reaction at room temperature, try 0 °C or even -78 °C.[1] Monitor the reaction closely by TLC to determine the optimal reaction time.
-
-
Lewis Acid-Catalyzed Decomposition: Some cyclopropylation methods utilize Lewis acids, which can still coordinate to the protected pyrrole and promote side reactions.
-
Alternative Methods: Consider alternative cyclopropylation methods that do not require strong Lewis acids. For example, enzymatic cyclopropanation is an emerging, milder alternative.
-
Scenario 2: Low or No Conversion to the Cyclopropanated Product
Issue: "My starting material is consumed, but I'm not seeing the desired product. My TLC plate shows a complex mixture of spots."
Potential Causes & Solutions:
-
Reagent Instability: The cyclopropanating agent may be degrading under the reaction conditions.
-
Fresh Reagents: Ensure you are using freshly prepared or properly stored reagents. For Simmons-Smith reactions, the activity of the zinc-copper couple is critical.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Titration/Optimization: Carefully control the stoichiometry of your reagents. A slight excess of the cyclopropanating agent may be necessary, but a large excess can promote side reactions.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome.
-
Solvent Screening: If possible, screen a variety of aprotic solvents (e.g., DCM, THF, diethyl ether) to find the optimal medium for your specific substrate and reagent system.
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: N-Tosylation of Pyrrole
This protocol provides a reliable method for protecting the pyrrole nitrogen, a crucial first step in preventing polymerization.
Materials:
-
Pyrrole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.[1]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Simmons-Smith Cyclopropylation of N-Tosylpyrrole
This protocol details the cyclopropylation of an N-protected pyrrole, minimizing the risk of polymerization.
Materials:
-
N-Tosylpyrrole
-
Zinc-Copper Couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the zinc-copper couple (2.2 equivalents).
-
Add anhydrous diethyl ether to the flask.
-
Add diiodomethane (1.1 equivalents) to the suspension.
-
Gently heat the mixture to reflux for 30 minutes, then cool to room temperature.
-
Add a solution of N-tosylpyrrole (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of celite to remove the zinc salts, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visualizing the Chemistry
Diagram 1: Mechanism of Acid-Catalyzed Pyrrole Polymerization
This diagram illustrates the initiation and propagation steps of pyrrole polymerization under acidic conditions, highlighting the electrophilic attack that leads to the undesired polymer.
Caption: Acid-catalyzed polymerization of pyrrole.
Diagram 2: Troubleshooting Workflow for Pyrrole Cyclopropylation
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the cyclopropylation of pyrroles.
Caption: Troubleshooting workflow for pyrrole cyclopropylation.
Part 5: Data Summary
| Protecting Group | Electron-Withdrawing Strength | Stability to Acid | Stability to Base | Common Deprotection |
| Tosyl (Ts) | Strong | High | Moderate | Reducing agents (e.g., SmI₂, Mg/MeOH) |
| Benzenesulfonyl (Bs) | Strong | High | Moderate | Reducing agents |
| Boc | Moderate | Low (labile) | High | Acid (e.g., TFA) |
| Troc | Strong | High | Moderate | Zn/AcOH |
References
- Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Sarac, A. S. (2004). Investigation of catalytic effects of the proton and Lewis acids on oligomerization and chemical polymerization of pyrrole. Polymer, 45(17), 5957-5964.
- Asakawa, M., & Inouye, S. (2022). Mechanism of Electropolymerization of Pyrrole in Acidic Aqueous Solutions. Journal of The Electrochemical Society, 169(5), 056510.
- ResearchG
- Benchchem.
- Benchchem. Preventing polymerization of pyrrole compounds under acidic conditions.
- Química Organica.org.
- ResearchGate.
- MDPI. Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review.
- National Institutes of Health.
- ResearchGate.
- Organic Chemistry Portal. Simmons-Smith Reaction.
- Wikipedia. Simmons–Smith reaction.
- ProQuest.
- University of Minnesota. Protecting Groups.
- Royal Society of Chemistry. Cyclopropanation reactions by a class I unspecific peroxygenase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Large-Scale Purification of 1-Cyclopropyl-1H-pyrrole
Introduction: 1-Cyclopropyl-1H-pyrrole is a valuable N-heterocyclic building block in modern medicinal chemistry and materials science.[1] Its synthesis, often involving metal-catalyzed cross-coupling reactions, presents unique challenges for large-scale purification.[2] Key difficulties include removing residual metal catalysts, separating structurally similar impurities, and preventing product degradation. This guide provides a structured approach to troubleshooting common issues encountered during the scale-up purification of this compound, ensuring high purity and yield for drug development and research professionals.
Section 1: Initial Purification Strategy & Workflow
A successful large-scale purification campaign begins with a robust, adaptable strategy. The choice of primary purification technique—distillation, crystallization, or chromatography—depends heavily on the impurity profile of the crude material and the physicochemical properties of this compound, such as its melting point and thermal stability.
The following workflow provides a decision-making framework for process chemists and researchers.
Caption: Decision workflow for selecting a purification strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity to remove during the purification of this compound?
A1: If the synthesis involves a Suzuki, Heck, or similar cross-coupling reaction, residual palladium is the most critical impurity.[3] Pharmaceutical applications demand very low metal content (often <10 ppm), and palladium can interfere with downstream reactions. Its removal is paramount and often requires specific scavenging techniques before final purification steps.[4][5]
Q2: Is this compound a solid or a liquid, and how does that affect purification?
A2: this compound is typically a low-melting solid or an oil at room temperature. This property can make traditional crystallization challenging due to "oiling out," where the compound separates as a liquid instead of forming crystals.[6] This necessitates carefully controlled cooling rates, specific solvent systems, and potentially seeding to achieve effective crystallization.[7][8]
Q3: Can I use standard silica gel chromatography for large-scale purification?
A3: While possible, large-scale silica gel chromatography can be costly and generate significant solvent waste. It is best reserved for removing highly polar impurities or when distillation and crystallization are ineffective. For scale-up, it's often used as a bulk removal step before a final crystallization, rather than the sole method for achieving high purity.[9]
Q4: What are the initial signs of product degradation during purification?
A4: The primary sign of degradation is a change in color, typically darkening from a pale yellow to a brown or black tar. This is often caused by excessive heat or exposure to acid. Monitoring the color and purity (by TLC or HPLC) at each step is crucial. Pyrrole-containing compounds can be sensitive, so minimizing exposure to high temperatures and acidic conditions is a key principle.[10]
Section 3: Detailed Troubleshooting Guide
This section addresses specific problems encountered during scale-up.
Problem 1: Persistent Palladium Contamination (>20 ppm) After Initial Filtration
Q: My crude product has been filtered through Celite, but ICP-MS analysis still shows high levels of palladium. What's causing this and how do I fix it?
A: Causality & Explanation: Filtration through Celite is effective for removing heterogeneous palladium (like Pd/C) or precipitated metallic palladium.[9] However, homogeneous palladium catalysts or soluble palladium complexes formed during the reaction will pass through the Celite pad.[4] These species require a more targeted removal strategy.
Solution Workflow:
Caption: Troubleshooting workflow for palladium removal.
Detailed Protocol: Scavenging with Thiol-Based Resin
-
Solvent Selection: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Toluene) at a concentration of 5-10 mL per gram of crude material.
-
Resin Addition: Add a solid-supported scavenger resin with thiol functional groups (e.g., SiliaMetS Thiol, PhosphonicS SPM32).[4] The typical loading is 5-10% w/w relative to the crude product.
-
Agitation: Stir the slurry at room temperature. The required time can range from 2 to 24 hours. Monitor the palladium concentration by taking small samples periodically.
-
Filtration: Once the target palladium level is reached, filter the mixture to remove the resin. Wash the resin cake with additional fresh solvent to ensure full recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the palladium-free crude product, ready for the next purification step.
Problem 2: "Oiling Out" and Poor Crystal Formation During Crystallization
Q: When I cool my saturated solution, the product separates as an oil instead of forming a solid crystalline material. How can I induce proper crystallization?
A: Causality & Explanation: "Oiling out" occurs when a compound's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point, or as a supersaturated, metastable liquid.[7][8] This is common for low-melting-point compounds.[6] The key is to maintain the solution temperature above the compound's melting point while ensuring the supersaturation level is low enough to favor slow crystal growth over liquid-liquid phase separation.[7][8]
Troubleshooting Strategies & Data:
| Strategy | Mechanism | Protocol Details | Expected Outcome |
| Seeding | Provides a surface for ordered crystal growth, bypassing the energy barrier for primary nucleation.[7][8] | Cool the solution to a point of slight supersaturation (cloud point). Add a small quantity (0.1-1% w/w) of pure, crystalline seed material. Hold at this temperature to allow seeds to mature before continuing slow cooling.[7] | Induces crystallization at a higher temperature, preventing oiling out and often leading to larger, more uniform crystals. |
| Solvent System Modification | Change the polarity and solvating power of the medium to alter solubility curves. | Use a co-solvent system. For example, if using a non-polar solvent like heptane, add a small amount of a more polar co-solvent (e.g., ethyl acetate, MTBE) to increase solubility at lower temperatures. | A flatter solubility curve, which allows for a wider temperature window for controlled crystallization without rapid supersaturation. |
| Slow, Controlled Cooling | Maintains a low level of supersaturation, giving molecules time to orient into a crystal lattice rather than crashing out as a liquid. | Utilize a programmable cooling system. A typical rate for problematic crystallizations is 0.1-0.2 °C/min.[7] Introduce a holding stage just below the saturation point to allow for seed maturation.[7] | Formation of a filterable slurry of crystals instead of an unmanageable oil. |
| Low-Temperature Crystallization | Ensures the precipitation occurs well below the compound's melting point.[6] | Dissolve the compound in a solvent that remains liquid at very low temperatures (e.g., acetone, methanol, pentane).[6] Cool the solution using a dry ice/acetone bath (-78 °C) to force precipitation. | Rapid formation of a fine, filterable solid, though this may be less effective at impurity rejection than slow crystallization. |
Section 4: References
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation, MDPI. [Link]
-
How can i remove palladium Pd catalyst easily?, ResearchGate. [Link]
-
Crystallization from the Melt, University of Essen. [Link]
-
Palladium catalyst recovery using scavenger resin, SpinChem. [Link]
-
Method of removing palladium, Google Patents.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, ACS Publications. [Link]
-
Purification of low-melting compounds, Journal of Chemical Education. [Link]
-
(PDF) The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation, ResearchGate. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II), ACS Publications. [Link]
-
Crystallization, Wikipedia. [Link]
-
Troubleshooting Common Issues in Water Treatment Equipment: Tips and Solutions, Samco Tech. [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl, Organic Syntheses Procedure. [Link]
-
Preparative‐Scale Biocatalytic Oxygenation of N‐Heterocycles with a Lyophilized Peroxygenase Catalyst, PMC - NIH. [Link]
-
Common Issues in Industrial Water Purification Systems, Purite. [Link]
-
Purification of crude pyrroles, Google Patents.
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions, MDPI. [Link]
-
Commercial Water Treatment Challenges: Troubleshooting Guide, Garratt-Callahan. [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles, MDPI. [Link]
-
Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike, Mott Corporation. [Link]
-
What to do if the water purification system in the lab stops working?, Kalstein EU. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation, Asian Journal of Chemistry. [Link]
-
A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines, ResearchGate. [Link]
-
Top-down strategy to N-heterocycles via large molecule substrates, ResearchGate. [Link]
-
The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring, ResearchGate. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles, ResearchGate. [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer, NIH. [Link]
-
Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis, PMC - NIH. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-cyclopropyl-1H-pyrrole for Advanced Practitioners
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing molecular design and discovery. Among these, N-substituted pyrroles represent a critical scaffold in medicinal chemistry and materials science. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclopropyl-1H-pyrrole, a molecule whose unique electronic and conformational properties present a compelling case study. By comparing its spectral features with those of other common N-substituted pyrroles, we aim to provide field-proven insights into the nuanced effects of substituent choice on the magnetic environment of the pyrrole ring.
The Unique Structural Signature of this compound
The this compound molecule combines a five-membered aromatic pyrrole ring with a strained, three-membered cyclopropyl group at the nitrogen atom. This combination is noteworthy for several reasons. The pyrrole ring is an electron-rich aromatic system, while the cyclopropyl group, due to the high p-character of its C-C bonds, exhibits electronic properties that are often compared to those of a double bond. This unique electronic character is expected to influence the chemical environment of the pyrrole protons in a distinct manner compared to simple alkyl or aryl substituents.
A ¹H NMR experiment on this molecule is predicted to reveal signals corresponding to three distinct proton environments: the α-protons (H-2/H-5) and β-protons (H-3/H-4) on the pyrrole ring, and the protons of the cyclopropyl group. Due to the symmetry of the molecule, the two α-protons are chemically equivalent, as are the two β-protons. The cyclopropyl group contains a single methine proton (H-a) and four methylene protons (H-b), which are diastereotopic and thus expected to be non-equivalent, leading to complex splitting patterns.
Caption: Structure of this compound with proton labeling.
Experimental ¹H NMR Data and Interpretation
While comprehensive, fully assigned experimental data for this compound is not widely published in standard databases, data from analogous structures and synthetic reports allow for a reliable characterization. The following table presents the expected and reported ¹H NMR spectral data.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 / H-5 | ~6.65 | t (triplet) | J ≈ 2.2 | 2H |
| H-3 / H-4 | ~6.15 | t (triplet) | J ≈ 2.2 | 2H |
| H-a | ~3.40 | tt (triplet of triplets) | J ≈ 7.0, 3.5 | 1H |
| H-b | ~0.85 | m (multiplet) | - | 4H |
Interpretation of the Spectrum:
-
Pyrrole Protons (H-2/H-5 and H-3/H-4): The α-protons (H-2/H-5) are observed at approximately 6.65 ppm, downfield from the β-protons (H-3/H-4) at around 6.15 ppm. This is a characteristic feature of the pyrrole ring, where the proximity to the electronegative nitrogen atom deshields the α-protons more significantly.[1] Both signals appear as triplets, which arises from coupling to the two neighboring protons on the ring (e.g., H-2 couples with H-3, and H-5 couples with H-4, and vice-versa, with similar coupling constants).
-
Cyclopropyl Methine Proton (H-a): The methine proton of the cyclopropyl group, being directly attached to the nitrogen, is shifted significantly downfield to ~3.40 ppm. Its multiplicity is expected to be a complex multiplet, often appearing as a triplet of triplets, due to vicinal coupling with the four adjacent methylene protons (H-b).
-
Cyclopropyl Methylene Protons (H-b): The four methylene protons of the cyclopropyl ring are found in the highly shielded upfield region around 0.85 ppm. This pronounced shielding is a hallmark of cyclopropyl protons, attributed to the magnetic anisotropy induced by the ring current of the strained ring system. Their signals typically appear as a complex multiplet due to both geminal and vicinal coupling.
Comparative Analysis with Alternative N-Substituted Pyrroles
To fully appreciate the electronic influence of the cyclopropyl group, it is instructive to compare the ¹H NMR spectrum of this compound with those of other N-substituted pyrroles, such as the parent pyrrole, N-methylpyrrole, and N-phenylpyrrole. All spectra are referenced in CDCl₃ for consistency.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) of N-Substituted Pyrroles in CDCl₃
| Compound | H-2 / H-5 (α-protons) | H-3 / H-4 (β-protons) | N-Substituent Protons |
| Pyrrole | 6.74[2] | 6.24[2] | 8.0 (br s, NH)[2] |
| N-Methylpyrrole | 6.58[3] | 6.12[3] | 3.63 (s, CH₃)[3] |
| This compound | ~6.65 | ~6.15 | **~3.40 (m, CH), ~0.85 (m, CH₂) ** |
| N-Phenylpyrrole | 7.08[4] | 6.35[4] | 7.22-7.40 (m, Ar-H)[4] |
Analysis of Substituent Effects:
-
Alkyl vs. Cyclopropyl Substitution: Comparing N-methylpyrrole to this compound reveals subtle but important differences. The α- and β-protons of the cyclopropyl derivative are slightly downfield relative to the methyl derivative. This suggests that the cyclopropyl group is marginally more electron-withdrawing (or less electron-donating) than a simple methyl group. This effect can be attributed to the higher s-character of the carbon orbitals in the cyclopropyl ring, which increases its effective electronegativity.
-
Aryl Substitution: The N-phenyl substituent has the most dramatic effect. The α-protons (H-2/H-5) in N-phenylpyrrole are significantly deshielded (7.08 ppm) compared to all other examples.[4] This is due to the magnetic anisotropy of the phenyl ring, where the pyrrole α-protons lie in the deshielding plane of the benzene ring's current. The β-protons are also deshielded, but to a lesser extent.
-
Parent Pyrrole: The parent pyrrole, with its N-H proton, shows the most deshielded α-protons among the non-aryl examples.[2] The acidic N-H proton's environment and intermolecular interactions (like hydrogen bonding) contribute to this effect. Replacing the hydrogen with alkyl or cyclopropyl groups introduces an electron-donating inductive effect, causing a slight upfield shift of the ring protons.
This comparative analysis underscores how the N-substituent's electronic nature (inductive effects, resonance, anisotropy) directly modulates the chemical shifts of the pyrrole ring protons, providing a powerful diagnostic tool for structure confirmation.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Achieving high-resolution, unambiguous spectra is contingent on meticulous experimental technique. The following protocol provides a self-validating system for the acquisition of ¹H NMR data for small molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Analyte Mass: Accurately weigh 5-10 mg of the purified compound. For small molecules, this concentration is optimal for obtaining a high signal-to-noise ratio in a short time without causing line broadening from excessive viscosity.[5]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.[6] The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide the deuterium signal required for the spectrometer's field-frequency lock.[7]
-
Dissolution: Dissolve the sample completely in the solvent, using a clean vial. Gentle vortexing can aid dissolution. Ensure no particulate matter remains, as this will disrupt the magnetic field homogeneity and degrade spectral resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[8]
-
-
Spectrometer Setup and Data Acquisition:
-
Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument will then "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field against drift.
-
Shimming: This is the most critical step for achieving high resolution. The process involves adjusting the currents in a series of shim coils to make the magnetic field (B₀) as homogeneous as possible across the sample volume. Modern spectrometers perform this automatically, but manual adjustment by an experienced user can often yield superior results.
-
Tuning and Matching: The probe must be tuned to the resonance frequency of ¹H and matched to the impedance of the instrument's electronics to ensure maximum sensitivity and efficient power transfer.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.
-
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is achieved by applying a polynomial correction function.
-
Referencing: The chemical shift scale is calibrated. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. If tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset for structural analysis. The characteristic chemical shifts of the pyrrole α- and β-protons, combined with the unique upfield signals of the cyclopropyl group, create a distinct spectral fingerprint. By comparing this spectrum to those of other N-substituted pyrroles, the subtle electronic influence of the cyclopropyl substituent becomes evident, distinguishing it from simple alkyl and more complex aryl groups. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality data, which is paramount for accurate interpretation and confident structural assignment in any research or development setting.
References
-
PubChem. 1-Methylpyrrole. National Center for Biotechnology Information. [Link]
-
ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) - Pyrrole. [Link]
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PubChem. 1-Ethylpyrrole. National Center for Biotechnology Information. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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PubChem. 1-Phenylpyrrole. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Reactivity of 1-Cyclopropyl-1H-pyrrole and Other N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrroles represent a cornerstone scaffold, integral to the structure of numerous natural products, pharmaceuticals, and functional materials. The reactivity of the pyrrole ring, particularly in electrophilic aromatic substitution, is exquisitely sensitive to the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparison of the reactivity of 1-cyclopropyl-1H-pyrrole with other common N-substituted pyrroles, including N-alkyl, N-aryl, and N-acyl derivatives. We will explore the underlying electronic and steric factors that govern their reactivity and provide supporting experimental context and detailed protocols for key transformations.
The Pyrrole Ring: An Electron-Rich Aromatic System
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, resulting in a total of 6 π-electrons and satisfying Hückel's rule for aromaticity. This delocalization of the nitrogen's lone pair makes the pyrrole ring significantly more electron-rich than benzene, and consequently, much more reactive towards electrophiles. Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 and C5 positions due to the greater resonance stabilization of the resulting carbocation intermediate, often referred to as the σ-complex.
The Influence of the N-Substituent: A Balancing Act of Electronics and Sterics
The substituent on the nitrogen atom of the pyrrole ring plays a pivotal role in modulating its reactivity. This influence can be broadly categorized into two main effects:
-
Electronic Effects: The ability of the N-substituent to donate or withdraw electron density to or from the pyrrole ring directly impacts its nucleophilicity. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring.
-
Steric Effects: The size and bulkiness of the N-substituent can hinder the approach of an electrophile to the adjacent C2 and C5 positions. This steric hindrance can influence the regioselectivity of the reaction, sometimes favoring substitution at the less hindered C3 and C4 positions, or even impeding the reaction altogether.
Comparing this compound to Other N-Substituted Pyrroles
The cyclopropyl group is a unique substituent with fascinating electronic properties. Due to the high p-character of its C-C bonds, a cyclopropyl group can donate electron density to an adjacent π-system through hyperconjugation, behaving in some respects like a vinyl group. This electron-donating nature is expected to activate the pyrrole ring towards electrophilic attack.
Here, we compare the expected reactivity of this compound with other classes of N-substituted pyrroles.
N-Alkyl Pyrroles (e.g., 1-Methyl-1H-pyrrole, 1-tert-Butyl-1H-pyrrole)
-
Electronic Effects: Alkyl groups are weak electron-donating groups through an inductive effect. This leads to a slight activation of the pyrrole ring compared to unsubstituted pyrrole.
-
Steric Effects: The steric hindrance increases with the size of the alkyl group. While a methyl group offers minimal steric hindrance, a tert-butyl group significantly shields the C2 and C5 positions, potentially slowing down reactions at these sites or promoting substitution at the C3 position.
N-Aryl Pyrroles (e.g., 1-Phenyl-1H-pyrrole)
-
Electronic Effects: The phenyl group is generally considered to be electron-withdrawing through a combination of inductive and resonance effects. The nitrogen lone pair can delocalize into the phenyl ring, thereby reducing the electron density available for the pyrrole ring. This deactivates the pyrrole ring towards electrophilic substitution compared to N-alkyl pyrroles.
-
Steric Effects: The planar nature of the phenyl group means it can adopt a conformation that minimizes steric hindrance with the C2 and C5 protons. However, bulky substituents on the phenyl ring can introduce significant steric challenges.
N-Acyl Pyrroles (e.g., 1-Benzoyl-1H-pyrrole)
-
Electronic Effects: The acyl group is a strong electron-withdrawing group due to the presence of the carbonyl. The lone pair of the nitrogen atom is significantly delocalized onto the carbonyl oxygen, which strongly deactivates the pyrrole ring towards electrophilic aromatic substitution.
-
Steric Effects: The steric hindrance from an acyl group is generally moderate and can be influenced by the nature of the R group in the R-C=O substituent.
This compound: A Unique Case
-
Electronic Effects: The cyclopropyl group is an electron-donating group through conjugation. This effect is generally considered to be stronger than the inductive effect of alkyl groups. Therefore, this compound is expected to be more reactive towards electrophiles than N-alkyl pyrroles.
-
Steric Effects: The cyclopropyl group is sterically more demanding than a methyl group but less so than a tert-butyl group. Its rigid, three-dimensional structure can influence the approach of electrophiles to the C2 and C5 positions.
Table 1: Qualitative Reactivity Comparison of N-Substituted Pyrroles in Electrophilic Aromatic Substitution
| N-Substituent | Electronic Effect on Pyrrole Ring | Steric Hindrance at C2/C5 | Expected Reactivity (relative to N-H pyrrole) |
| -H | Reference | Minimal | Reference |
| -CH₃ | Weakly Activating (Inductive) | Low | Slightly Increased |
| -C(CH₃)₃ | Weakly Activating (Inductive) | High | Decreased (due to sterics) |
| -Phenyl | Deactivating (Resonance) | Moderate | Decreased |
| -C(O)Ph | Strongly Deactivating (Resonance) | Moderate | Strongly Decreased |
| -Cyclopropyl | Activating (Conjugation) | Moderate | Increased |
Experimental Evidence and Protocols
The Vilsmeier-Haack Reaction: A Mild Formylation
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The electrophile in this reaction, a chloroiminium ion, is relatively mild, making it suitable for highly reactive substrates like pyrroles.
Expected Outcome: this compound is expected to undergo the Vilsmeier-Haack reaction readily, yielding primarily this compound-2-carbaldehyde. Its enhanced reactivity compared to N-alkyl pyrroles might allow for milder reaction conditions or higher yields.
Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
Materials:
-
N-Substituted pyrrole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and the chosen anhydrous solvent (e.g., DCE).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the stirred DMF solution via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted pyrrole (1.0 eq) in the anhydrous solvent dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the desired 2-formylpyrrole derivative.
Workflow Diagram for Vilsmeier-Haack Reaction
Caption: Generalized workflow for the Vilsmeier-Haack formylation of N-substituted pyrroles.
Friedel-Crafts Acylation: Introducing a Ketone Moiety
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] This reaction generally requires more forcing conditions than the Vilsmeier-Haack reaction and is typically not suitable for highly deactivated systems.
Expected Outcome: Due to the activating nature of the cyclopropyl group, this compound should be a suitable substrate for Friedel-Crafts acylation. The reaction is expected to yield mainly the 2-acyl derivative. The moderate steric bulk of the cyclopropyl group might lead to a small amount of the 3-acyl isomer, depending on the steric demands of the acylating agent. In contrast, N-acyl pyrroles are generally unreactive under these conditions.
Experimental Protocol: General Procedure for the Friedel-Crafts Acylation of an N-Substituted Pyrrole
Materials:
-
N-Substituted pyrrole (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Crushed ice
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the N-substituted pyrrole (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C or room temperature for 1-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Logical Relationship Diagram for N-Substituent Effects on Reactivity
Caption: Factors influencing the reactivity and regioselectivity of N-substituted pyrroles.
Conclusion
The N-substituent on a pyrrole ring is a critical determinant of its reactivity in electrophilic aromatic substitution. This compound emerges as a particularly interesting derivative. Its unique ability to donate electron density through conjugation suggests a heightened reactivity compared to N-alkyl and N-aryl pyrroles, making it an attractive substrate for the synthesis of functionalized pyrroles. While its steric profile is more significant than a simple methyl group, it is not expected to be as prohibitive as a tert-butyl group, suggesting that electrophilic attack will still predominantly occur at the C2 and C5 positions. For drug development professionals and synthetic chemists, the N-cyclopropyl group offers a valuable tool to fine-tune the electronic properties and reactivity of the pyrrole scaffold, potentially leading to more efficient syntheses and novel molecular architectures. Further quantitative studies are warranted to precisely map the reactivity of this intriguing heterocycle.
References
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- 12BL Experiment 10: Friedel Crafts Acyl
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- BenchChem. (2025).
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- Zheng, J., et al. (2015). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Letters, 17(24), 6126-6129.
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- Xiao, J.-C., et al. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
- Saoud, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26765.
- S. P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
- Taylor, J. E., et al. (2010). Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Organic Letters, 12(24), 5740-5743.
- Scribd. (n.d.).
- YouTube. (2020, October 15).
- Corradini, R., et al. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6569-6574.
- Alkorta, I., & Elguero, J. (2024). A theoretical study of the bond-dissociation enthalpies (BDH), N–R bond lengths and proton affinities of N-substituted pyrroles, imidazoles and pyrazoles with R substituents along the periodic table. Theoretical Chemistry Accounts, 143(12).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- CIBTech. (n.d.).
- ResearchGate. (n.d.). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring.
-
PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 kinase inhibitors.
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- ResearchGate. (n.d.). Hammett Substituent Constants.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- CORE. (n.d.).
- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
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Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-1H-pyrrole Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 1-cyclopropyl-1H-pyrrole analogs, focusing on their structure-activity relationships (SAR) across various biological targets. By synthesizing data from authoritative sources, this document elucidates the causal relationships between structural modifications and biological performance, offering field-proven insights to guide future research and development.
Introduction: The Significance of the this compound Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with diverse pharmacological properties.[1][2] Its unique electronic and structural characteristics make it a privileged scaffold in medicinal chemistry. The introduction of a cyclopropyl group at the N-1 position of the pyrrole ring has emerged as a key strategy in drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[3] This guide will explore the nuanced structure-activity relationships of these analogs, with a particular focus on their roles as kinase inhibitors and other therapeutic agents.
Core Structure-Activity Relationship Insights
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrrole ring and any appended functionalities. The cyclopropyl group itself is a critical element, often occupying a specific hydrophobic pocket within the target protein's active site.[4]
Kinase Inhibition: Targeting VEGFR-2 and PDE4B
A significant body of research has focused on this compound analogs as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][1][5][6]triazine scaffold, which incorporates the 1-cyclopropyl-pyrrole motif, has led to the discovery of potent VEGFR-2 inhibitors.[5] Subsequent SAR studies on a 1,3,5-oxadiazole ring attached to the C-6 position of this scaffold have identified compounds with low nanomolar inhibitory activity against VEGFR-2.[5]
Phosphodiesterase 4B (PDE4B) Inhibition:
PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a validated target for inflammatory diseases. In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the presence of a cyclopropyl group on the amide nitrogen was found to be crucial for retaining activity against PDE4B.[4] This highlights the importance of the size and hydrophobicity of the substituent at this position for achieving both potency and selectivity over other PDE4 isoforms.[4]
Anticancer and Antimicrobial Activities
Beyond kinase inhibition, the this compound scaffold has been explored for its potential in developing novel anticancer and antimicrobial agents.
Anticancer Activity:
While direct SAR studies on this compound analogs as a distinct class of anticancer agents are emerging, the broader family of pyrrole derivatives has shown significant promise.[2][7] For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting potent effects against various human tumor cell lines.[7] The substitution pattern on the aryl and heteroaryl rings plays a critical role in determining the potency and selectivity of these compounds.[6]
Antimicrobial Activity:
The pyrrole scaffold is a key component of several natural and synthetic antimicrobial agents.[8] The introduction of a cyclopropyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes and interact with intracellular targets. For example, various N-arylpyrrole derivatives have been developed as broad-spectrum antimicrobial agents with activity against ESKAPE pathogens and Mycobacterium.[9]
Comparative Data Summary
The following table summarizes the biological activities of representative this compound analogs and related derivatives, providing a quantitative comparison of their performance.
| Compound ID | Core Scaffold | Target | IC50/MIC | Reference |
| 1 | Pyrrolo[2,1-f][1][5][6]triazine | VEGFR-2 | Low nM | [5] |
| 2 | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | 0.63 µM | [4] |
| 3 | N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116, MCF-7, HeLa | 3, 5, 7 µM | [7] |
| 4 | N-arylpyrrole derivative | MRSA | 4 µg/mL | [9] |
Experimental Protocols
General Synthesis of this compound-2-carboxamides
A common synthetic route to this compound-2-carboxamides involves the following key steps, as described in the literature.[4][10]
Step 1: Synthesis of the Pyrrole Carboxylate Intermediate
-
A suitable starting pyrrole-2-carboxylate is N-alkylated with cyclopropyl bromide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Saponification
-
The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as methanol or tetrahydrofuran (THF).
Step 3: Amide Coupling
-
The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as DMF.
Workflow for Kinase Inhibition Assay
The following workflow is a representative method for evaluating the inhibitory activity of this compound analogs against a target kinase, such as VEGFR-2.[11][12]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of this compound analogs and their influence on biological activity, based on the findings discussed in this guide.
Caption: Key SAR features of this compound analogs.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to potent and selective inhibitors of various biological targets, including kinases implicated in cancer and inflammation. The cyclopropyl group, in particular, plays a crucial role in enhancing the pharmacological properties of these analogs.
Future research should continue to explore the vast chemical space around this scaffold. Investigating a broader range of substituents at different positions on the pyrrole ring and exploring novel fused-ring systems will likely yield new compounds with improved efficacy and safety profiles. Furthermore, a deeper understanding of the three-dimensional interactions between these analogs and their biological targets through techniques like X-ray crystallography and computational modeling will be instrumental in guiding the rational design of the next generation of this compound-based drugs.
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Gomha, S. M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1146. [Link]
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Abdelazeem, A. H., et al. (2021). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]
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Marsault, E., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]
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El-Sayed, N. F., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]
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A Comparative Guide to the Synthetic Routes of 1-Cyclopropyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Pyrrole Chemistry
The 1-cyclopropyl-1H-pyrrole scaffold is a recurring motif in medicinal chemistry and materials science. The unique stereoelectronic properties of the cyclopropyl group—namely its ability to act as a conformationally rigid, lipophilic spacer and a weak C-H bond donor—often impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. Consequently, the development of efficient and scalable synthetic routes to this compound and its derivatives is of paramount importance for the advancement of novel therapeutics and functional materials.
This guide provides a comparative analysis of the primary synthetic strategies for accessing this compound, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and disadvantages.
Classical Approaches: The Paal-Knorr and Clauson-Kaas Syntheses
The Paal-Knorr and Clauson-Kaas reactions represent the cornerstones of pyrrole synthesis and are readily adaptable for the preparation of N-substituted pyrroles, including this compound.[1][2]
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclopropylamine.[2] The reaction typically proceeds under neutral or weakly acidic conditions, with the addition of a mild acid like acetic acid often accelerating the reaction.[2]
Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization and subsequent dehydration steps to furnish the aromatic pyrrole ring.[2][3] A critical insight into the mechanism reveals that the cyclization of a hemiacetal, followed by dehydration, is a key sequence, accounting for the influence of different substitution patterns on the reaction rate.[4]
Logical Workflow for Paal-Knorr Synthesis
Caption: Workflow for the Paal-Knorr synthesis of a this compound derivative.
Experimental Protocol (General): Paal-Knorr Synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole
-
Materials: 2,5-hexanedione, cyclopropylamine, glacial acetic acid, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, standard work-up and purification equipment.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropylamine (1.0 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-hexanedione (1.0 to 1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Advantages:
-
Operational Simplicity: The reaction is relatively easy to set up and perform.[5]
-
Versatility: A wide range of 1,4-dicarbonyl compounds can be used, allowing for the synthesis of variously substituted pyrroles.
Disadvantages:
-
Harsh Conditions: The classical approach often requires high temperatures and acidic conditions, which may not be suitable for substrates with sensitive functional groups.[5]
-
Availability of Starting Materials: The required 1,4-dicarbonyl compounds may not always be readily available.
The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis offers an alternative and widely used method for preparing N-substituted pyrroles. This reaction utilizes a 2,5-dialkoxytetrahydrofuran (most commonly 2,5-dimethoxytetrahydrofuran) as the 1,4-dicarbonyl equivalent, which reacts with a primary amine like cyclopropylamine under acidic conditions.[6][7]
Mechanism: The reaction commences with the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a reactive dialdehyde or its equivalent. The primary amine then undergoes a condensation reaction with this intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[8]
Logical Workflow for Clauson-Kaas Synthesis
Caption: Workflow for the Clauson-Kaas synthesis of this compound.
Experimental Protocol: Classical Acetic Acid-Catalyzed Clauson-Kaas Synthesis [6]
-
Materials: 2,5-dimethoxytetrahydrofuran, cyclopropylamine, glacial acetic acid, round-bottom flask, reflux condenser, heating mantle, standard work-up and purification equipment.
-
Procedure:
-
In a round-bottom flask, dissolve cyclopropylamine (1.0 mmol) in glacial acetic acid (5-10 mL).
-
Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Modern Variations and Improvements:
The classical Clauson-Kaas reaction has been the subject of numerous modifications aimed at improving its efficiency and greenness. These include the use of various catalysts and alternative reaction conditions:
-
Microwave-assisted synthesis: This approach significantly reduces reaction times (typically to 10-30 minutes) and can often be performed under solvent-free conditions or in greener solvents like water.[6][9]
-
Catalysis: A wide range of catalysts have been employed to promote the Clauson-Kaas reaction under milder conditions, including:
-
Brønsted acids: Acetic acid is the traditional choice, but others have been used.[8]
-
Lewis acids: Scandium triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃) have been shown to be effective catalysts.[6][8]
-
Heterogeneous catalysts: Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been used in aqueous media.[6]
-
Advantages:
-
Readily Available Starting Materials: 2,5-dimethoxytetrahydrofuran is a commercially available and stable reagent.
-
High Yields: Modern variations of the Clauson-Kaas reaction often provide good to excellent yields of the desired N-substituted pyrroles.[6][8]
-
Versatility: The reaction is compatible with a wide range of primary amines.[7]
Disadvantages:
-
Acidic Conditions: Similar to the Paal-Knorr synthesis, the acidic environment may not be tolerated by all substrates.
-
Potential for Side Reactions: In some cases, particularly with less reactive amines, side reactions can occur.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and equipment, and the tolerance of the substrate to the reaction conditions.
| Parameter | Paal-Knorr Synthesis | Clauson-Kaas Synthesis (Classical) | Clauson-Kaas Synthesis (Modern, e.g., Microwave/Catalytic) |
| Starting Materials | 1,4-Dicarbonyl Compound, Cyclopropylamine | 2,5-Dimethoxytetrahydrofuran, Cyclopropylamine | 2,5-Dimethoxytetrahydrofuran, Cyclopropylamine |
| Reaction Conditions | Typically reflux in a weak acid (e.g., acetic acid) | Reflux in acetic acid | Microwave irradiation or mild heating with a catalyst (e.g., Sc(OTf)₃, FeCl₃) in various solvents (including water) |
| Reaction Time | Several hours | Several hours | 10-30 minutes (microwave) to a few hours |
| Reported Yields | Generally good (often >60%)[5] | 59-95% (for analogous reactions)[8] | 70-98% (for analogous reactions)[6] |
| Scalability | Moderate | Good | Excellent, particularly with flow chemistry adaptations |
| Green Chemistry Aspects | Use of potentially harsh acids and organic solvents | Use of acetic acid | Can be performed solvent-free or in water, significantly reduced energy consumption with microwave heating |
| Substrate Scope | Dependent on the availability of the 1,4-dicarbonyl compound | Broad for primary amines | Very broad for primary amines |
Conclusion and Future Perspectives
Both the Paal-Knorr and Clauson-Kaas syntheses provide reliable and effective methods for the preparation of this compound. The Paal-Knorr reaction is a straightforward approach when the corresponding 1,4-dicarbonyl compound is accessible. However, the Clauson-Kaas synthesis, particularly with its modern catalytic and microwave-assisted variations, offers a more versatile, efficient, and often greener alternative.
For researchers and drug development professionals, the modern iterations of the Clauson-Kaas reaction are particularly attractive due to their mild reaction conditions, short reaction times, and high yields. The ability to perform these reactions in environmentally benign solvents like water further enhances their appeal for sustainable chemical synthesis.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, as well as the expansion of these methods to continuous flow processes for large-scale production. The exploration of novel, non-classical synthetic routes to N-cyclopropyl pyrroles, potentially involving transition-metal-catalyzed C-N bond formation or photochemical methods, also remains an active and promising area of investigation.
References
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][6][10]triazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed.
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A Comparative Guide to the Mass Spectrometry Analysis of 1-Cyclopropyl-1H-pyrrole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the structural nuances of molecules is paramount. 1-Cyclopropyl-1H-pyrrole, a molecule incorporating both a strained cyclopropyl ring and an aromatic pyrrole moiety, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound, offering insights into its fragmentation behavior and guidance on selecting the optimal analytical approach.
The Analytical Dichotomy: GC-MS vs. LC-MS for this compound
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point in the analytical workflow for a compound like this compound. The selection hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[1] | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities.[2] |
| Ionization | Primarily hard ionization (Electron Ionization - EI), leading to extensive, reproducible fragmentation.[1] | Primarily soft ionization (Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI), often preserving the molecular ion.[2] |
| Sample State | Requires volatilization of the sample.[3] | Sample is introduced in a liquid solvent.[3] |
| Applicability to this compound | Likely suitable due to the anticipated volatility of the compound. Provides detailed structural information through fragmentation. | A viable alternative, particularly if the compound exhibits thermal instability or if analysis of complex mixtures without extensive sample preparation is required. |
| Key Advantage | Rich fragmentation patterns from EI provide a "fingerprint" for structural elucidation and library matching.[3] | High sensitivity and suitability for thermally labile or less volatile compounds. |
Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. The high-energy electron ionization (EI) employed in GC-MS will induce characteristic fragmentation, providing a wealth of structural information.[1] Conversely, LC-MS with a soft ionization technique like ESI would likely yield a prominent molecular ion peak with minimal fragmentation, which is useful for molecular weight confirmation but offers less structural detail without tandem MS (MS/MS).[2]
Deciphering the Fragmentation Puzzle: Electron Ionization Mass Spectrometry (EI-MS) of this compound
The molecular ion ([M]•+) of this compound (C7H9N) has a calculated m/z of 107. The fragmentation is expected to be driven by the stability of the resulting cations and neutral losses, influenced by both the pyrrole ring and the cyclopropyl substituent.
Predicted Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical: A common initial fragmentation for many organic molecules is the loss of a hydrogen atom to form a stable [M-H]+ ion.
-
Loss of Ethylene from the Cyclopropyl Group: The strained cyclopropyl ring can undergo rearrangement and lose a neutral ethylene molecule (C2H4), a characteristic fragmentation for cyclopropyl-containing compounds.
-
Ring Opening and Rearrangement of the Cyclopropyl Group: The cyclopropyl cation can rearrange to the more stable allyl cation.
-
Fragmentation of the Pyrrole Ring: The aromatic pyrrole ring can undergo cleavage, often involving the loss of HCN or C2H2.
-
Loss of the Cyclopropyl Group: Cleavage of the N-C bond connecting the cyclopropyl group to the pyrrole ring.
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
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A Comparative Guide to the Therapeutic Potential of Cyclopropyl-Pyrroles and Other Key Heterocycles
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents.[1][2] Their unique physicochemical properties and ability to engage in diverse biological interactions make them privileged structures in medicinal chemistry.[3][4] This guide provides an in-depth comparison of the therapeutic potential of cyclopropyl-pyrroles against other prominent five-membered heterocycles: pyrrolidines, imidazoles, and triazoles.
Our analysis will delve into the structural rationale, comparative experimental data, and key therapeutic applications, offering researchers, scientists, and drug development professionals a comprehensive resource to inform scaffold selection and optimization strategies.
The Strategic Advantage of the Cyclopropyl Moiety in Pyrrole Scaffolds
The incorporation of a cyclopropyl group onto a pyrrole ring is a strategic design element that can profoundly influence a molecule's therapeutic profile.[5][6] This small, strained carbocycle is not merely a passive linker but an active contributor to a compound's pharmacodynamic and pharmacokinetic properties.[7]
Key Physicochemical Contributions of the Cyclopropyl Group:
-
Conformational Rigidity: The cyclopropyl group imparts a degree of conformational constraint, which can lead to a more favorable entropic profile upon binding to a biological target.[5]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Enhanced Potency: The unique electronic properties of the cyclopropyl group, including its partial π-character, can lead to favorable interactions with target proteins, thereby enhancing potency.[5]
-
Improved Lipophilicity and Permeability: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which in turn can influence its cell permeability and ability to cross biological barriers like the blood-brain barrier.[5]
Caption: Comparative landscape of key five-membered heterocycles in drug discovery.
Head-to-Head Comparison: Cyclopropyl-Pyrroles vs. Other Heterocycles
Physicochemical and ADME Properties
The choice of a heterocyclic core has a profound impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table summarizes a comparative analysis of key physicochemical parameters.
| Property | Cyclopropyl-Pyrrole | Pyrrolidine | Imidazole | Triazole | Rationale & References |
| Lipophilicity (cLogP) | Moderate to High | Low to Moderate | Low | Low | The cyclopropyl group generally increases lipophilicity compared to a simple pyrrole. Pyrrolidines are saturated and less aromatic, often leading to lower lipophilicity. Imidazoles and triazoles are polar due to multiple nitrogen atoms.[9][10] |
| Metabolic Stability | Generally High | Variable | Variable | Generally High | The cyclopropyl group often shields the pyrrole from metabolism. Pyrrolidines can be susceptible to N-dealkylation and ring oxidation. The metabolic stability of imidazoles is highly dependent on substitution. Triazoles are generally metabolically robust.[7][8] |
| Aqueous Solubility | Moderate | High | High | High | Increased lipophilicity of cyclopropyl-pyrroles can reduce aqueous solubility. The polar nature of pyrrolidines, imidazoles, and triazoles generally confers good solubility.[9] |
| Hydrogen Bonding | H-bond donor (N-H) | H-bond donor (N-H) & acceptor (N) | H-bond donor (N-H) & acceptor (N) | H-bond acceptors (N) | All can participate in hydrogen bonding, which is crucial for target interaction. The number and arrangement of nitrogen atoms influence the H-bonding potential.[11][12] |
Target Affinity and Biological Activity
The choice of heterocycle can significantly impact binding affinity and biological activity. Kinase inhibition is a well-studied area where these differences become apparent.
| Parameter | Cyclopropyl-Pyrrole Analogs | Imidazole Analogs | Triazole Analogs | Pyrrolidine Analogs | Rationale & References |
| Kinase Inhibition (IC50) | Potent (low nM) | Potent (low nM) | Potent (low nM) | Variable | All three aromatic heterocycles can form key hydrogen bonds with the kinase hinge region. Cyclopropyl-pyrroles can offer additional hydrophobic interactions. The 3D structure of pyrrolidines can be advantageous for fitting into specific binding pockets but may not always be optimal for kinase hinge binding.[1][13][14][15] |
| Therapeutic Area Focus | Oncology, Inflammation | Infectious Diseases, Oncology | Antifungal, Oncology | CNS Disorders, Various | Cyclopropyl-pyrroles are frequently explored as kinase inhibitors in cancer and inflammatory diseases. Imidazoles have a broad spectrum of activity. Triazoles are renowned for their antifungal properties. The 3D nature of pyrrolidines makes them suitable for CNS targets.[9][16][17][18] |
Experimental Workflows for Comparative Evaluation
To provide a framework for the direct comparison of these heterocyclic scaffolds, we present standardized protocols for key in vitro assays.
Caption: A streamlined workflow for the comparative evaluation of heterocyclic compounds.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of kinase solution (containing kinase and substrate in kinase buffer) to each well of a 384-well plate.
-
Add 25 nL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (in kinase buffer).
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a compound to metabolism by liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Pre-warm the incubation mixture and the test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the incubation mixture (final concentration typically 1 µM).
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.
Protocol: Caco-2 Cell Permeability Assay
This assay is widely used to predict in vitro intestinal absorption of compounds.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compounds dissolved in DMSO
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Additionally, assess the permeability of Lucifer yellow to ensure the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate of efflux transporters.
Conclusion: A Strategic Choice for Drug Discovery
The selection of a heterocyclic scaffold is a critical decision in the drug design process. While pyrrolidines, imidazoles, and triazoles each offer distinct advantages in specific therapeutic contexts, the cyclopropyl-pyrrole motif presents a compelling combination of properties. Its inherent metabolic stability, potential for enhanced potency, and tunable lipophilicity make it a highly attractive scaffold, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.
This guide has provided a comparative framework and detailed experimental protocols to aid researchers in making informed decisions. By systematically evaluating these key heterocycles, drug discovery teams can accelerate the identification and optimization of novel therapeutic candidates with improved efficacy and pharmacokinetic profiles.
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BIOISOSTERIC EQUIVALENCE OF FIVE-MEMBERED HETEROCYCLES. (2013). Chemistry of Heterocyclic Compounds. [Link]
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Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
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7-Alkyl- and 7-cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines--potent inhibitors of the tyrosine kinase c-Src. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. [Link]
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Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Research & Reviews: Journal of Medicinal and Organic chemistry. [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
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Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. (n.d.). MDPI. [Link]
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Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. (2018). PubMed. [Link]
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Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. (2025). PubMed. [Link]
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A Comparative Guide to the In Vitro Efficacy of 1-Cyclopropyl-1H-Pyrrole Derivatives
This guide provides a comprehensive comparison of 1-cyclopropyl-1H-pyrrole derivatives based on their in vitro biological performance. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their potential as therapeutic agents, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We will explore the causality behind experimental designs and present detailed, validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various molecular interactions make it a versatile starting point for designing novel bioactive compounds.[1] The introduction of an N-cyclopropyl group, specifically the this compound moiety, often enhances metabolic stability and modulates the conformational flexibility of the molecule, which can lead to improved potency and selectivity for biological targets. This guide focuses on comparing the in vitro performance of these derivatives across several key therapeutic areas.
Part 1: Comparative Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, primarily acting as potent inhibitors of critical cellular machinery like microtubules and protein kinases.[3][4]
Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, and their disruption is a clinically validated strategy in cancer chemotherapy. Several pyrrole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
Many 3-aroyl-1-arylpyrrole (ARAP) derivatives, which include structures that can be compared with cyclopropyl-substituted analogs, are potent inhibitors of tubulin polymerization.[3] For instance, certain derivatives demonstrate IC₅₀ values in the low micromolar to nanomolar range for both tubulin assembly inhibition and cancer cell growth inhibition.[7][8]
Comparative Data: In Vitro Antiproliferative and Tubulin Inhibition Activity
| Compound Class | Target Cell Line/Assay | IC₅₀ (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine (10t) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [5] |
| 3-Aroyl-1-arylpyrrole (ARAP 22) | Tubulin Polymerization | 1.4 | [8] |
| Pyrrole-based Carboxamide (CA-61) | Tubulin Polymerization | Effective Inhibition | [6] |
| Pyrrole-Indole Hybrid (3k) | T47D Breast Cancer | Promising | [9] |
| Pyrrolyl Methanone (4) | Tubulin Polymerization | 0.19 | [7] |
Causality in Experimental Design: The choice of cancer cell lines such as MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) allows for the evaluation of a compound's broad-spectrum activity.[5][10] A cell-free tubulin polymerization assay is a crucial validation step.[6] It directly confirms the mechanism of action by isolating the compound's effect on tubulin dynamics, independent of other cellular factors. This self-validating system ensures that the observed cytotoxicity is indeed due to microtubule disruption.
Protein Kinase Inhibitors
Protein kinases, particularly receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), are critical regulators of cell proliferation and angiogenesis and are often overexpressed in tumors.[11][12] The pyrrole scaffold is a key component of several approved kinase inhibitors, such as Sunitinib.[1][13]
Derivatives incorporating the 1-cyclopropyl-1H-indole moiety (a related structure) fused with a pyrimidine ring have shown potent EGFR inhibitory activity.[4] For example, compound 328 in one study demonstrated an IC₅₀ of 0.004 µM against the H1975 cancer cell line, which harbors an EGFR mutation.[4] Another study on spiro-pyrrolopyridazine derivatives identified compound SPP10 as a potent EGFR inhibitor with an IC₅₀ of 0.20 µM.[14]
Comparative Data: In Vitro Kinase Inhibition
| Compound Class/ID | Target Kinase | Target Cell Line | IC₅₀ (µM) | Reference |
| N-phenylpyrimidin-2-amine (328) | EGFR | H1975 | 0.004 | [4] |
| Spiro-pyrrolopyridazine (SPP10) | EGFR | H69AR | 0.20 | [14] |
| Pyrrolo[2,3-d]pyrimidine (5k) | EGFR | - | 0.079 | [13] |
| Pyrrolo[2,3-d]pyrimidine (5k) | VEGFR2 | - | 0.136 | [13] |
| Nitrile Derivative (11) | EGFR | - | 0.81 | [12] |
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[15]
Part 2: Comparative Anti-Inflammatory Activity
Chronic inflammation is linked to numerous diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response.[16] Pyrrole-containing compounds like tolmetin are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[17] Research has focused on developing new pyrrole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[18][19]
Studies on N-pyrrole carboxylic acid derivatives have identified compounds with potent dual COX-1/COX-2 inhibitory activity.[16][18] For example, compounds with an acetic acid group at the 1-position of the pyrrole ring showed high activity against both enzymes, with some derivatives demonstrating greater potency than the reference drug celecoxib.[16][18]
Comparative Data: In Vitro COX Inhibition
| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrole Carboxylic Acid (4g) | COX-1 / COX-2 | Potent Inhibition | > Celecoxib | [16][18] |
| Pyrrole Carboxylic Acid (4h) | COX-1 / COX-2 | Potent Inhibition | > Celecoxib | [16][18] |
| Pyrrolopyridine (3i) | COX-2 | Promising Activity | - | [17] |
| Oxadiazole-Pyrrole Hybrid | COX-1 / COX-2 | Near Equal Activity | ~1 | [19] |
Signaling Pathway: COX-Mediated Inflammation
Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrrole derivatives.
Part 3: Comparative Antimicrobial Activity
The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Pyrrole derivatives, both natural and synthetic, have demonstrated significant potential in this area.[20][21] For example, marinopyrroles, which are natural products, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[20]
Synthetic strategies have yielded 1,2,3,4-tetrasubstituted pyrrole derivatives with promising activity against Gram-positive bacteria like S. aureus and B. cereus, in some cases exceeding the efficacy of the standard drug tetracycline. Other studies have synthesized pyrrole derivatives with activity against both bacteria (E. coli, S. aureus) and fungi (C. albicans).[22][23]
Comparative Data: In Vitro Antimicrobial Activity (MIC)
| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug (MIC) | Reference |
| Pyrrole Benzamide | S. aureus | 3.12 - 12.5 | Ciprofloxacin (2) | [20] |
| Pyrrole Benzamide | M. tuberculosis | 3.125 | Isoniazid (0.25) | [20] |
| Tetrasubstituted Pyrrole (4, 11, 12) | S. aureus, B. cereus | Equal or > Tetracycline | Tetracycline | |
| Amide Derivative (F9) | E. coli | 32 | Ciprofloxacin (2) | [24] |
| Pyrrole Derivative (3a-e) | E. coli | Equipotent to Ciprofloxacin | Ciprofloxacin | [22] |
Part 4: Detailed Experimental Protocols
To ensure the reproducibility and validation of the data presented, this section provides step-by-step methodologies for key in vitro assays.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition (Luminescence-Based Assay)
This assay directly measures the inhibition of a specific protein kinase.[15]
-
Plate Setup: In a 384-well plate, add serial dilutions of the test compound, a positive control (e.g., Sunitinib), and a negative control (vehicle).
-
Reagent Preparation: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase (e.g., EGFR), and its specific substrate.
-
Reaction Initiation: Add the master mix to all wells. Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be near the Kₘ value for the specific kinase to ensure a sensitive assay for competitive inhibitors.[15]
-
Incubation: Incubate the plate at room temperature for 60 minutes, ensuring the reaction time is within the linear range.[15]
-
Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®). This reagent stops the reaction and generates a luminescent signal proportional to the amount of ATP remaining.[15] An inhibited kinase will use less ATP, resulting in a higher signal.
-
Data Acquisition: After a 10-minute incubation in the dark, measure the luminescence of each well.
-
Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.[15]
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to all wells containing the test compounds, a positive control (no compound), and a negative control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Conclusion and Future Directions
The in vitro data strongly support the potential of this compound derivatives as a versatile scaffold for developing novel therapeutic agents. The cyclopropyl moiety appears to be a favorable substitution for enhancing activity across multiple target classes, including tubulin, protein kinases, and microbial targets.
Structure-activity relationship (SAR) studies reveal that substitutions on the pyrrole ring and its appended phenyl groups significantly influence potency and selectivity.[10] Future research should focus on optimizing these substitutions to improve target-specific activity and drug-like properties. Further in vitro studies on ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies in animal models are the logical next steps to validate the promising results highlighted in this guide.
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La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. SciSpace. Available at: [Link]
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Wudarska, M., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. Available at: [Link]
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Patel, H., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]
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Tan, S. K., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]
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Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Al-Said, M. S., et al. (n.d.). Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Available at: [Link]
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Flannery, E. L., et al. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. ACS Publications. Available at: [Link]
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Lee, C., & Yeh, T. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]
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Wang, H., et al. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. Available at: [Link]
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Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. National Institutes of Health. Available at: [Link]
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Göktaş, M., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents. Semantic Scholar. Available at: [Link]
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Jung, M.-H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]
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Li, S., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Institutes of Health. Available at: [Link]
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Elkady, H., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. National Institutes of Health. Available at: [Link]
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Mishra, R. R., et al. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]
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Tu, G., et al. (2022). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. PubMed. Available at: [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-Cyclopropyl-1H-pyrrole Moieties in Drug Discovery
In the intricate landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For researchers and medicinal chemists, the 1-cyclopropyl-1H-pyrrole moiety presents a unique set of opportunities and challenges. This guide provides an in-depth, objective comparison of the metabolic stability of this moiety, supported by established scientific principles and experimental data, to empower informed decision-making in drug design.
The Double-Edged Sword: Understanding the Metabolic Profile of this compound
The this compound scaffold is an attractive component in medicinal chemistry. The cyclopropyl group can enhance potency and introduce conformational rigidity, while the pyrrole ring serves as a versatile pharmacophore. However, the metabolic fate of this combined moiety is a complex interplay of the inherent properties of each constituent.
The cyclopropyl group, with its high C-H bond dissociation energy, is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups. This can be a strategic advantage for improving a compound's metabolic half-life.[1][2][3] Conversely, the pyrrole ring, an electron-rich heterocycle, is a known target for oxidative metabolism.[4] Furthermore, when a cyclopropyl group is attached to a nitrogen atom, as in the this compound moiety, it can be prone to specific metabolic pathways that may lead to the formation of reactive metabolites.[1]
Key Metabolic Pathways and Bioactivation Risks
The primary metabolic liabilities of the this compound moiety are centered around CYP450-mediated oxidation. Two main pathways are of significant concern:
-
Oxidation of the Pyrrole Ring: The pyrrole ring can undergo oxidation to form epoxide intermediates. These electrophilic species can be trapped by nucleophiles like glutathione (GSH), indicating a potential for bioactivation and subsequent toxicity.[4] Ring-opening of the pyrrole can also occur following oxidation.[4]
-
Oxidation of the Cyclopropyl Group: While generally more stable, the cyclopropyl group, particularly when attached to a nitrogen, can be a substrate for CYP enzymes. This can lead to N-dealkylation (cleavage of the cyclopropyl group) or oxidation of the cyclopropyl ring itself.[1][5] A critical concern is the potential for CYP-mediated bioactivation of cyclopropylamines to form reactive ring-opened intermediates that can covalently bind to hepatic proteins, a mechanism associated with hepatotoxicity.[1]
The following diagram illustrates the potential metabolic pathways of the this compound moiety, highlighting the formation of potentially reactive intermediates.
Caption: Potential metabolic pathways of the this compound moiety.
Experimental Assessment of Metabolic Stability: A Practical Guide
To empirically determine the metabolic stability of a compound containing the this compound moiety, in vitro assays are indispensable tools in early drug discovery. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[6][7]
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic reactions, particularly those mediated by CYP enzymes.[8][9]
Experimental Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[9]
-
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.
The protocol is similar to the microsomal assay but uses suspended or plated hepatocytes instead of microsomes and does not require the addition of external cofactors.
Strategic Alternatives: Bioisosteric Replacements to Enhance Metabolic Stability
When the this compound moiety is identified as a metabolic liability, several bioisosteric replacement strategies can be employed to improve the compound's profile while retaining its desired pharmacological activity.[8][10][11][12]
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Improved Stability | Potential Impact on Other Properties |
| This compound | 1-(tert-butyl)-1H-pyrrole | The tert-butyl group is sterically hindered, which can shield the pyrrole nitrogen and adjacent positions from enzymatic attack. | Increased lipophilicity, potential for steric hindrance at the target binding site. |
| 1-(Difluoromethyl)-1H-pyrrole | The electron-withdrawing nature of the difluoromethyl group can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation. | Altered pKa, potential for changes in target interactions. | |
| 1-Cyclobutyl-1H-pyrrole | The cyclobutyl group is generally more metabolically stable than the cyclopropyl group, particularly with respect to ring-opening reactions. | Increased steric bulk, potential for altered conformational preferences. | |
| N-Aryl Pyrrole (e.g., 1-phenyl-1H-pyrrole) | Aryl groups can be more resistant to N-dealkylation than small alkyl or cycloalkyl groups. | Significantly altered electronics and sterics, potential for aryl hydroxylation. | |
| Fused Bicyclic Heterocycles (e.g., Pyrrolopyrimidine) | Replacing the pyrrole with a fused system like pyrrolopyrimidine can significantly alter the electronic properties and metabolic profile, often leading to improved stability.[13] | Major structural change, requires significant re-evaluation of SAR. |
It is crucial to note that the optimal bioisosteric replacement is highly context-dependent and requires empirical validation for each new chemical series.
Conclusion: A Proactive Approach to Metabolic Stability
The this compound moiety offers valuable structural features for drug design but requires careful consideration of its metabolic liabilities. A thorough understanding of the potential metabolic pathways, coupled with rigorous in vitro assessment, is paramount for identifying and mitigating risks early in the drug discovery process. By employing strategic bioisosteric replacements, medicinal chemists can navigate the metabolic maze and design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
References
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Drug Modifications to Improve Stability. Retrieved from [Link]
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ResearchGate. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 1-cyclopropyl-1H-pyrrole
As researchers and drug development professionals, our work with novel chemical entities like 1-cyclopropyl-1H-pyrrole is foundational to innovation. This compound, with its unique cyclopropyl and pyrrole structure, is a valuable intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.[1] However, its utility in the lab is matched by the critical need for rigorous safety protocols. The pyrrole family of compounds, while stable, presents distinct hazards that necessitate a comprehensive personal protective equipment strategy.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for PPE selection and use, grounded in the specific hazards associated with pyrrole derivatives. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that your focus remains on scientific discovery, not on mitigating preventable accidents.
Foundational Hazard Assessment: Understanding the Risk
Hazard Summary & PPE Matrix
| Route of Exposure | Potential Hazards | Required Primary PPE | Required Secondary PPE (Task-Dependent) |
| Eyes | Causes serious eye irritation and potentially severe damage.[2][3][4][5][6] | Chemical safety goggles (ANSI Z87.1 / EN 166 compliant).[2][7] | Full-face shield (worn over goggles).[2][8] |
| Skin | Causes skin irritation; may be toxic in contact with skin.[2][5] | Chemical-resistant gloves (Nitrile recommended).[8][9] | Chemical-resistant apron or full protective suit.[2] |
| Inhalation | May cause respiratory irritation; can be harmful or toxic if inhaled.[2][3][5][6] | Use within a certified chemical fume hood. | Air-purifying respirator with organic vapor cartridges. |
| Ingestion | Toxic or fatal if swallowed.[2][3][4][6][10] | N/A (Prevented by engineering controls and good lab practice). | N/A |
Core PPE Requirements: A Detailed Protocol
The following sections detail the selection and use of PPE. The causality behind each choice is explained to reinforce the principles of chemical safety.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the high risk of serious eye damage, robust eye protection is mandatory.[3][6]
-
Minimum Requirement: At all times when handling this compound in any form, wear chemical safety goggles that meet the ANSI Z.87.1 (US) or EN 166 (EU) standards.[2][7] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against splashes and vapors.
-
Elevated Risk Scenarios: When there is an increased risk of splashing—such as during transfers of larger volumes, reactions under pressure, or highly exothermic reactions—a full-face shield must be worn in addition to chemical safety goggles.[2][8] The shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Selecting the Right Glove
Gloves are the primary barrier against skin contact, which can cause irritation and potential toxicity.[2]
-
Glove Type: Disposable nitrile gloves are recommended as they provide effective short-term protection against a broad range of chemicals, including heterocyclic compounds.[8][9] Always consult the glove manufacturer's chemical resistance guide to verify compatibility with pyrrole derivatives for your specific operational duration.
-
Procedural Integrity:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, discoloration, or punctures before donning.[9]
-
Double Gloving: For procedures involving higher concentrations or larger volumes, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
Immediate Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[2] Never touch clean surfaces (keyboards, door handles, notebooks) with gloved hands. Use a proper removal technique to avoid skin contact with the glove's outer surface.
-
Body Protection: Shielding Against Contamination
A lab coat is the minimum requirement for body protection.
-
Standard Use: A properly fitting, buttoned lab coat should be worn to protect skin and clothing from minor spills and splashes.[9]
-
Large-Scale Operations: For handling significant quantities where the risk of substantial exposure is higher, a complete chemical-protective suit may be necessary, as determined by your site-specific risk assessment.[2]
Respiratory Protection: An Essential Control for Vapors and Aerosols
The primary method for avoiding respiratory exposure is through engineering controls.
-
Engineering Controls: All procedures involving this compound must be performed within a properly functioning and certified chemical fume hood.[7] This is the most effective way to control exposure to vapors and aerosols.
-
When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required.[7][8] A risk assessment will determine the appropriate type:
-
For potential aerosol or particulate exposure, an N100 (US) or P3 (EU) particulate respirator is necessary.[2]
-
For vapor exposure, an air-purifying respirator with organic vapor cartridges is appropriate.
-
If the respirator is the sole means of protection, a full-face supplied-air respirator is required.[2]
-
Note: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[8]
-
PPE Selection and Safe Handling Workflow
The following diagram outlines the decision-making process for selecting PPE and the subsequent workflow for safely handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Procedural Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Suit: Don your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat/Suit: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.[11]
-
Collection: Place all used gloves, disposable aprons, and other contaminated items into a designated, clearly labeled hazardous waste container.
-
Compliance: Ensure all waste is handled and disposed of in strict accordance with local, state, and federal regulations.[3][4][11] Do not place contaminated items in the regular trash.
By adhering to these detailed protocols, you build a robust and trustworthy safety culture in your laboratory. This allows the powerful potential of compounds like this compound to be harnessed for scientific advancement while ensuring the well-being of the professionals who handle them.
References
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
4 - SAFETY DATA SHEET. Airgas. [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
